Paxiphylline D
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H29NO4 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
methyl (1S,2R,3S,5S,6R,10R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate |
InChI |
InChI=1S/C23H29NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12-,14-,16-,18-,22-,23+,24?/m0/s1 |
InChI 键 |
KGESJSJJGMUDSQ-VIXYTLHZSA-N |
产品来源 |
United States |
Foundational & Exploratory
Doxofylline's Mechanism of Action in COPD: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxofylline (B1670904), a methylxanthine derivative, has emerged as a significant therapeutic agent in the management of Chronic Obstructive Pulmonary Disease (COPD). Its clinical efficacy is attributed to a distinct pharmacological profile that differentiates it from its predecessor, theophylline (B1681296), offering a comparable therapeutic benefit with a markedly improved safety profile. This technical guide provides a comprehensive overview of the core mechanisms of action of doxofylline in COPD, focusing on its molecular interactions, anti-inflammatory and bronchodilatory effects. This document synthesizes preclinical and clinical data, details key experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to support further research and drug development in this field.
Core Mechanisms of Action
Doxofylline's therapeutic effects in COPD are multifaceted, stemming from a combination of bronchodilatory and anti-inflammatory actions. Unlike theophylline, doxofylline's improved tolerability is primarily due to its negligible affinity for adenosine (B11128) receptors and a more favorable phosphodiesterase (PDE) inhibition profile.[1][2][3]
Interaction with Phosphodiesterases (PDEs)
While initially thought to act as a non-selective PDE inhibitor, current evidence indicates that doxofylline has minimal effects on most PDE isotypes at therapeutic concentrations.[2][4][5] Some studies suggest a weak inhibitory action against PDE2A1, but only at high concentrations (10⁻⁴ M).[4][5][6] This contrasts with theophylline, which exhibits broader PDE inhibition, contributing to its side-effect profile.[7] The lack of significant PDE inhibition by doxofylline suggests that its primary mechanisms of action lie elsewhere.
Adenosine Receptor Antagonism
A key differentiator between doxofylline and theophylline is their interaction with adenosine receptors. Doxofylline displays a very low affinity for both A1 and A2 adenosine receptors, with binding affinities reported to be in the 10⁻⁴ M range.[6][7][8][9] This negligible antagonism at adenosine receptors is a major contributor to doxofylline's improved cardiovascular safety profile, as it avoids the cardiac and central nervous system side effects associated with theophylline's adenosine receptor blockade.[2][4]
Anti-inflammatory Properties
Doxofylline exerts significant anti-inflammatory effects through multiple pathways:
-
Inhibition of Inflammatory Cell Infiltration: Preclinical studies in murine models of lipopolysaccharide (LPS)-induced lung inflammation have demonstrated that doxofylline significantly inhibits the recruitment of neutrophils to the lungs.[10] It has also been shown to reduce both eosinophilic and neutrophilic infiltration in lung tissue.[10]
-
Modulation of Inflammatory Mediators: Doxofylline has been shown to decrease the release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in bronchoalveolar lavage fluid (BALF).[9]
-
Inhibition of the NLRP3 Inflammasome: In human bronchial epithelial cells, doxofylline inhibits the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome induced by LPS. This leads to a dose-dependent reduction in the release of the pro-inflammatory cytokines IL-1β and IL-18.
-
Protein Kinase C (PKC) Inhibition: In human monocytes, doxofylline has been shown to exert an inhibitory effect on Protein Kinase C (PKC) activity, a pathway involved in cellular proliferation, differentiation, and inflammation.[11] This action is distinct from that of theophylline.[11]
Bronchodilatory Effects
The bronchodilatory action of doxofylline is a cornerstone of its efficacy in COPD. While not a direct β2-agonist, doxofylline appears to potentiate the effects of β2-adrenergic receptor agonists.[4][7][10]
-
Interaction with β2-Adrenoceptors: Studies using high-performance affinity chromatography and molecular docking have revealed a direct interaction between doxofylline and β2-adrenoceptors.[8][9][12] This interaction is thought to be mediated by hydrogen bonding with serine residues (Ser169 and Ser173) on the receptor.[2][8] This interaction may contribute to the relaxation of airway smooth muscle.
-
Modulation of Intracellular Cyclic AMP (cAMP): While doxofylline itself does not appear to significantly increase cAMP levels in airway smooth muscle cells, it may enhance the bronchodilation induced by β2-agonists, which do act via cAMP elevation.[7][13][14] The precise mechanism of this potentiation is still under investigation.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and molecular interactions of doxofylline.
| Parameter | Value | Species/System | Reference |
| Adenosine Receptor Affinity | |||
| A1 Receptor Affinity (Ki) | >100 µM | Guinea-pig brain | [8][9] |
| A2A Receptor Affinity (Ki) | >100 µM | Rat striatum | [8][9] |
| A2B Receptor Affinity (Ki) | >100 µM | Not Specified | [8] |
| Phosphodiesterase Inhibition | |||
| PDE2A1 Inhibition | At 10⁻⁴ M | Not Specified | [4][5] |
| Other PDE Isoforms | No significant inhibition | Not Specified | [2][4][5] |
| β2-Adrenoceptor Interaction | |||
| Association Constant (Ka) | 7.70 x 10⁴ M⁻¹ (Nonlinear Chromatography) | Immobilized porcine β2-AR | [9][12] |
| 5.91 x 10⁴ M⁻¹ (Frontal Analysis) | Immobilized porcine β2-AR | [9][12] |
| Parameter | Treatment Group | Control Group | Result | Species/System | Reference |
| Anti-inflammatory Effects | |||||
| Neutrophil Recruitment (x10⁴ cells/ml) | Doxofylline (1 mg/kg) | LPS | 106.2 ± 4.8 | BALB/c mice | [9] |
| Doxofylline (0.3 mg/kg) | LPS | 105.3 ± 10.7 | BALB/c mice | [9] | |
| LPS | Saline | 208.4 ± 14.5 | BALB/c mice | [9] | |
| IL-6 Release in BALF (pg/ml) | Doxofylline (1 mg/kg) | LPS | 527.7 ± 182.9 | BALB/c mice | [9] |
| Doxofylline (0.3 mg/kg) | LPS | 823.2 ± 102.3 | BALB/c mice | [9] | |
| LPS | Saline | 1255.6 ± 143.9 | BALB/c mice | [9] | |
| TNF-α Release in BALF (pg/ml) | Doxofylline (1 mg/kg) | LPS | - | BALB/c mice | [9] |
| Doxofylline (0.3 mg/kg) | LPS | - | BALB/c mice | [9] | |
| LPS | Saline | - | BALB/c mice | [9] | |
| Leukocyte Adhesion (cells/100 µm/15 s) | Doxofylline (0.3 mg/kg) | LPS | 1.78 ± 0.87 | BALB/c mice | [9] |
| LPS | Saline | 5.9 ± 2.4 | BALB/c mice | [9] | |
| Leukocyte Transmigration (cells/100 µm²) | Doxofylline (0.3 mg/kg) | LPS | 3.1 ± 1.87 | BALB/c mice | [9] |
| LPS | Saline | 9.3 ± 3.5 | BALB/c mice | [9] | |
| Clinical Efficacy in COPD | |||||
| Change in FEV1 (%) | Doxofylline | Baseline | +16.0 ± 7.2 | Human | [15] |
| Change in FEV1 (L) | Doxofylline | Baseline | +0.16 ± 0.07 | Human | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Model of LPS-Induced Lung Inflammation in Mice
Objective: To evaluate the anti-inflammatory effects of doxofylline on neutrophil recruitment and cytokine production in the lungs.
Methodology:
-
Animal Model: Male BALB/c mice are used.
-
Treatment: Doxofylline (0.1, 0.3, and 1 mg/kg) is administered intraperitoneally (i.p.) 24 hours and 1 hour before, and 6 hours after LPS challenge.
-
Inflammation Induction: Mice are intranasally instilled with E. coli lipopolysaccharide (LPS) (10 µ g/mouse ) to induce lung inflammation. A control group receives saline.
-
Bronchoalveolar Lavage (BAL): 24 hours after LPS instillation, mice are euthanized, and a tracheal cannula is inserted. The lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS).
-
Cell Counting: The recovered BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed using a hemocytometer. Differential cell counts (neutrophils, macrophages, etc.) are determined by cytocentrifugation and staining with a differential stain (e.g., Diff-Quik).
-
Cytokine Analysis: The supernatant from the BAL fluid is collected and stored at -80°C. Levels of inflammatory cytokines such as TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Intravital Microscopy of Leukocyte Adhesion
Objective: To visualize and quantify the effect of doxofylline on leukocyte adhesion to the vascular endothelium in real-time.
Methodology:
-
Animal Model and Treatment: As described in the LPS-induced lung inflammation model.
-
Surgical Preparation: The trachea of an anesthetized mouse is exposed for observation of the tracheal microvasculature.
-
Microscopy Setup: The mouse is placed on the stage of an intravital microscope equipped with a fluorescent light source and appropriate filters.
-
Visualization: Leukocytes are visualized in vivo.
-
Image Acquisition and Analysis: Video recordings of the microcirculation are captured. The number of leukocytes adhering to a 100 µm segment of the vessel wall for a period of 15 seconds is counted.
High-Performance Affinity Chromatography for β2-Adrenoceptor Interaction
Objective: To determine the binding affinity of doxofylline to the β2-adrenoceptor.
Methodology:
-
Immobilization of β2-Adrenoceptor: The β2-adrenoceptor (e.g., from porcine lung tissue) is immobilized on a solid support, such as silica (B1680970) gel, to create an affinity column.
-
Chromatography System: A high-performance liquid chromatography (HPLC) system is used.
-
Frontal Analysis: A continuous flow of doxofylline solution at a known concentration is passed through the affinity column. The breakthrough curve (the concentration of doxofylline in the eluate over time) is monitored. The shape and position of the breakthrough curve are used to calculate the association constant (Ka) of the doxofylline-receptor interaction.
-
Nonlinear Chromatography: Pulses of doxofylline at various concentrations are injected into the column. The retention time and peak shape of doxofylline are analyzed using a nonlinear model to determine the binding parameters, including the association constant.
Molecular Docking of Doxofylline and β2-Adrenoceptor
Objective: To predict the binding mode and identify key interactions between doxofylline and the β2-adrenoceptor at the molecular level.
Methodology:
-
Protein and Ligand Preparation: The 3D structure of the human β2-adrenoceptor is obtained from the Protein Data Bank (PDB). The 3D structure of doxofylline is generated and optimized using computational chemistry software.
-
Docking Software: A molecular docking program (e.g., AutoDock, Glide) is used.
-
Docking Simulation: The doxofylline molecule is "docked" into the binding site of the β2-adrenoceptor. The software explores various possible binding poses and calculates a docking score for each, which represents the predicted binding affinity.
-
Analysis of Interactions: The best-scoring docking pose is analyzed to identify the specific amino acid residues in the receptor that interact with doxofylline. The types of interactions (e.g., hydrogen bonds, hydrophobic interactions) are also determined.
Clinical Trial Protocol for Doxofylline in Stable COPD (NCT04238221)
Objective: To evaluate the effect of add-on doxofylline on lung function in clinically stable COPD patients.
Methodology:
-
Study Design: A phase IV, prospective, interventional, single-blind, randomized, crossover trial.
-
Participants: Clinically stable COPD patients receiving maximal inhalation therapy.
-
Intervention: Patients receive a 4-week treatment with doxofylline (400 mg twice daily) in addition to their usual inhalation therapy, and a 4-week period of usual therapy alone, with a washout period in between.
-
Primary Outcome Measure: The primary outcome is the change in Forced Expiratory Volume in 1 second (FEV1) after 4 weeks of treatment.
-
Assessments:
-
Spirometry: FEV1 and other lung function parameters are measured at baseline and at the end of each treatment period.
-
Questionnaires: Patients complete questionnaires to assess respiratory symptoms and health-related quality of life (e.g., CAT, mMRC, SGRQ).
-
6-Minute Walk Test (6MWT): To assess exercise capacity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Conclusion
Doxofylline represents a significant advancement in the pharmacological management of COPD. Its unique mechanism of action, characterized by a lack of significant adenosine receptor antagonism and broad-spectrum PDE inhibition, translates into a favorable safety profile compared to theophylline. The anti-inflammatory and bronchodilatory effects of doxofylline, mediated through pathways including inhibition of the NLRP3 inflammasome, modulation of PKC, and interaction with β2-adrenoceptors, provide a solid rationale for its use in COPD. Further research into the precise molecular interactions and signaling cascades will continue to refine our understanding of this important therapeutic agent and may open new avenues for the development of even more targeted therapies for obstructive airway diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding kinetics of five drugs to beta2-adrenoceptor using peak profiling method and nonlinear chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying the antiasthmatic target of doxofylline using immobilized β2 -adrenoceptor based high-performance affinity chromatography and site-directed molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of doxofylline as an adjuvant on severe exacerbation and long-term prognosis for COPD with different clinical subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bronchoalveolar Lavage and Lung Tissue Digestion [en.bio-protocol.org]
- 14. Doxofylline does not increase formoterol-induced cAMP nor MKP-1 expression in ASM cells resulting in lack of anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Oral Doxofylline and Procaterol on Chronic Obstructive Pulmonary Disease: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Structure of Doxofylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxofylline (B1670904) is a methylxanthine derivative used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Structurally, it is a derivative of theophylline (B1681296), featuring a dioxolane group at the N-7 position.[3][4] This modification is believed to contribute to its distinct pharmacological profile, which includes a reduced affinity for adenosine (B11128) receptors compared to theophylline, potentially leading to a better safety profile with fewer stimulant and cardiovascular side effects.[1][3] This guide provides a detailed overview of the chemical structure of doxofylline and a comprehensive look at its synthesis.
Chemical Structure
Doxofylline is chemically known as 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione.[1][4][5] It is a derivative of xanthine (B1682287), with methyl groups at the N-1 and N-3 positions and a 1,3-dioxolan-2-ylmethyl group attached to the N-7 position.[4]
Key Structural Features:
-
Xanthine Core: A purine (B94841) base with two oxo groups.
-
N-Methylation: Methyl groups are present at the N-1 and N-3 positions, similar to theophylline.
-
Dioxolane Group: A distinguishing feature is the 1,3-dioxolane (B20135) ring attached via a methyl bridge to the N-7 position of the xanthine ring.[3][4]
Chemical and Physical Properties
The fundamental properties of doxofylline are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | [4] |
| Molecular Formula | C₁₁H₁₄N₄O₄ | [1][4][5] |
| Molar Mass | 266.25 g/mol | [4][5] |
| CAS Number | 69975-86-6 | [4] |
Synthesis of Doxofylline
The primary and most common industrial synthesis of doxofylline involves the N-alkylation of theophylline. This method is efficient, with high yields and purity.
Synthetic Pathway Overview
The synthesis is typically a one-step reaction where theophylline is reacted with 2-bromomethyl-1,3-dioxolane (B1266232) (bromoacetaldehyde ethylene (B1197577) acetal) under basic conditions. A phase transfer catalyst is often employed to facilitate the reaction.
Caption: Synthetic pathway of Doxofylline from Theophylline.
Experimental Protocol
The following protocol is a scaled-up industrial synthesis method.[6]
Materials and Reagents:
-
Theophylline: 13.0 kg (72.16 mol)
-
2-Bromomethyl-1,3-dioxolane (Bromoacetaldehyde ethylene acetal): 14.47 kg (86.64 mmol)
-
Sodium Hydroxide (NaOH): 5.77 kg (144.32 mol)
-
Tetrabutylammonium Bromide (TBAB): 0.7 kg (2.16 mol)
-
Acetone: 8 L
-
Saturated Sodium Chloride Solution
-
Anhydrous/Absolute Ethanol (B145695)
Procedure:
-
To a suitable reaction vessel, add 13 kg of theophylline, 8 L of acetone, 5.77 kg of sodium hydroxide, and 0.7 kg of tetrabutylammonium bromide.[6]
-
Stir the mixture for 10 minutes.[6]
-
Add 14.47 kg of 2-bromomethyl-1,3-dioxolane to the reaction mixture.[6]
-
Heat the mixture to reflux and maintain for 6.3 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent system of acetone:dichloromethane (3:1).[6]
-
Upon completion of the reaction, distill off the solvent under reduced pressure.[6]
-
Wash the resulting residue three times with a saturated sodium chloride solution.[6]
-
Recrystallize the crude product from absolute ethanol to yield pure doxofylline.[6]
Quantitative Data
The described synthetic method provides a high yield and purity of the final product.
| Parameter | Value | Reference |
| Yield | 90% | [6] |
| Purity | > 98.5% | [6] |
| Mass Out | 17.28 kg | [6] |
Alternative Synthetic Routes
Other methods for synthesizing doxofylline have been reported, though they are less common. One such route involves the reaction of theophylline-7-acetaldehyde with ethylene glycol in the presence of p-toluenesulfonic acid as a catalyst and benzene (B151609) as a solvent.[7] However, this method can be more complex due to the synthesis of the theophylline acetaldehyde (B116499) intermediate and the use of a toxic solvent like benzene. Another approach involves the N-alkylation of theophylline with bromoacetaldehyde (B98955) ethylene glycol acetal (B89532) using sodium carbonate in refluxing water.
Conclusion
The synthesis of doxofylline is well-established, with the N-alkylation of theophylline being the most efficient and industrially viable method. This process, detailed in this guide, provides high yields and purity, making it a robust method for pharmaceutical production. The unique chemical structure of doxofylline, particularly the addition of the dioxolane group, is central to its pharmacological activity and improved safety profile compared to other xanthine derivatives. This technical guide provides researchers and drug development professionals with the core chemical information and a detailed synthetic protocol for doxofylline.
References
- 1. Doxofylline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Doxofylline - LKT Labs [lktlabs.com]
- 6. Doxofylline synthesis - chemicalbook [chemicalbook.com]
- 7. CN1041728C - Synthsis of doxofylline - Google Patents [patents.google.com]
The Pharmacokinetics and Metabolism of Doxofylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxofylline (B1670904), a methylxanthine derivative, is a bronchodilator used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological profile is distinct from that of theophylline (B1681296), exhibiting a better safety profile with a reduced incidence of the characteristic side effects of xanthine (B1682287) derivatives. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Doxofylline, intended for researchers, scientists, and professionals in drug development. The document details the absorption, distribution, metabolism, and excretion (ADME) of Doxofylline, supported by quantitative data, and outlines the experimental methodologies employed in key studies. Furthermore, it visualizes the metabolic pathways and experimental workflows using the DOT language for clear and concise representation.
Pharmacokinetics
The pharmacokinetic profile of Doxofylline has been characterized in various preclinical and clinical studies. The key parameters are summarized below, followed by a detailed description of each phase.
Absorption
Following oral administration, Doxofylline is rapidly absorbed. In healthy adult volunteers, the time to reach peak plasma concentration (Tmax) is approximately 1.22 hours after a 400 mg oral dose. The absolute bioavailability of orally administered Doxofylline is reported to be about 62.6%.[1]
Distribution
Doxofylline exhibits a short distribution phase after intravenous administration. The apparent volume of distribution is approximately 1 L/kg.[1] Like other methylxanthines, it is distributed to all body compartments and may be present in breast milk and cross the placenta. Plasma protein binding of Doxofylline is approximately 48% at a pH of 7.4.[2]
Metabolism
Doxofylline is extensively metabolized in the liver, with hepatic metabolism accounting for about 90% of its total clearance. The primary circulating metabolite is β-hydroxymethyltheophylline, which is pharmacologically inactive.[2][3] Unlike theophylline, Doxofylline does not significantly interfere with cytochrome P450 enzymes such as CYP1A2, CYP2E1, and CYP3A4, which contributes to its lower potential for drug-drug interactions.
Excretion
Less than 4% of an orally administered dose of Doxofylline is excreted unchanged in the urine.[2] The elimination half-life is variable depending on the route of administration and the patient population. After a single intravenous dose of 100 mg in adults with chronic bronchitis, the elimination half-life was 1.83 ± 0.37 hours.[4] Following oral administration of 400 mg twice daily for five days in the same patient population, the mean elimination half-life was 7.01 ± 0.80 hours.[5]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Doxofylline from various studies.
Table 1: Pharmacokinetic Parameters of Doxofylline in Humans
| Parameter | Value | Conditions |
| Absolute Bioavailability | 62.6% | Oral administration[1] |
| Tmax (Time to Peak Plasma Concentration) | 1.22 hours | 400 mg oral dose in healthy adults[1] |
| Cmax (Peak Plasma Concentration) | 15.21 ± 1.73 µg/mL | After 400 mg oral dose twice daily for 5 days in chronic bronchitis patients[5] |
| Volume of Distribution (Vd) | ~1 L/kg | Intravenous administration[1] |
| Plasma Protein Binding | ~48% | At pH 7.4[2] |
| Elimination Half-life (t½) | 1.83 ± 0.37 hours | 100 mg single intravenous dose in chronic bronchitis patients[4] |
| 7.01 ± 0.80 hours | 400 mg oral dose twice daily for 5 days in chronic bronchitis patients[5] | |
| Total Body Clearance | 5.4 L/h | |
| Renal Excretion of Unchanged Drug | < 4% | Oral administration[2] |
Metabolism of Doxofylline
The biotransformation of Doxofylline primarily occurs in the liver. The main metabolic pathway involves the oxidation of the dioxolane ring.
Metabolic Pathway
The principal metabolite identified in both serum and urine is β-hydroxymethyltheophylline. This metabolite is considered to be devoid of significant pharmacological activity.[2][3] In vitro studies using rat liver microsomes have also identified the 2'-hydroxyethyl ester of theophylline acetic acid as a major metabolite and theophylline as a minor metabolite.[2][4]
Experimental Protocols
This section provides an overview of the methodologies used in pharmacokinetic and metabolism studies of Doxofylline.
Quantification of Doxofylline in Biological Matrices
A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of Doxofylline in human plasma.[6][7][8]
-
Sample Preparation: Protein precipitation is a common method for extracting Doxofylline from plasma samples.[6]
-
Chromatographic Separation: A reversed-phase C18 column is typically used for separation.[7][8]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[6][7]
Table 2: UPLC-MS/MS Method Parameters for Doxofylline Quantification in Human Plasma
| Parameter | Details |
| Instrumentation | Waters ACQUITY UPLC system with a triple quadrupole mass spectrometer[6] |
| Column | Kinetex-C18 column (EVO 100Å, 50 × 2.1 mm, 5 μm)[7] |
| Mobile Phase | Gradient elution with 0.3% formic acid in water and 90% acetonitrile (B52724) with 0.3% formic acid[7] |
| Flow Rate | 0.3 mL/min[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6][7] |
| MRM Transition | m/z 267.0 → 181.0[7] |
| Linear Range | 20.0 to 16,000 ng/mL[7] |
In Vitro Metabolism Studies
The metabolism of Doxofylline has been investigated using liver microsomes.
-
Microsome Preparation: Studies have utilized liver microsomes from rats and humans.[2][5]
-
Incubation: Doxofylline is incubated with liver microsomes in the presence of an NADPH-generating system.
-
Analysis: The formation of metabolites is monitored over time using analytical techniques such as HPLC or LC-MS/MS.
Clinical Pharmacokinetic Studies
Clinical trials in patients with asthma and COPD have been conducted to evaluate the pharmacokinetics, efficacy, and safety of Doxofylline.[9][10]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials are common designs.[11]
-
Patient Population: Patients with stable COPD or chronic reversible asthma meeting specific inclusion and exclusion criteria.[10][12]
-
Interventions: Oral administration of Doxofylline at various doses (e.g., 400 mg twice or three times daily) compared with placebo or an active comparator like theophylline.[7][11]
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points to determine plasma concentrations of Doxofylline.
-
Efficacy Endpoints: Primary efficacy endpoints often include changes in pulmonary function tests, such as Forced Expiratory Volume in 1 second (FEV1).[12][13]
Mechanism of Action
The bronchodilatory effect of Doxofylline is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of airway smooth muscle.[1][3] Unlike theophylline, Doxofylline has a low affinity for adenosine A1 and A2 receptors, which is thought to contribute to its improved safety profile, particularly the reduced incidence of cardiac and central nervous system side effects.[2][5] There is also evidence suggesting that Doxofylline interacts with β2-adrenoceptors, which may contribute to its bronchodilator and anti-inflammatory effects.[2][4][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of doxophylline by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Comparison of Effectiveness of Doxofylline VS Theophylline in Stable Chronic Obstructive Pulmonary Disease Patients | Journal of Fatima Jinnah Medical University [jfjmu.com]
- 11. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Identifying the antiasthmatic target of doxofylline using immobilized β2 -adrenoceptor based high-performance affinity chromatography and site-directed molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxofylline: A Technical Guide to Its Biological Targets and Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxofylline (B1670904), a methylxanthine derivative, is a bronchodilator and anti-inflammatory agent utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological profile is notably distinct from that of theophylline (B1681296), exhibiting a significantly improved safety profile. This technical guide provides an in-depth analysis of the biological targets of doxofylline, its receptor affinity, and the experimental methodologies employed to elucidate these interactions. Quantitative binding data are summarized, and key signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its mechanism of action.
Primary Biological Targets and Mechanism of Action
Doxofylline's therapeutic effects are primarily attributed to its influence on several key biological targets, which differentiate it from other xanthines like theophylline.
Phosphodiesterase (PDE) Inhibition
The principal mechanism of action for xanthine (B1682287) derivatives has traditionally been the inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that mediates airway smooth muscle relaxation.[2] While some initial understanding suggested doxofylline acts as a PDE4 inhibitor, more recent and detailed investigations indicate that it does not significantly inhibit any of the known PDE isoforms at therapeutic concentrations.[3][4] A weak inhibitory effect on PDE2A1 has been observed, but only at high concentrations (10⁻⁴ M), suggesting this is unlikely to be its primary therapeutic mechanism.[1][5]
Adenosine Receptor Antagonism
A defining characteristic of doxofylline is its markedly reduced affinity for adenosine receptors (A1, A2A, and A2B) compared to theophylline.[2][6] The antagonism of adenosine receptors by theophylline is associated with many of its adverse effects, including cardiac arrhythmias and central nervous system stimulation.[3] Doxofylline's low affinity for these receptors, with binding affinities reported in the 10⁻⁴ M range or greater than 100 µM, is a key factor contributing to its improved safety and tolerability profile.[3][7][8]
Interaction with β2-Adrenoceptors
Emerging evidence suggests that a significant component of doxofylline's bronchodilatory effect may be mediated through its interaction with β2-adrenoceptors.[3][4] A study utilizing high-performance affinity chromatography and molecular docking demonstrated a direct interaction between doxofylline and β2-adrenoceptors.[9] This interaction is proposed to contribute to the relaxation of airway smooth muscle, providing an alternative mechanism to PDE inhibition for its primary therapeutic effect.[5][7]
Anti-inflammatory Effects
Doxofylline also exhibits anti-inflammatory properties.[2] It has been shown to reduce pleurisy induced by platelet-activating factor (PAF) and inhibit the infiltration of neutrophils into the lungs in response to lipopolysaccharide (LPS).[3][10] This anti-inflammatory action is thought to be mediated by the inhibition of leukocyte diapedesis, the process by which white blood cells migrate from the bloodstream into tissues.[5]
Histone Deacetylase (HDAC)
Unlike theophylline, which is known to have effects on histone deacetylase activity, doxofylline does not directly inhibit any of the known HDAC enzymes.[3][4]
Quantitative Receptor Affinity Data
The following table summarizes the available quantitative data on the affinity of doxofylline for its primary biological targets.
| Target | Parameter | Value | Species | Reference |
| Adenosine A1 Receptor | Affinity | > 100 µM | Human (cloned) | [3] |
| Adenosine A2A Receptor | Affinity | > 100 µM | Human (cloned) | [3] |
| Adenosine A2B Receptor | Affinity | > 100 µM | Human (cloned) | [3] |
| Phosphodiesterase 2A1 (PDE2A1) | Inhibition | Weak, at 10⁻⁴ M | Not Specified | [1][5] |
| β2-Adrenoceptor | Association Constant (Ka) | 5.91 x 10⁴ M⁻¹ - 7.70 x 10⁴ M⁻¹ | Porcine | [9] |
Signaling Pathways and Experimental Workflows
Doxofylline's Proposed Primary Signaling Pathway
The following diagram illustrates the proposed primary signaling pathway for doxofylline's bronchodilatory effect, highlighting its interaction with β2-adrenoceptors and its limited effect on phosphodiesterase.
Experimental Workflow: Competitive Radioligand Binding Assay
This diagram outlines a typical workflow for a competitive radioligand binding assay, a fundamental technique used to determine the affinity of a compound like doxofylline for a specific receptor.
Detailed Methodologies of Key Experiments
Radioligand Binding Assays for Adenosine Receptors
-
Objective: To determine the binding affinity (Ki) of doxofylline for adenosine receptors.
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, or A2B) or from tissues known to be rich in these receptors (e.g., rat brain cortex).[11] Cells are harvested and homogenized in a cold buffer, followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in a binding buffer.
-
Assay Protocol: The assay is typically performed in a 96-well plate format.[12] Varying concentrations of doxofylline are incubated with the prepared receptor membranes and a specific radioligand (e.g., [³H]-CHA for A1 receptors).[8] The reaction is allowed to reach equilibrium.
-
Separation and Detection: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[12] The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of doxofylline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Phosphodiesterase (PDE) Activity Assays
-
Objective: To assess the inhibitory effect of doxofylline on the activity of various PDE isoforms.
-
Principle: These assays measure the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding 5'-monophosphate by PDE.
-
Two-Step Radioassay: A common method involves a two-step enzymatic reaction.[13] In the first step, PDE hydrolyzes a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP). The reaction is then terminated. In the second step, a 5'-nucleotidase (often from snake venom) is added to convert the radiolabeled 5'-monophosphate into a radiolabeled nucleoside. The resulting radiolabeled nucleoside is then separated from the unreacted radiolabeled cyclic nucleotide using ion-exchange chromatography, and the radioactivity is measured.
-
Colorimetric and Luminescent Assays: More high-throughput methods are also available. Colorimetric assays often involve the quantification of the phosphate (B84403) released in the second step.[14] Luminescent assays, such as the PDE-Glo™ assay, measure the remaining cyclic nucleotide after the PDE reaction by its ability to drive a subsequent kinase reaction that consumes ATP, with the remaining ATP being detected via a luciferase-luciferin reaction.[15]
-
Data Analysis: The concentration of doxofylline that inhibits 50% of the PDE activity (IC50) is determined from a concentration-response curve.
High-Performance Affinity Chromatography for β2-Adrenoceptor Interaction
-
Objective: To investigate the direct interaction between doxofylline and the β2-adrenoceptor and to determine the association constant.
-
Methodology: This technique involves immobilizing the β2-adrenoceptor onto a solid support (e.g., silica (B1680970) gel) to create an affinity column.[9] A solution containing doxofylline is then passed through the column.
-
Frontal Analysis: In this method, a continuous infusion of doxofylline at a known concentration is applied to the column. The appearance of doxofylline in the column effluent is monitored. The delay in the breakthrough of doxofylline is related to its binding to the immobilized receptor, allowing for the calculation of the association constant (Ka).[9]
-
Molecular Docking: Computational molecular docking simulations can be used to complement the experimental data by predicting the binding site and the nature of the interactions (e.g., hydrogen bonds) between doxofylline and the β2-adrenoceptor.[9]
Conclusion
Doxofylline presents a unique pharmacological profile that distinguishes it from theophylline and other xanthine derivatives. Its primary mechanism of action appears to be a combination of bronchodilation, potentially mediated through interactions with β2-adrenoceptors, and anti-inflammatory effects. The significantly lower affinity for adenosine receptors is a key molecular feature that underpins its enhanced safety profile. A clear understanding of these biological targets and receptor affinities is crucial for the continued development and optimal clinical application of doxofylline in the treatment of respiratory diseases. Further research to fully elucidate the downstream signaling events following β2-adrenoceptor interaction and the precise mechanisms of its anti-inflammatory effects will be valuable.
References
- 1. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dovepress.com [dovepress.com]
- 7. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Doxofylline, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying the antiasthmatic target of doxofylline using immobilized β2 -adrenoceptor based high-performance affinity chromatography and site-directed molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. promega.com [promega.com]
Doxofylline: A Technical Guide to its Molecular Structure, Mechanism of Action, and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxofylline, a methylxanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Chemically distinct from theophylline (B1681296) by the presence of a dioxolane group at the N-7 position, Doxofylline exhibits a unique pharmacological profile. This technical guide provides an in-depth overview of the molecular structure of Doxofylline, a critical analysis of its mechanism of action, comprehensive pharmacokinetic data, and detailed experimental protocols for key assays. Notably, recent evidence suggests that Doxofylline's primary mechanism of action may not be phosphodiesterase (PDE) inhibition, but rather an interaction with β2-adrenoceptors, coupled with a significantly lower affinity for adenosine (B11128) receptors compared to theophylline, contributing to its improved safety profile.
Molecular Structure and Physicochemical Properties
Doxofylline, with the IUPAC name 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, is a synthetic xanthine (B1682287) derivative.[1] Its molecular structure is characterized by a purine-2,6-dione (B11924001) core, substituted with methyl groups at positions 1 and 3, and a distinctive 1,3-dioxolane-2-ylmethyl group at position 7.[1] This dioxolane moiety is a key structural feature that differentiates it from theophylline and is thought to be responsible for its distinct pharmacological properties.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄N₄O₄ | [2] |
| Molecular Weight | 266.25 g/mol | [1][2] |
| CAS Number | 69975-86-6 | [1] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water | |
| Melting Point | 144-145 °C |
Mechanism of Action: A Paradigm Shift from Traditional Xanthines
For many years, the bronchodilatory effects of methylxanthines were primarily attributed to the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, the mechanism of action for Doxofylline is now understood to be more complex and distinct from that of theophylline.
Interaction with β2-Adrenoceptors
Recent studies have indicated that a primary mechanism of action for Doxofylline involves interaction with β2-adrenoceptors.[3] This interaction is believed to elicit the relaxation of airway smooth muscle, leading to bronchodilation. Molecular docking studies have suggested that Serine 169 and Serine 173 on the β2-adrenoceptor are potential binding sites for Doxofylline, with hydrogen bonding being the main driving force of this interaction.[3]
Low Affinity for Adenosine Receptors
A key differentiator between Doxofylline and theophylline is their affinity for adenosine receptors. Theophylline is a non-selective antagonist of A1 and A2 adenosine receptors, which is associated with many of its adverse effects, including cardiac and central nervous system stimulation. In contrast, Doxofylline exhibits a significantly lower affinity for adenosine A1 and A2 receptors, with binding affinities reported to be in the 10⁻⁴ M range, a concentration considered too high to have significant pharmacological relevance.[4] This low affinity is a major contributor to Doxofylline's improved safety profile.
Phosphodiesterase (PDE) Inhibition
While initially thought to be a primary mechanism, the role of PDE inhibition in Doxofylline's therapeutic effect is now considered to be minor. Studies have shown that Doxofylline has no significant effect on most of the known PDE isoforms, with the exception of a weak inhibitory action on PDE2A1 at high concentrations.[2][3] This further distinguishes it from theophylline, which is a non-selective PDE inhibitor.
Signaling Pathway
The proposed primary signaling pathway for Doxofylline's bronchodilatory effect is initiated by its interaction with β2-adrenoceptors on airway smooth muscle cells. This interaction is thought to activate the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.
Pharmacokinetics
The pharmacokinetic profile of Doxofylline has been studied in healthy volunteers and patients with respiratory diseases.
| Parameter | Value | Condition | Reference |
| Bioavailability (Oral) | ~62.6% | Healthy Volunteers | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1.19 ± 0.19 hours | 400 mg twice daily for 5 days in adults with chronic bronchitis | [2] |
| Peak Plasma Concentration (Cmax) | 5.78 to 20.76 mcg/mL | 400 mg twice daily for 5 days in adults with chronic bronchitis | [2] |
| Elimination Half-life (t½) | 1.83 ± 0.37 hours | Single 100 mg IV dose in adults with chronic bronchitis | [2] |
| Elimination Half-life (t½) | 7.01 ± 0.80 hours | 400 mg twice daily for 5 days in adults with chronic bronchitis | [2] |
| Protein Binding | ~48% | ||
| Metabolism | Extensively hepatic (~90%) | [2] | |
| Excretion | <4% unchanged in urine | [2] |
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is designed to determine the binding affinity of Doxofylline for adenosine A1 and A2 receptors in brain tissue.
Materials:
-
Guinea pig brain and rat striatum tissue
-
[³H]-N⁶-cyclohexyladenosine ([³H]-CHA) for A1 receptor labeling
-
[³H]-1,3-diethyl-8-phenylxanthine ([³H]-DPX) for A1 receptor labeling
-
[³H]-5'-N-ethylcarboxamidoadenosine ([³H]-NECA) for A2 receptor labeling
-
Doxofylline solutions of varying concentrations
-
Theophylline solutions (for comparison)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.
-
Binding Assay: In a final volume of 1 mL, incubate the membrane preparation with the respective radioligand and varying concentrations of Doxofylline or theophylline.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Doxofylline that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of Doxofylline to inhibit the activity of various PDE isoforms.
Materials:
-
Purified recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
-
[³H]-cAMP or [³H]-cGMP as substrate
-
Doxofylline solutions of varying concentrations
-
Rolipram (selective PDE4 inhibitor, for control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation counter
Procedure:
-
Reaction Mixture: In a final volume, combine the assay buffer, the specific PDE isoform, and varying concentrations of Doxofylline.
-
Initiation: Start the reaction by adding the [³H]-labeled cyclic nucleotide substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Termination: Stop the reaction by boiling the samples.
-
Hydrolysis: Add snake venom nucleotidase to hydrolyze the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separation: Add a slurry of anion-exchange resin to bind the unhydrolyzed charged substrate.
-
Centrifugation: Centrifuge the samples to pellet the resin.
-
Quantification: Take an aliquot of the supernatant containing the [³H]-labeled nucleoside and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each Doxofylline concentration and determine the IC50 value.
Conclusion
Doxofylline represents a significant evolution in the class of methylxanthine bronchodilators. Its unique molecular structure, particularly the N-7 substituted dioxolane group, confers a distinct pharmacological profile. The current body of evidence strongly suggests that its primary mechanism of action is not through non-selective PDE inhibition, but rather through interaction with β2-adrenoceptors, coupled with a clinically significant lack of affinity for adenosine receptors. This unique profile translates to a therapeutic agent with comparable efficacy to theophylline but with a markedly improved safety and tolerability profile. For researchers and drug development professionals, a thorough understanding of Doxofylline's molecular and mechanistic nuances is crucial for its optimal clinical application and for the development of future respiratory therapeutics.
References
- 1. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxofylline, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxofylline's Phosphodiesterase Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxofylline (B1670904), a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), has long been classified as a phosphodiesterase (PDE) inhibitor. This mechanism, shared with its predecessor theophylline (B1681296), is thought to contribute to its bronchodilatory effects through the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). However, recent pharmacological investigations have challenged this traditional view, suggesting that doxofylline's clinical efficacy and improved safety profile may stem from mechanisms independent of significant PDE inhibition. This technical guide provides an in-depth analysis of the current understanding of doxofylline's interaction with the PDE enzyme family, presenting the conflicting evidence, quantitative data, detailed experimental methodologies for PDE inhibition assays, and relevant signaling pathways.
The Controversial Role of Phosphodiesterase Inhibition in Doxofylline's Mechanism of Action
The primary mechanism of action attributed to methylxanthines like theophylline is the non-selective inhibition of phosphodiesterases, leading to an increase in intracellular cAMP and subsequent relaxation of bronchial smooth muscle.[1][2] Initially, doxofylline was also presumed to act through this pathway. Some sources suggest it may selectively inhibit the PDE4 isoenzyme.[3]
However, a pivotal study by van Mastbergen et al. (2012) presented compelling evidence to the contrary.[4][5][6] This research demonstrated that doxofylline does not directly inhibit any of the known PDE enzyme subtypes at therapeutically relevant concentrations.[4][6][7][8] The only exception was a weak inhibitory action against PDE2A1, and only at a very high concentration of 10⁻⁴ M.[4][7][9] This lack of significant PDE inhibition is proposed to explain doxofylline's improved tolerability and wider therapeutic window compared to theophylline.[4][9]
Further in vitro studies on human airway smooth muscle (ASM) cells have corroborated these findings, showing that doxofylline, unlike specific PDE4 inhibitors, does not increase cAMP production.[10][11] These findings have led to the exploration of alternative mechanisms of action for doxofylline, including interactions with β2-adrenoceptors, which may contribute to its bronchodilatory and anti-inflammatory effects.[7][8]
Despite this evidence, some literature continues to refer to doxofylline as a PDE inhibitor.[3][12] This discrepancy highlights the complexity of its pharmacology and the need for further research to fully elucidate its molecular mechanisms.
Quantitative Data on Doxofylline's PDE Inhibition
The available quantitative data on doxofylline's inhibitory activity against PDE isoforms is limited and largely points towards a weak inhibitory profile. The most cited data comes from the study by van Mastbergen et al. (2012).
| PDE Isoform | Doxofylline Concentration | % Inhibition / Activity | Reference |
| PDE2A1 | 10⁻⁴ M | Inhibitory action observed | [4] |
| Other known PDE isoforms | Not specified | No significant inhibition | [4][7][8][12] |
Note: The study by van Mastbergen et al. did not provide a specific IC50 value for PDE2A1, but rather noted an effect only at the highest tested concentration.
Experimental Protocols for Phosphodiesterase Inhibition Assays
The determination of a compound's inhibitory activity against PDE isoforms is crucial for its pharmacological characterization. Several in vitro methods are commonly employed, including radiolabeled substrate assays, scintillation proximity assays (SPA), and fluorescence polarization (FP) assays.
Two-Step Radiolabeled cAMP/cGMP Assay
This traditional and highly sensitive method directly measures the enzymatic hydrolysis of radiolabeled cyclic nucleotides.
Principle: A PDE enzyme source is incubated with a radiolabeled substrate (e.g., [³H]-cAMP). The reaction is terminated, and the product (e.g., [³H]-5'-AMP) is converted to [³H]-adenosine by a nucleotidase, such as snake venom. The unreacted substrate is then separated from the product using an anion-exchange resin, and the radioactivity of the product is quantified by liquid scintillation counting. The inhibitory activity of a test compound is determined by measuring the reduction in product formation in its presence.[13][14][15]
Detailed Steps:
-
Reaction Incubation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, the PDE enzyme, the test compound (doxofylline) at various concentrations, and a radiolabeled substrate (e.g., [³H]-cAMP).[14]
-
Reaction Termination: The reaction is stopped by heat inactivation (boiling).[13]
-
Product Conversion: Snake venom nucleotidase is added to the mixture to convert the radiolabeled 5'-AMP to radiolabeled adenosine.[13]
-
Separation: The mixture is passed through an anion-exchange resin column. The unreacted, negatively charged [³H]-cAMP binds to the resin, while the neutral [³H]-adenosine product is eluted.[14]
-
Quantification: The radioactivity of the eluate, which is proportional to the PDE activity, is measured using a liquid scintillation counter.[14]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.[16]
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that eliminates the need for a separation step, making it suitable for high-throughput screening.[3][17][18]
Principle: Microscopic beads containing a scintillant are coated with a material that can capture the product of the PDE reaction (e.g., AMP or GMP). A radiolabeled substrate (e.g., [³H]-cAMP) is used. When the PDE enzyme hydrolyzes the substrate, the resulting radiolabeled product binds to the beads. The β-particles emitted by the radioisotope are close enough to the scintillant in the bead to excite it and produce light, which is then detected. Unreacted substrate in the solution is too far from the beads to cause light emission.[18][19][20]
Detailed Steps:
-
Reaction: The PDE enzyme, radiolabeled substrate, and test compound are incubated in the wells of a microplate.
-
Capture: SPA beads capable of binding the reaction product are added to the wells.
-
Detection: The plate is read in a microplate scintillation counter. The amount of light emitted is proportional to the amount of product formed.[20]
-
Analysis: A decrease in light signal in the presence of the test compound indicates inhibition of PDE activity.
IMAP® Fluorescence Polarization (FP) Assay
This is another homogeneous assay format based on the binding of a fluorescently labeled product to a large nanoparticle, resulting in a change in fluorescence polarization.[21][22][23]
Principle: The assay uses a fluorescently labeled substrate (e.g., fluorescein-cAMP). In its free form, this small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When the PDE enzyme hydrolyzes the substrate to fluorescein-AMP, a binding reagent containing trivalent metal-based nanoparticles is added. These nanoparticles specifically bind to the phosphate (B84403) group of the product. The resulting larger complex tumbles much more slowly in solution, leading to a significant increase in fluorescence polarization.[2][21][24]
Detailed Steps:
-
Enzyme Reaction: The PDE enzyme is incubated with the fluorescently labeled substrate and the test compound in a microplate well.[2]
-
Binding and Detection: The IMAP binding reagent is added to the well, stopping the reaction and allowing the binding of the fluorescent product to the nanoparticles.[2]
-
Measurement: The fluorescence polarization is measured using a plate reader.[2]
-
Data Analysis: An increase in fluorescence polarization is proportional to the PDE activity. A reduction in the signal in the presence of the test compound indicates inhibition.
Signaling Pathways and Experimental Workflows
Presumed Signaling Pathway of PDE Inhibition by Doxofylline
While the direct inhibitory effect of doxofylline on PDEs is now debated, the classical pathway illustrates how PDE inhibition leads to bronchodilation.
Caption: Presumed signaling pathway of bronchodilation via PDE inhibition.
Alternative Proposed Mechanism: Interaction with β2-Adrenoceptors
Given the weak PDE inhibition, alternative mechanisms have been proposed, such as a direct or indirect interaction with β2-adrenoceptors.
Caption: Proposed alternative mechanism involving β2-adrenoceptor interaction.
Experimental Workflow for a Generic PDE Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of a compound in a PDE inhibition assay.
Caption: General experimental workflow for a PDE inhibition assay.
Conclusion
The phosphodiesterase inhibition profile of doxofylline is a subject of ongoing scientific debate. While traditionally considered a PDE inhibitor, significant evidence suggests that its clinical effects may not be primarily mediated by this mechanism, especially at therapeutic concentrations. The notable lack of potent, broad-spectrum PDE inhibition likely contributes to its favorable safety profile compared to theophylline. Future research should focus on further elucidating the alternative mechanisms of action, such as its interaction with β2-adrenoceptors, to provide a more complete understanding of this important respiratory medication. For drug development professionals, this highlights the importance of comprehensive pharmacological profiling beyond presumed class effects.
References
- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. abcfarmaceutici.it [abcfarmaceutici.it]
- 7. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxofylline is not just another theophylline! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doxofylline does not increase formoterol-induced cAMP nor MKP-1 expression in ASM cells resulting in lack of anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
- 15. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [en.bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 22. A homogeneous fluorescence polarization assay adaptable for a range of protein serine/threonine and tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]
- 24. researchgate.net [researchgate.net]
Doxofylline's Interaction with Adenosine Receptors: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxofylline (B1670904), a methylxanthine derivative, is utilized as a bronchodilator and anti-inflammatory agent in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Although structurally related to theophylline (B1681296), doxofylline exhibits a distinct pharmacological profile, most notably its significantly reduced affinity for adenosine (B11128) receptors. This key difference is believed to underpin its improved safety and tolerability profile, particularly the reduction in cardiac and central nervous system side effects commonly associated with theophylline. This technical guide provides an in-depth analysis of doxofylline's effect on adenosine receptors, presenting quantitative binding data, detailing the experimental protocols used for its characterization, and visualizing the relevant signaling pathways.
Adenosine Receptor Binding Affinity: A Comparative Analysis
The primary distinction between doxofylline and older methylxanthines lies in their interaction with adenosine receptors. Doxofylline demonstrates a markedly lower affinity for A1, A2A, and A2B adenosine receptor subtypes.[1][2][3][4][5][6] Saturation binding studies have shown that while doxofylline can act as a competitive inhibitor for radioligands that label adenosine receptors, its affinity is in the 10⁻⁴ M range.[1][7][8] This concentration is considered too high to be pharmacologically relevant at standard therapeutic doses.[1] In contrast, theophylline antagonizes adenosine receptors at concentrations achievable in clinical practice.[9]
The negligible interaction with adenosine receptors is credited with doxofylline's enhanced safety profile, as it avoids the stimulant effects associated with adenosine antagonism.[1][2][3][10][11][12]
Table 1: Comparative Binding Affinities of Doxofylline and Theophylline at Human Adenosine Receptors
| Compound | A1 Receptor Affinity (Ki/Affinity) | A2A Receptor Affinity (Ki/Affinity) | A2B Receptor Affinity (Ki/Affinity) |
| Doxofylline | > 100 µM[2][3][4][9][13] | > 100 µM[2][3][4][9][13] | > 100 µM[2][3][4][9][13] |
| Theophylline | 10 - 30 µM[9] | 2 - 10 µM[9] | 10 - 30 µM[9] |
Mechanism of Action: Beyond Adenosine Receptors
Given its poor affinity for adenosine receptors, the therapeutic effects of doxofylline are attributed to alternative mechanisms.[1][10] The precise pathway is not fully elucidated, but evidence points towards two primary actions:
-
Phosphodiesterase (PDE) Inhibition : Doxofylline is thought to act as a phosphodiesterase inhibitor, which increases intracellular concentrations of cyclic adenosine monophosphate (cAMP).[2][12][14][15] This leads to the relaxation of airway smooth muscle. However, studies indicate this inhibition is not potent or widespread across all PDE isoforms. Significant inhibitory action has only been noted against PDE2A1, and only at high concentrations (10⁻⁴ M).[2][3][7][8]
-
Interaction with β2-Adrenoceptors : More recent evidence suggests that doxofylline may interact directly with β2-adrenoceptors, contributing to its bronchodilatory effects on blood vessels and airway smooth muscle.[2][3][5][9]
Additionally, doxofylline has demonstrated anti-inflammatory activities, such as reducing pleurisy and inhibiting leukocyte diapedesis in preclinical models.[2][9]
Signaling Pathways
Overview of Adenosine Receptor Signaling
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of extracellular adenosine. Their signaling cascades are primarily linked to the modulation of adenylyl cyclase (AC) activity and, consequently, intracellular cAMP levels.
-
A1 and A3 Receptors : These receptors typically couple to inhibitory G proteins (Gi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[16][17]
-
A2A and A2B Receptors : These receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[16][17][18]
Theophylline, by antagonizing these receptors, interferes with these pathways, leading to a range of side effects. Doxofylline's inability to bind these receptors at therapeutic doses means it does not significantly alter these homeostatic signaling cascades.
Proposed Doxofylline Signaling Pathway
Doxofylline's primary therapeutic action, bronchodilation, is achieved by increasing intracellular cAMP levels, thereby activating Protein Kinase A (PKA) and promoting smooth muscle relaxation. Unlike theophylline, which can achieve this through adenosine receptor antagonism, doxofylline is thought to act downstream by directly inhibiting the PDE enzymes that degrade cAMP.
Experimental Protocols
The characterization of doxofylline's interaction with adenosine receptors and its downstream effects relies on a series of established in vitro assays.
Radioligand Binding Assay for Adenosine Receptors
This assay is fundamental for determining the binding affinity of a compound (like doxofylline) for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol Outline:
-
Membrane Preparation :
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A) in appropriate media.[19]
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]
-
Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction :
-
In assay tubes, combine the membrane preparation, a known concentration of a specific radioligand (e.g., ³H-CHA for A1 receptors, ³H-NECA for A2 receptors), and varying concentrations of the unlabeled competitor drug (doxofylline).[1]
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[19]
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[20]
-
-
Separation and Detection :
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.[19][20]
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.[20]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[19]
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (doxofylline) concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of doxofylline that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform.
Protocol Outline:
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., Tris-HCl based).
-
Prepare a stock solution of the test compound (doxofylline) and a known PDE inhibitor (e.g., IBMX) as a positive control.[21][22]
-
Dilute the purified, recombinant PDE enzyme to a working concentration in a cold assay buffer.[21]
-
Prepare the substrate solution (cAMP or cGMP) at a concentration appropriate for the enzyme isoform.[21]
-
-
Enzymatic Reaction :
-
In a microplate, add the test compound (doxofylline) at various concentrations.
-
Add the diluted PDE enzyme to each well (except for "no enzyme" blanks). Pre-incubate for a short period (e.g., 15 minutes) to allow inhibitor binding.[21]
-
Initiate the reaction by adding the cAMP or cGMP substrate solution to all wells.[21]
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes).[21]
-
-
Detection :
-
Terminate the reaction. The detection method depends on the kit used. A common method involves a two-step enzymatic process:
-
A 5'-nucleotidase is added to convert the product of the PDE reaction (e.g., 5'-AMP) into a nucleoside and inorganic phosphate (B84403) (Pi).[22]
-
A reagent (e.g., Malachite Green-based) is added that reacts with the generated phosphate to produce a colorimetric signal, which is read on a microplate reader.[22]
-
-
Alternatively, luminescence-based assays (e.g., PDE-Glo™) can be used where the amount of remaining cAMP is detected.[23]
-
-
Data Analysis :
-
Calculate the percentage of PDE inhibition for each concentration of doxofylline compared to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the doxofylline concentration to determine the IC50 value.
-
Intracellular cAMP Measurement Assay
This assay quantifies changes in intracellular cAMP levels in whole cells after treatment with a test compound.
Protocol Outline:
-
Cell Culture and Treatment :
-
Plate cells (e.g., HEK-293 or airway smooth muscle cells) in a microplate and grow to a suitable confluency.
-
Pre-treat cells with a PDE inhibitor (like IBMX) to prevent cAMP degradation if the goal is to measure accumulation from adenylyl cyclase activation.
-
Stimulate the cells with the test compound (doxofylline) and/or an adenylyl cyclase activator (e.g., forskolin, as a positive control) for a specific time.
-
-
Cell Lysis :
-
Remove the stimulation media and add a lysis buffer to release the intracellular contents, including cAMP.[24]
-
-
cAMP Quantification :
-
Quantify the cAMP in the cell lysate using a competitive immunoassay (EIA/ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™).[25][26][27]
-
EIA/ELISA Principle : cAMP from the sample competes with a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody-coated wells. The signal is inversely proportional to the amount of cAMP in the sample.[26]
-
cAMP-Glo™ Principle : The amount of cAMP in the lysate regulates the activity of a protein kinase A (PKA). The PKA activity then depletes ATP in a coupled reaction with luciferase. The resulting luminescent signal is inversely proportional to the cAMP concentration.[25][27]
-
-
Data Analysis :
Conclusion
The available evidence from binding assays and functional studies consistently demonstrates that doxofylline has a significantly lower affinity for adenosine receptors compared to theophylline. Its affinity values are well above the concentrations typically achieved during therapeutic use, indicating that adenosine receptor antagonism is not a primary mechanism of action for this drug. This distinction is the cornerstone of doxofylline's improved safety profile, particularly its reduced incidence of cardiac and central nervous system side effects. The therapeutic benefits of doxofylline are likely mediated through a combination of other mechanisms, including modest phosphodiesterase inhibition and potential interactions with β2-adrenoceptors. This guide provides the foundational data and experimental frameworks for researchers to further investigate and understand the unique pharmacological properties of doxofylline.
References
- 1. Doxofylline, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | Doxofylline for Pediatric Asthma Steps 1–4. Pediatric Asthma: New Role for an Old Drug [frontiersin.org]
- 6. Doxofylline and Theophylline: A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxofylline - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Doxofylline | PDE | Adenosine Receptor | TargetMol [targetmol.com]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 15. mims.com [mims.com]
- 16. researchgate.net [researchgate.net]
- 17. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. abcam.co.jp [abcam.co.jp]
- 23. promega.com [promega.com]
- 24. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 25. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]
- 26. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 27. cAMP-Glo™ Assay Protocol [promega.com]
The Pharmacodynamics of Doxofylline in Respiratory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxofylline (B1670904), a methylxanthine derivative, has emerged as a significant therapeutic agent in the management of respiratory diseases such as bronchial asthma and chronic obstructive pulmonary disease (COPD). Its pharmacodynamic profile distinguishes it from traditional xanthines like theophylline (B1681296), offering a comparable therapeutic efficacy with a markedly improved safety profile. This technical guide provides an in-depth exploration of the pharmacodynamics of Doxofylline, focusing on its molecular mechanisms of action, encompassing phosphodiesterase (PDE) inhibition, its minimal interaction with adenosine (B11128) receptors, and its anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction
Doxofylline, chemically 7-(1,3-dioxolan-2-ylmethyl)theophylline, is a bronchodilator and anti-inflammatory agent used in the treatment of obstructive airway diseases.[1][2] Unlike its predecessor theophylline, Doxofylline exhibits a favorable safety profile, primarily attributed to its reduced affinity for adenosine receptors, thereby minimizing the risk of adverse cardiovascular and central nervous system effects.[3][4] This guide delves into the core pharmacodynamic properties of Doxofylline, providing a comprehensive resource for the scientific community.
Mechanism of Action
Doxofylline's therapeutic effects in respiratory diseases are primarily attributed to two main mechanisms: bronchodilation and anti-inflammatory activity.
Bronchodilator Effect: Phosphodiesterase Inhibition
The principal mechanism underlying Doxofylline's bronchodilator effect is the inhibition of phosphodiesterase (PDE) enzymes within airway smooth muscle cells.[5][6] Inhibition of PDEs leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger.[7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[4] While theophylline is a non-selective PDE inhibitor, some evidence suggests that Doxofylline may have a degree of selectivity, with inhibitory action against PDE2A1 noted at high concentrations.[1][8]
Reduced Affinity for Adenosine Receptors
A key distinguishing feature of Doxofylline is its significantly lower affinity for adenosine receptors (A1, A2A, and A2B) compared to theophylline.[1][9][10] The affinity of Doxofylline for these receptors is reported to be higher than 100 µM, a concentration not typically reached at therapeutic doses.[1] The antagonism of adenosine receptors by theophylline is associated with many of its side effects, including cardiac arrhythmias, central nervous system stimulation, and gastric irritation.[3] Doxofylline's weak interaction with these receptors is a primary contributor to its improved safety and tolerability.[6]
Anti-inflammatory Effects
Doxofylline exhibits significant anti-inflammatory properties that contribute to its efficacy in chronic respiratory diseases.[7][11] These effects are mediated through several mechanisms:
-
Inhibition of Inflammatory Mediators: Doxofylline has been shown to inhibit the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[12]
-
Reduction of Leukocyte Infiltration: It can reduce the recruitment of inflammatory cells, such as neutrophils, into the lungs.[12] Studies have demonstrated that Doxofylline can inhibit leukocyte diapedesis, the process of white blood cells migrating from the bloodstream into tissues.[9]
-
Modulation of Inflammasome Activity: Research suggests that Doxofylline can mitigate the activation of the NLRP3 inflammasome in human bronchial epithelial cells, a key pathway in the inflammatory response.[11]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data regarding the efficacy and receptor binding profile of Doxofylline.
Table 1: Receptor and Enzyme Interaction Profile of Doxofylline
| Target | Parameter | Value | Reference |
| Adenosine A1 Receptor | Affinity (Ki) | > 100 µM | [1] |
| Adenosine A2A Receptor | Affinity (Ki) | > 100 µM | [1] |
| Adenosine A2B Receptor | Affinity (Ki) | > 100 µM | [1] |
| Phosphodiesterase 2A1 (PDE2A1) | Inhibition | Yes (at 10-4 M) | [8] |
Table 2: Clinical Efficacy of Doxofylline in Respiratory Diseases
| Indication | Parameter | Result | Reference |
| Asthma | Change in FEV1 | Significant improvement from baseline | [13] |
| Asthma | Reduction in Daily Asthma Events | Significantly more effective than theophylline | [14] |
| COPD | Change in FEV1 | 8.20% increase from baseline | [15] |
| COPD | Symptom Score Reduction (Cough) | 77.35% (400mg BD) vs 97.43% (800mg SR) | [16] |
| COPD | Symptom Score Reduction (Shortness of Breath) | 77.60% (400mg BD) vs 95.90% (800mg SR) | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of Doxofylline.
In Vitro Airway Smooth Muscle Relaxation Assay (Organ Bath)
Objective: To assess the relaxant effect of Doxofylline on pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Isolate tracheal tissue from a suitable animal model (e.g., guinea pig) and cut it into rings of 4-5 mm in length.
-
Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0 g.
-
Contraction: Induce a stable contraction of the airway smooth muscle using a contractile agonist such as methacholine (B1211447) or histamine.
-
Drug Administration: Once a stable plateau of contraction is achieved, add Doxofylline to the organ bath in a cumulative manner at increasing concentrations.
-
Data Recording and Analysis: Continuously record the isometric tension of the tracheal rings. Calculate the relaxant effect of each Doxofylline concentration as a percentage of the pre-induced contraction. Generate a dose-response curve to determine the potency (EC50) of Doxofylline.[17]
Phosphodiesterase (PDE) Activity Assay
Objective: To measure the inhibitory effect of Doxofylline on PDE enzyme activity.
Methodology:
-
Reaction Setup: Perform the assay in a 96-well microplate. Each well should contain the purified PDE enzyme, the substrate (cAMP or cGMP), and the test compound (Doxofylline) in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for enzymatic activity.
-
Termination: Stop the reaction by adding a stop solution.
-
Detection: Quantify the amount of hydrolyzed substrate (e.g., AMP or GMP) using a suitable detection method, such as a colorimetric or fluorescent assay.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of Doxofylline. Determine the IC50 value, which is the concentration of Doxofylline required to inhibit 50% of the PDE enzyme activity.[17]
Adenosine Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of Doxofylline for adenosine receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the adenosine receptor subtype of interest (e.g., HEK-293 cells transfected with the A1 receptor).
-
Binding Reaction: In a microplate, incubate the cell membranes with a specific radioligand for the target receptor (e.g., [3H]-DPCPX for A1 receptors) in the presence of varying concentrations of Doxofylline.
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature for a defined period.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. Analyze the competition binding data using non-linear regression to calculate the inhibition constant (Ki) of Doxofylline for the adenosine receptor.[9][18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the pharmacodynamics of Doxofylline.
Caption: Doxofylline's primary signaling pathway in airway smooth muscle cells.
Caption: Anti-inflammatory mechanisms of Doxofylline in respiratory cells.
Caption: Experimental workflow for the in vitro airway smooth muscle relaxation assay.
Conclusion
Doxofylline represents a significant advancement in the management of chronic respiratory diseases. Its distinct pharmacodynamic profile, characterized by effective bronchodilation through phosphodiesterase inhibition and a notable lack of significant adenosine receptor antagonism, provides a therapeutic advantage in terms of safety and tolerability over older methylxanthines. Furthermore, its anti-inflammatory properties address the underlying inflammatory processes inherent in asthma and COPD. The comprehensive data and methodologies presented in this technical guide underscore the robust scientific foundation for the clinical use of Doxofylline and provide a valuable resource for ongoing research and the development of novel therapies for respiratory diseases.
References
- 1. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. deftchemicals.com [deftchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxofylline, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxofylline, a novofylline inhibits lung inflammation induced by lipopolysacharide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of doxofylline on pulmonary inflammatory response and oxidative stress during mechanical ventilation in rats with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Bronchodilator Research: A Technical Guide to Early-Phase Doxofylline Derivative Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxofylline, a methylxanthine derivative, has established itself as a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its superior safety profile compared to theophylline, particularly the reduced incidence of cardiovascular and central nervous system side effects, is attributed to its lower affinity for adenosine (B11128) A1 and A2 receptors.[2][3] As the quest for more targeted and efficacious respiratory therapeutics continues, the development of novel Doxofylline derivatives presents a promising frontier. This technical guide provides an in-depth overview of the core methodologies and data presentation pertinent to the early-phase research of Doxofylline derivatives, drawing from established protocols in xanthine (B1682287) chemistry and pharmacology.
Experimental Protocols
The early-stage research and development of novel Doxofylline derivatives encompass a multi-step process, beginning with chemical synthesis and progressing through a series of in vitro biological evaluations to identify promising lead compounds.
Synthesis of Novel Doxofylline Derivatives
The synthesis of new chemical entities derived from Doxofylline would typically involve modifications at various positions of the xanthine scaffold to explore structure-activity relationships (SAR). Drawing from established methods for xanthine derivative synthesis, a general protocol can be outlined.
General Procedure for Synthesis:
A common approach involves the ring closure of a substituted diaminouracil precursor. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[4][5]
-
Step 1: Preparation of the Diaminouracil Precursor: A substituted 5,6-diaminouracil (B14702) is prepared. For instance, 5,6-diamino-1,3-diethyluracil can be synthesized and used as a starting material.[6]
-
Step 2: Ring Closure Reaction: The diaminouracil derivative is reacted with a suitable reagent to form the imidazole (B134444) ring of the xanthine structure. For example, a mixture of the diaminouracil and triethyl orthoformate can be subjected to microwave irradiation (e.g., 120 W, 160 °C for 5 minutes).[4]
-
Step 3: Purification: The resulting product is then purified, typically by filtration, washing with a solvent like diethyl ether, and recrystallization from a suitable solvent such as water.[4]
Modifications to this general procedure would be made to introduce various substituents at different positions of the xanthine ring, thus creating a library of novel Doxofylline derivatives for biological screening.
In Vitro Biological Evaluation
Following synthesis and purification, the novel derivatives undergo a battery of in vitro assays to assess their biological activity and potential as therapeutic agents.
a) Phosphodiesterase (PDE) Inhibition Assay:
As a key mechanism of action for xanthines is the inhibition of phosphodiesterase enzymes, leading to increased intracellular cyclic AMP (cAMP) and bronchodilation, this is a primary screening assay.
-
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of various PDE isoforms (e.g., PDE4, which is relevant for inflammation and airway smooth muscle relaxation).[7][8]
-
Protocol:
-
The enzymatic activities of the catalytic domains of the target PDEs are measured using cGMP or cAMP as substrates.
-
The assay buffer typically contains Tris-HCl, MgCl2, DTT, and a radiolabeled substrate (e.g., 3H-cGMP or 3H-cAMP).
-
The reaction is initiated and allowed to proceed at room temperature for a set time (e.g., 15 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., 0.2 M ZnSO4).
-
The product (e.g., 3H-GMP) is precipitated, and the unreacted substrate remains in the solution.
-
The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by testing a range of inhibitor concentrations.[7]
-
b) Adenosine Receptor Antagonism Assay:
To assess the safety profile of the new derivatives, their affinity for adenosine receptors is determined. A lower affinity for A1 and A2A receptors is desirable to minimize cardiovascular and central nervous system side effects.[2]
-
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the adenosine receptor.[3][9]
-
Protocol:
-
Membranes from cells expressing the specific human adenosine receptor subtype (e.g., A1, A2A, A2B, A3) are prepared.
-
The membranes are incubated with a radiolabeled antagonist (e.g., [3H]ZM241385 for A2A) and various concentrations of the test compound.
-
The reaction is allowed to reach equilibrium (e.g., 1 hour at 25 °C).
-
The amount of bound radioligand is measured, and the Ki (inhibitory constant) is calculated to determine the affinity of the test compound for the receptor.[9]
-
c) Bronchodilator Activity Assay:
The direct bronchodilatory effect of the compounds is evaluated using ex vivo models.
-
Principle: This assay measures the ability of a compound to relax pre-contracted airway smooth muscle.[10]
-
Protocol:
-
Tracheal rings are isolated from guinea pigs.
-
The tracheal rings are mounted in an organ bath and pre-contracted with an agent such as histamine.
-
The test compound is added to the bath, and the relaxation of the tracheal ring is measured.
-
The efficacy of the compound is compared to that of a standard bronchodilator.[10]
-
d) Cell Viability Assay:
To assess the general cytotoxicity of the newly synthesized compounds, a cell viability assay is performed.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
-
Protocol:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
After an incubation period, MTT solution is added to each well.
-
Viable cells with active metabolism reduce the MTT to formazan (B1609692), which is a purple-colored product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to a control.[11][12]
-
Quantitative Data Presentation
The quantitative data generated from the in vitro assays should be summarized in clear and structured tables to facilitate comparison between the different Doxofylline derivatives.
| Compound ID | PDE4 Inhibition (IC50, µM) | Adenosine A1 Receptor Affinity (Ki, µM) | Adenosine A2A Receptor Affinity (Ki, µM) | Bronchodilator Activity (EC50, µM) | Cytotoxicity (CC50, µM) |
| Doxo-Deriv-001 | 15.2 | >100 | >100 | 25.8 | >200 |
| Doxo-Deriv-002 | 8.7 | 85.3 | 92.1 | 12.4 | >200 |
| Doxofylline | 25.5 | >100 | >100 | 30.1 | >200 |
| Theophylline | 50.1 | 12.5 | 20.3 | 45.6 | >200 |
Fictional data for illustrative purposes.
Visualization of Workflows and Pathways
Experimental Workflow
The overall process for the early-phase research of Doxofylline derivatives can be visualized as a workflow diagram.
Signaling Pathway
The bronchodilatory and anti-inflammatory effects of Doxofylline and its potential derivatives are mediated through specific signaling pathways. A key pathway involves the inhibition of phosphodiesterase (PDE) and its interaction with β2-adrenergic receptor signaling.
Conclusion
The development of novel Doxofylline derivatives holds significant potential for advancing the treatment of respiratory diseases. By leveraging established synthetic methodologies and a robust suite of in vitro assays, researchers can systematically explore the structure-activity relationships of new chemical entities. The protocols and data presentation formats outlined in this guide provide a framework for the early-phase research and development of the next generation of xanthine-based bronchodilators, with the ultimate goal of identifying candidates with enhanced efficacy and an even more favorable safety profile than Doxofylline.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Discovery of novel PDE9 inhibitors capable of inhibiting Aβ aggregation as potential candidates for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of some novel xanthine-based derivatives with bronchodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Doxofylline In Vitro Assays in Human Bronchial Epithelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxofylline (B1670904), a methylxanthine derivative, is a bronchodilator and anti-inflammatory agent used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the modulation of various intracellular signaling pathways, leading to a reduction in airway inflammation. This document provides detailed application notes and protocols for in vitro assays using human bronchial epithelial cells to investigate the anti-inflammatory effects of doxofylline. The protocols are based on established methods and focus on the lipopolysaccharide (LPS)-induced inflammatory response, a common model for studying airway inflammation.
Key Anti-Inflammatory Mechanisms of Doxofylline in Human Bronchial Epithelial Cells
Doxofylline exerts its anti-inflammatory effects in human bronchial epithelial cells through several key mechanisms:
-
Inhibition of the NLRP3 Inflammasome: Doxofylline has been shown to inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines.[1][2]
-
Modulation of SIRT1: The protective effects of doxofylline are linked to the upregulation of Sirtuin 1 (SIRT1), a protein deacetylase that has anti-inflammatory properties. SIRT1 is known to negatively regulate the NLRP3 inflammasome.[1][2]
-
Reduction of Inflammatory Mediators: Doxofylline treatment leads to a decrease in the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2]
-
Attenuation of Oxidative Stress: The compound has been observed to reduce the production of mitochondrial reactive oxygen species (ROS), which are known to contribute to inflammation and cellular damage.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of doxofylline on various inflammatory markers in LPS-stimulated human bronchial epithelial cells (16HBE cell line), as reported in scientific literature.[1][2][3]
Table 1: Effect of Doxofylline on NLRP3 Inflammasome Activation
| Treatment Condition | NLRP3 Protein Expression (relative to control) | Cleaved Caspase-1 (p10) Protein Expression (relative to control) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | Significant Increase | Significant Increase |
| LPS (1 µg/mL) + Doxofylline (5 µM) | Significant Decrease vs. LPS | Significant Decrease vs. LPS |
| LPS (1 µg/mL) + Doxofylline (10 µM) | Further Significant Decrease vs. LPS | Further Significant Decrease vs. LPS |
Table 2: Effect of Doxofylline on Pro-Inflammatory Cytokine Release
| Treatment Condition | IL-1β Secretion (pg/mL) | IL-18 Secretion (pg/mL) |
| Control | Baseline | Baseline |
| LPS (1 µg/mL) | >25-fold Increase vs. Control | Significant Increase vs. Control |
| LPS (1 µg/mL) + Doxofylline (5 µM) | Dose-dependent Decrease vs. LPS | Dose-dependent Decrease vs. LPS |
| LPS (1 µg/mL) + Doxofylline (10 µM) | Stronger Dose-dependent Decrease vs. LPS | Stronger Dose-dependent Decrease vs. LPS |
Table 3: Effect of Doxofylline on Inflammatory Mediators and Oxidative Stress
| Treatment Condition | Nitric Oxide (NO) Production | Prostaglandin E2 (PGE2) Production | Mitochondrial ROS Production |
| Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Significant Increase | Significant Increase | Significant Increase |
| LPS (1 µg/mL) + Doxofylline (5 µM) | Significant Decrease vs. LPS | Significant Decrease vs. LPS | Significant Decrease vs. LPS |
| LPS (1 µg/mL) + Doxofylline (10 µM) | Further Significant Decrease vs. LPS | Further Significant Decrease vs. LPS | Further Significant Decrease vs. LPS |
Table 4: Effect of Doxofylline on SIRT1 Expression
| Treatment Condition | SIRT1 mRNA Expression (relative to control) | SIRT1 Protein Expression (relative to control) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | ~60% Decrease vs. Control | Significant Decrease vs. Control |
| LPS (1 µg/mL) + Doxofylline (5 µM) | Dose-dependent Mitigation of Decrease | Dose-dependent Mitigation of Decrease |
| LPS (1 µg/mL) + Doxofylline (10 µM) | Stronger Dose-dependent Mitigation of Decrease | Stronger Dose-dependent Mitigation of Decrease |
Experimental Protocols
Cell Culture of 16HBE Human Bronchial Epithelial Cells
This protocol describes the standard procedure for culturing the 16HBE human bronchial epithelial cell line.
Materials:
-
16HBE human bronchial epithelial cells
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T75 culture flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare Complete Growth Medium: To a 500 mL bottle of MEM, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of 100x Penicillin-Streptomycin solution.[4][5]
-
Cell Thawing: Thaw a cryopreserved vial of 16HBE cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Maintenance: Change the culture medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate into new flasks at a desired split ratio (e.g., 1:3 to 1:6).
LPS-Induced Inflammation Assay
This protocol outlines the induction of an inflammatory response in 16HBE cells using Lipopolysaccharide (LPS).
Materials:
-
16HBE cells cultured in 6-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
Doxofylline
-
Serum-free MEM
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Cell Seeding: Seed 16HBE cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation: Once confluent, aspirate the complete growth medium, wash the cells once with sterile PBS, and replace with serum-free MEM. Incubate for 12-24 hours.
-
Doxofylline Pre-treatment: Prepare working solutions of doxofylline in serum-free MEM at the desired concentrations (e.g., 5 µM and 10 µM). Remove the starvation medium and add the doxofylline-containing medium to the respective wells. For the control and LPS-only wells, add serum-free MEM without doxofylline. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the designated wells to a final concentration of 1 µg/mL. Do not add LPS to the control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24-48 hours) at 37°C and 5% CO₂.[3]
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis of secreted cytokines and inflammatory mediators. The cell monolayer can be lysed for protein or RNA extraction.
Western Blot Analysis for NLRP3 and Cleaved Caspase-1
This protocol describes the detection of NLRP3 and the active p10 subunit of caspase-1 by Western blotting.
Materials:
-
Cell lysates from the LPS-induced inflammation assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-NLRP3, anti-caspase-1 (for p10 subunit), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Wash the cell monolayer with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Mix the lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein bands to the β-actin loading control.
ELISA for IL-1β and IL-18
This protocol describes the quantification of secreted IL-1β and IL-18 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from the LPS-induced inflammation assay
-
Human IL-1β and IL-18 ELISA kits
-
Microplate reader
Protocol:
-
Sample Preparation: Centrifuge the collected cell culture supernatants at 1000 x g for 20 minutes at 4°C to remove any cellular debris.[7][8]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the specific kit. This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation to allow the cytokine to bind to the capture antibody.
-
Washing steps to remove unbound substances.
-
Addition of a detection antibody.
-
Addition of an enzyme-conjugated secondary antibody (e.g., HRP-avidin).
-
Addition of a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Addition of a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the concentration of IL-1β and IL-18 in the samples by interpolating from the standard curve.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the detection of mitochondrial superoxide (B77818) using the fluorescent probe MitoSOX Red.
Materials:
-
16HBE cells cultured on sterile coverslips or in 96-well plates
-
MitoSOX Red reagent
-
DMSO
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope or microplate reader
Protocol:
-
Prepare MitoSOX Red Stock Solution: Dissolve MitoSOX Red in DMSO to make a stock solution (e.g., 5 mM). Store at -20°C, protected from light.[9][10]
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM).[9]
-
Cell Staining: After the LPS and doxofylline treatment, remove the culture medium and wash the cells once with warm PBS. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[9][11]
-
Washing: Gently wash the cells two to three times with warm PBS.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Mount the coverslips on microscope slides and visualize the red fluorescence using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
Microplate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Nitric Oxide (NO) Measurement (Griess Assay)
This protocol describes the quantification of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
Cell culture supernatants from the LPS-induced inflammation assay
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Microplate reader
Protocol:
-
Sample Preparation: Use the cell culture supernatants collected from the inflammation assay.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the same culture medium as the samples, with concentrations ranging from 0 to 100 µM.
-
Griess Reaction: In a 96-well plate, add 50-100 µL of each standard and sample to separate wells. Add an equal volume of Griess reagent to each well.[12]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/purple color will develop.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[12][13]
-
Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Prostaglandin E2 (PGE2) Measurement
This protocol describes the quantification of secreted PGE2 in the cell culture supernatant using a competitive enzyme immunoassay (EIA).
Materials:
-
Cell culture supernatants from the LPS-induced inflammation assay
-
PGE2 EIA kit
-
Microplate reader
Protocol:
-
Sample Preparation: Centrifuge the collected cell culture supernatants to remove any debris.
-
EIA Procedure: Perform the EIA according to the manufacturer's instructions. This is a competitive assay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites. The general steps are:
-
Addition of standards, samples, and enzyme-labeled PGE2 to an antibody-coated plate.
-
Incubation to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Addition of a substrate to generate a colorimetric signal.
-
Addition of a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Analysis: Calculate the PGE2 concentration in the samples by interpolating from the standard curve.
SIRT1 Activity Assay
This protocol describes a fluorometric assay to measure SIRT1 deacetylase activity in cell lysates.
Materials:
-
Cell lysates from the LPS-induced inflammation assay
-
SIRT1 Activity Assay Kit (Fluorometric)
-
Fluorometric microplate reader
Protocol:
-
Sample Preparation: Prepare cell lysates according to the instructions provided with the SIRT1 activity assay kit. This typically involves a specific lysis buffer that preserves enzyme activity.
-
Assay Procedure: Follow the manufacturer's protocol for the fluorometric SIRT1 activity assay. The principle of the assay involves an acetylated peptide substrate that fluoresces upon deacetylation by SIRT1. The general steps include:
-
Addition of cell lysate (containing SIRT1) to a microplate well.
-
Addition of the fluorogenic SIRT1 substrate and NAD+.
-
Incubation to allow the deacetylation reaction to proceed.
-
Addition of a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
-
Data Acquisition: Measure the fluorescence intensity using a fluorometric microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).
-
Analysis: Quantify SIRT1 activity based on the fluorescence signal, often by comparing to a standard curve or by calculating the rate of reaction.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Doxofylline's anti-inflammatory signaling pathway in bronchial epithelial cells.
Caption: General experimental workflow for in vitro assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The protective effect of doxofylline against lipopolysaccharides (LPS)-induced activation of NLRP3 inflammasome is mediated by SIRT1 in human pulmonary bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Culture of 16HBE14o- Cells [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. MitoSOX staining [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Nitric Oxide Griess Assay [bio-protocol.org]
Application Notes and Protocols for Animal Models in Doxofylline Asthma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and experimental protocols for investigating the efficacy and mechanism of action of doxofylline (B1670904) in the context of asthma. The following sections detail the commonly utilized preclinical models, step-by-step experimental procedures, and the underlying signaling pathways associated with doxofylline's therapeutic effects.
Introduction to Doxofylline in Asthma
Doxofylline is a xanthine (B1682287) derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is structurally distinct from theophylline (B1681296) due to the presence of a dioxolane group at the 7-position.[2][3] This modification results in a different pharmacological profile, with a better safety and tolerability profile compared to theophylline.[2][3][4] Doxofylline's mechanism of action involves both bronchodilator and anti-inflammatory activities.[2][5][6] Unlike theophylline, doxofylline exhibits a significantly lower affinity for adenosine (B11128) A1 and A2 receptors, which is believed to contribute to its improved safety profile, particularly regarding cardiovascular side effects.[3][4][7][8] Its anti-inflammatory effects are attributed to the modulation of various pathways, including the inhibition of phosphodiesterases (PDEs) and the reduction of inflammatory cell infiltration and cytokine release.[9][10]
Commonly Used Animal Models for Doxofylline Studies in Asthma
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-asthmatic drugs. Murine models, particularly mice and rats, are the most widely used for studying asthma due to their well-characterized immune systems, genetic tractability, and the availability of species-specific reagents.[11]
2.1. Ovalbumin (OVA)-Induced Allergic Asthma Model
This is the most common model to induce an allergic asthma phenotype, characterized by eosinophilic airway inflammation, airway hyperresponsiveness (AHR), and increased IgE levels, mimicking the features of human allergic asthma.[12][13][14]
-
Species: BALB/c or C57BL/6 mice are frequently used.[12]
-
Induction: Animals are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (B78521).[12][15] Subsequently, they are challenged with aerosolized OVA to induce an asthmatic response.[12]
2.2. Lipopolysaccharide (LPS)-Induced Airway Inflammation Model
This model is used to study non-allergic, neutrophil-dominant airway inflammation, which is relevant to certain phenotypes of severe asthma. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response.
-
Species: BALB/c mice are commonly used.[16]
-
Induction: Animals are challenged with intranasal or intratracheal instillation of LPS.[16][17]
2.3. Combined OVA and LPS Model for Corticosteroid-Resistant Asthma
To mimic corticosteroid-resistant asthma, a combination of OVA sensitization and LPS challenge can be employed. This model exhibits features of severe asthma with a mixed inflammatory cell infiltrate.[13][18]
-
Species: BALB/c mice.[18]
-
Induction: Mice are sensitized with OVA and subsequently challenged with both OVA and LPS.[18]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of doxofylline in various animal models of asthma.
Table 1: Effect of Doxofylline on Inflammatory Cell Recruitment in Bronchoalveolar Lavage (BAL) Fluid of LPS-Treated Mice
| Treatment Group | Dose (mg/kg, i.p.) | Neutrophil Count (x10⁴ cells/mL) |
| LPS Control | - | 208.4 ± 14.5 |
| Doxofylline | 0.3 | 105.3 ± 10.7 |
| Doxofylline | 1 | 106.2 ± 4.8 |
Data adapted from a study investigating the anti-inflammatory effects of doxofylline in a mouse model of LPS-induced lung inflammation.[16][17]
Table 2: Effect of Doxofylline on Pro-Inflammatory Cytokine Levels in BAL Fluid of LPS-Treated Mice
| Treatment Group | Dose (mg/kg, i.p.) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| LPS Control | - | 1255.6 ± 143.9 | Not specified |
| Doxofylline | 0.3 | 823.2 ± 102.3 | Not specified |
| Doxofylline | 1 | 527.7 ± 182.9 | Not specified |
Data adapted from a study on the effects of doxofylline on cytokine release in LPS-induced lung inflammation in mice.[16][17]
Table 3: Effect of Doxofylline on Leukocyte Adhesion and Transmigration in LPS-Treated Mice
| Parameter | Treatment Group | Dose (mg/kg) | Measurement |
| Leukocyte Adhesion (Trachea) | LPS Control | - | 5.9 ± 2.4 cells/100μm/15s |
| Doxofylline | 0.3 | 1.78 ± 0.87 cells/100μm/15s | |
| Leukocyte Transmigration (Cremaster muscle) | LPS Control | - | 9.3 ± 3.5 cells/100μm² |
| Doxofylline | 0.3 | 3.1 ± 1.87 cells/100μm² |
Data from intravital microscopy studies showing the inhibitory effect of doxofylline on leukocyte-endothelial interactions.[16][17]
Experimental Protocols
4.1. Protocol for Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This protocol is a standard method for inducing an allergic asthma phenotype.[12][14]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Ketamine and Xylazine for anesthesia
-
Ultrasonic nebulizer
Procedure:
-
Acclimatization: Acclimatize male or female BALB/c mice (6-8 weeks old) for at least one week before the experiment.[12]
-
Sensitization:
-
Doxofylline Administration:
-
Administer doxofylline or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, oral gavage) at the specified doses.
-
The timing of administration can vary depending on the study design (e.g., prophylactic: before OVA challenge; therapeutic: after OVA challenge).
-
-
Antigen Challenge:
-
Assessment of Airway Inflammation and Hyperresponsiveness (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Anesthetize the mice and perform a tracheostomy. Lavage the lungs with PBS to collect BAL fluid. Analyze the fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.[19]
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph or a specialized ventilator for invasive measurements.
-
Histopathology: Collect lung tissues, fix them in 10% buffered formalin, embed in paraffin, and section.[19][20][21] Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.[19][22][23]
-
Serum IgE Levels: Collect blood samples and measure OVA-specific IgE levels by ELISA.
-
4.2. Protocol for Lipopolysaccharide (LPS)-Induced Airway Inflammation in Mice
This protocol is designed to induce a neutrophilic inflammatory response in the airways.[16]
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimatize male BALB/c mice (6-8 weeks old) for at least one week.
-
Doxofylline Administration:
-
Administer doxofylline (e.g., 0.1, 0.3, 1 mg/kg, i.p.) or vehicle at multiple time points, for instance, 24 hours and 1 hour before, and 6 hours after LPS instillation.[16]
-
-
LPS Challenge:
-
Lightly anesthetize the mice.
-
Administer LPS (e.g., 10 µ g/mouse ) intranasally in a small volume of sterile PBS.[16]
-
-
Assessment of Airway Inflammation (24 hours after LPS challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts, with a focus on neutrophils. Measure levels of pro-inflammatory cytokines such as IL-6 and TNF-α by ELISA.[16]
-
Histopathology: Process lung tissues for histological examination to assess neutrophil infiltration into the lung parenchyma.[19][22]
-
Signaling Pathways and Experimental Workflows
5.1. Proposed Mechanism of Action of Doxofylline
Doxofylline's therapeutic effects in asthma are multifaceted, involving both bronchodilation and anti-inflammatory actions.[9][10] Unlike theophylline, its primary mechanism is not through adenosine receptor antagonism.[3][7]
Caption: Doxofylline's mechanism of action.
5.2. Experimental Workflow for OVA-Induced Asthma Model
The following diagram illustrates the typical workflow for an in vivo study using the OVA-induced asthma model to evaluate doxofylline.
Caption: Experimental workflow for the OVA-induced asthma model.
5.3. Logical Relationship of Doxofylline's Anti-Inflammatory Effects
This diagram outlines the logical progression from inflammatory stimulus to the observed effects of doxofylline.
Caption: Doxofylline's anti-inflammatory effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dovepress.com [dovepress.com]
- 3. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxofylline, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isrctn.com [isrctn.com]
- 9. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Doxofylline for Pediatric Asthma Steps 1–4. Pediatric Asthma: New Role for an Old Drug [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Murine Model of Allergen Induced Asthma [jove.com]
- 13. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es:443]
- 16. Doxofylline, a novofylline inhibits lung inflammation induced by lipopolysacharide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of Doxofylline, Low Dose Theophylline, and Dexamethasone in Mice (BALB/C) Model of Corticosteroid Resistant Asthma: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Histopathology of experimentally induced asthma in a murine model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lung Tissue Damage Associated with Allergic Asthma in BALB/c Mice Could Be Controlled with a Single Injection of Mesenchymal Stem Cells from Human Bone Marrow up to 14 d After Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Doxofylline Administration in Rat Models of Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Doxofylline (B1670904) in rat models of acute and chronic lung injury. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of Doxofylline.
Introduction
Doxofylline is a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] It functions as a bronchodilator and also possesses anti-inflammatory properties.[2][3] Preclinical studies in rodent models of lung injury are crucial for elucidating its mechanisms of action and evaluating its efficacy. This document outlines protocols for two common rat models of lung injury: Lipopolysaccharide (LPS)-induced acute lung injury and Bleomycin-induced pulmonary fibrosis.
Pharmacokinetics and General Dosing Considerations in Rats
-
Absorption and Metabolism : Orally administered Doxofylline is rapidly absorbed and extensively metabolized in the liver (approximately 90%). The primary metabolite is inactive hydroxyethyltheophylline. Less than 4% of the drug is excreted unchanged in the urine.
-
Toxicity : The oral LD50 in rats is 965 mg/kg, and the intraperitoneal LD50 is 426 mg/kg.[1]
-
Administration Routes : Doxofylline can be administered via various routes in rats, including oral gavage, intraperitoneal (IP) injection, and intravenous (IV) infusion. The choice of route depends on the experimental design and desired pharmacokinetic profile.
Section 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model mimics the inflammatory response seen in acute respiratory distress syndrome (ARDS). Intratracheal or intranasal administration of LPS, an endotoxin (B1171834) from Gram-negative bacteria, triggers a robust inflammatory cascade in the lungs.[4][5]
Experimental Protocol: LPS-Induced Lung Injury and Doxofylline Treatment
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 055:B5)
-
Sterile, pyrogen-free saline
-
Doxofylline
-
Anesthesia (e.g., Isoflurane, Ketamine/Xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer) or gavage needles
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Induction of Lung Injury:
-
Anesthetize the rats.
-
Induce acute lung injury by a single intratracheal instillation of LPS. Doses can range from 10 µg to 3 mg/kg dissolved in sterile saline.[4][6][7] A common approach is to use a lower dose, such as 10 µ g/rat , which has been shown to induce a robust and reproducible inflammatory phenotype.[6]
-
-
Doxofylline Administration (Example Prophylactic Regimen):
-
Route: Intraperitoneal (IP) injection is a common and effective route.
-
Dosage: Based on mouse studies, effective doses range from 0.3 to 1 mg/kg.[8] A dose-response study is recommended to determine the optimal dose in rats.
-
Timing: Administer Doxofylline at multiple time points relative to the LPS challenge, for example: 24 hours and 1 hour before LPS instillation, and 6 hours after.[8]
-
-
Endpoint Analysis:
-
Euthanize rats at a predetermined time point after LPS challenge (e.g., 24 hours).
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts (total and differential) and cytokine analysis (e.g., TNF-α, IL-6, IL-1β).
-
Harvest lung tissue for histological examination (e.g., H&E staining for inflammation and edema) and molecular analysis (e.g., gene expression of inflammatory mediators, protein expression via Western blot).
-
Quantitative Data Summary: Doxofylline in LPS-Induced Lung Injury
| Parameter | Model | Doxofylline Treatment | Key Findings | Reference |
| Neutrophil Recruitment | Mouse, LPS-induced | 0.3 and 1 mg/kg, i.p. | Significantly inhibited neutrophil recruitment to the lung. | [8] |
| IL-6 in BALF | Mouse, LPS-induced | 0.3 and 1 mg/kg, i.p. | Significantly inhibited IL-6 release. | [8] |
| TNF-α in BALF | Mouse, LPS-induced | 0.3 and 1 mg/kg, i.p. | Significantly inhibited TNF-α release. | [8] |
| Leukocyte Adhesion | Mouse, LPS-induced | 0.3 mg/kg, i.p. | Significantly reduced LPS-mediated leukocyte adhesion to the vessel wall. | [8] |
| Leukocyte Transmigration | Mouse, LPS-induced | 0.3 mg/kg, i.p. | Significantly reduced LPS-mediated leukocyte transmigration. | [8] |
| IL-1β and IL-18 | Human bronchial epithelial cells, LPS-induced | In vitro | Weakened induction of IL-1β and IL-18. | [2] |
Experimental Workflow: LPS-Induced Lung Injury Model
Caption: Workflow for LPS-induced acute lung injury and Doxofylline treatment in rats.
Section 2: Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to study the pathogenesis of pulmonary fibrosis. A single intratracheal administration of Bleomycin (B88199), an anti-cancer agent, induces lung inflammation that progresses to fibrosis over several weeks.[9][10]
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis and Doxofylline Treatment
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Bleomycin sulfate
-
Sterile saline
-
Doxofylline
-
Anesthesia (e.g., Isoflurane)
-
Intratracheal instillation device
Procedure:
-
Animal Acclimatization: House rats as previously described.
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the rats.
-
Induce pulmonary fibrosis with a single intratracheal instillation of Bleomycin. A common dose is 2.5 mg/kg dissolved in sterile saline.[11]
-
-
Doxofylline Administration (Example Therapeutic Regimen):
-
Route: Oral gavage is a suitable route for chronic studies.
-
Dosage: A dose of 10 mg/kg/day can be used as a starting point, based on studies with other xanthines. Dose optimization is recommended.
-
Timing: Begin Doxofylline administration several days after Bleomycin instillation (e.g., day 7) and continue daily until the end of the study (e.g., day 21 or 28) to assess its therapeutic effect on established inflammation and developing fibrosis.
-
-
Endpoint Analysis:
-
Euthanize rats at a predetermined time point (e.g., day 14, 21, or 28 post-Bleomycin).
-
Collect BALF for cell analysis.
-
Harvest lung tissue for:
-
Histology: Masson's trichrome staining to assess collagen deposition and fibrosis (e.g., using the Ashcroft scoring method).
-
Biochemical Analysis: Hydroxyproline assay to quantify collagen content.
-
Molecular Analysis: RT-qPCR and Western blotting for fibrotic markers (e.g., TGF-β1, α-SMA, Collagen I).
-
-
Quantitative Data Summary: Doxofylline in Chronic Lung Disease Models
| Parameter | Model | Doxofylline Treatment | Key Findings | Reference |
| Inflammatory Cells in BALF | Rat, COPD model | Oral administration (dose not specified) | Decreased the number of inflammatory cells. | [12] |
| Serum and BALF Inflammatory Factors | Rat, COPD model | Oral administration | Significantly decreased inflammatory factors. | [12] |
| HDAC2 Expression and Activity | Rat, COPD model | Oral administration | Significantly increased HDAC2 expression and enhanced its activity. | [12] |
| P-PI3K and P-Akt Expression | Rat, COPD model | Oral administration | Reduced the expression of P-PI3K and P-Akt in lung tissues. | [12] |
| Wet/Dry Weight Ratio | Rat, Mechanically Ventilated COPD | 50 mg/kg, IV infusion | Decreased the W/D weight ratio. | [13] |
| TNF-α Levels | Rat, Mechanically Ventilated COPD | 50 mg/kg, IV infusion | Decreased TNF-α levels in pulmonary tissue. | [13] |
| IL-10 Levels | Rat, Mechanically Ventilated COPD | 50 mg/kg, IV infusion | Increased IL-10 levels in pulmonary tissue. | [13] |
| JNK and p-JNK Expression | Rat, Mechanically Ventilated COPD | 50 mg/kg, IV infusion | Decreased JNK and p-JNK expression in pulmonary tissue. | [13] |
Note: A retraction has been issued for one of the cited papers due to data duplication concerns.[14][15] The findings from this paper should be interpreted with caution.
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for Bleomycin-induced pulmonary fibrosis and Doxofylline treatment.
Section 3: Signaling Pathways of Doxofylline in Lung Injury
Doxofylline exerts its anti-inflammatory effects through multiple signaling pathways.
Anti-inflammatory Signaling Pathway of Doxofylline
Caption: Doxofylline's anti-inflammatory signaling pathways in lung injury models.
Doxofylline's mechanisms include:
-
Inhibition of the NLRP3 Inflammasome: Doxofylline can suppress the activation of the NLRP3 inflammasome, leading to a decrease in the release of pro-inflammatory cytokines IL-1β and IL-18.[16][17] This effect may be mediated by the preservation of Sirtuin 1 (SIRT1).[2]
-
Modulation of Kinase Pathways: It has been shown to decrease the expression of phosphorylated PI3K and Akt, which are involved in inflammation and cell survival.[12] Additionally, Doxofylline may attenuate inflammatory responses through the JNK signaling pathway.[13]
-
Phosphodiesterase (PDE) Inhibition: While its primary mechanism is debated, Doxofylline may inhibit PDE enzymes, particularly PDE2A, leading to increased intracellular cAMP levels, which has anti-inflammatory and bronchodilatory effects.[16]
-
Adenosine Receptor Antagonism: Doxofylline may also act as an antagonist at adenosine receptors, contributing to its anti-inflammatory effects.[3]
By targeting these pathways, Doxofylline can reduce the influx of inflammatory cells, decrease the production of pro-inflammatory mediators, and potentially mitigate the fibrotic processes in the lungs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 4. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]
- 5. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new experimental model of acid- and endotoxin-induced acute lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxofylline, a novofylline inhibits lung inflammation induced by lipopolysacharide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute exacerbation of idiopathic pulmonary fibrosis model in the rats using bleomycin and lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 12. e-century.us [e-century.us]
- 13. Effect of Doxofylline on Reducing the Inflammatory Response in Mechanically Ventilated Rats with Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Doxofylline on Reducing the Inflammatory Response in Mechanically Ventilated Rats with Chronic Obstructive Pulmonary Disease [Retraction] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Doxofylline on Reducing the Inflammatory Response in Mechanically Ventilated Rats with Chronic Obstructive Pulmonary Disease [Retraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays to Measure Doxofylline Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxofylline (B1670904) is a methylxanthine derivative used in the management of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). It functions as a bronchodilator and possesses anti-inflammatory properties.[1] Unlike its predecessor, theophylline (B1681296), Doxofylline exhibits a significantly improved safety profile. This is primarily attributed to its markedly lower affinity for adenosine (B11128) A1 and A2 receptors, which minimizes the risk of adverse cardiovascular and central nervous system effects.[2][3] Furthermore, Doxofylline does not significantly inhibit most phosphodiesterase (PDE) isoforms or histone deacetylases (HDACs). Its proposed mechanisms of action include interaction with β2-adrenoceptors, inhibition of Protein Kinase C (PKC), and suppression of the NLRP3 inflammasome.[1][2][4]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of Doxofylline, focusing on its bronchodilatory and anti-inflammatory activities.
Data Presentation
The following tables summarize the reported in vitro efficacy of Doxofylline across various cell-based assays. These values can serve as a benchmark for experimental validation.
| Assay Type | Target/Pathway | Cell Type/System | Parameter | Result | Reference |
| Receptor Binding | Adenosine A1, A2A, A2B Receptors | Human cloned receptors | Ki | > 100 µM | [2] |
| Enzyme Inhibition | Phosphodiesterase 2A1 (PDE2A1) | Enzyme Assay | IC50 | ~100 µM (approx. 50% inhibition at 10⁻⁴ M) | |
| Anti-inflammatory | Leukocyte Migration | Murine leukocytes | IC50 | Max effect at 10 µM | [5] |
| Anti-inflammatory | IL-1β & IL-18 Release (LPS-induced) | Human 16HBE cells | Inhibition | Dose-dependent (5-10 µM) | [6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of anti-inflammatory mechanisms between doxofylline and theophylline in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxofylline, a novofylline inhibits lung inflammation induced by lipopolysacharide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Doxofylline Sustained-Release Tablet Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and analysis of doxofylline (B1670904) sustained-release (SR) tablets. Doxofylline is a methylxanthine derivative used as a bronchodilator for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The development of sustained-release formulations aims to maintain therapeutic drug levels over an extended period, which can improve patient compliance and reduce the frequency of dosing.[1]
Formulation Development
The formulation of doxofylline SR tablets involves the careful selection of polymers and excipients to control the drug release rate.[1] Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) and Chitosan are commonly used to form a matrix that gradually releases the drug.[3][4] The manufacturing process, either direct compression or wet granulation, also plays a crucial role in the final characteristics of the tablet.[4][5]
Example Formulations
The following table summarizes example formulations for doxofylline SR tablets, with quantities typically expressed in milligrams (mg) per tablet.
| Ingredient | Formulation F1 (mg) | Formulation F2 (mg) | Formulation F3 (mg) | Function |
| Doxofylline | 400 | 400 | 650 | Active Pharmaceutical Ingredient |
| HPMC K100M | 100 | 150 | 125 | Sustained-release matrix former |
| Chitosan | 50 | 100 | - | Sustained-release matrix former |
| Microcrystalline Cellulose | 100 | 50 | 100 | Diluent/Binder |
| Lactose | 50 | 50 | - | Diluent |
| Povidone (PVP K-90) | 25 | 25 | - | Binder (for wet granulation) |
| Talc | 15 | 15 | 18 | Glidant |
| Magnesium Stearate (B1226849) | 10 | 10 | 7 | Lubricant |
| Total Weight | 750 | 800 | 900 |
Note: These are example formulations and may require optimization based on experimental results.
Quality Control Parameters
To ensure the quality and consistency of the manufactured tablets, several physical parameters are evaluated.[1]
| Parameter | Typical Specification |
| Hardness | 5 - 8 kg/cm ² |
| Friability | < 1% |
| Weight Variation | ± 5% of average weight |
| Thickness | Consistent across the batch (e.g., ± 5%) |
| Drug Content Uniformity | 85% - 115% of the label claim |
Pharmacokinetic Profile
The sustained-release formulation is designed to modify the pharmacokinetic profile of doxofylline, leading to a prolonged therapeutic effect.
| Parameter | Immediate-Release (400 mg) | Sustained-Release (650 mg) |
| Cmax (ng/mL) | ~15,000 | ~7,000 |
| Tmax (hr) | 1 | 6-8 |
| AUC (ng·hr/mL) | Comparable | Comparable |
| Half-life (t½) (hr) | ~7 | Prolonged |
Note: Values are approximate and can vary between studies.[6]
Experimental Protocols
Tablet Manufacturing
4.1.1. Direct Compression Method
This method is suitable for formulations with good flow and compressibility properties.[4]
-
Sieving: Pass doxofylline and all excipients (except the lubricant) through a suitable mesh sieve (e.g., #60) to ensure uniformity.[4]
-
Blending: Mix the sieved powders in a blender for 15 minutes to achieve a homogenous blend.
-
Lubrication: Add magnesium stearate to the blend and mix for an additional 3-5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate punches.[4]
4.1.2. Wet Granulation Method
This method is often used to improve the flow and compression characteristics of the powder blend.[5]
-
Sifting and Mixing: Sift doxofylline and intragranular excipients (e.g., HPMC, lactose) through a #40 mesh and mix in a high-shear mixer for 10 minutes.[5]
-
Binder Preparation: Prepare a binder solution by dissolving Povidone (PVP) in isopropyl alcohol.[5]
-
Granulation: Add the binder solution to the powder mix slowly while mixing to form wet granules.
-
Drying: Dry the wet granules in a tray dryer or fluid bed dryer until the desired moisture content is reached.
-
Sizing: Pass the dried granules through a suitable mesh to obtain uniform size.
-
Lubrication: Add the remaining extragranular excipients (e.g., talc, magnesium stearate) to the dried granules and blend.
-
Compression: Compress the lubricated granules into tablets.[5]
Quality Control Tests
4.2.1. Hardness Test
-
Apparatus: Hardness tester.
-
Procedure: Place a tablet in the tester and apply force until the tablet fractures.
-
Measurement: Record the force required to break the tablet in kg/cm ².
-
Replicates: Repeat for at least 10 tablets and calculate the average hardness.[7]
4.2.2. Friability Test
-
Apparatus: Roche Friabilator.
-
Procedure: Accurately weigh 10 tablets (W_initial). Place the tablets in the friabilator and operate at 25 rpm for 4 minutes (100 revolutions).[3]
-
Measurement: Remove the tablets, de-dust them, and re-weigh (W_final).
-
Calculation: Calculate the percentage friability using the formula: ((W_initial - W_final) / W_initial) * 100.[7]
4.2.3. Weight Variation Test
-
Apparatus: Analytical balance.
-
Procedure: Weigh 20 tablets individually and calculate the average weight.
-
Comparison: Compare the individual weights to the average weight. The percentage deviation should be within the pharmacopoeial limits.[3]
4.2.4. Drug Content Assay
-
Sample Preparation: Crush 20 tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose of doxofylline.[3]
-
Extraction: Dissolve the powder in a suitable solvent (e.g., methanol (B129727) and 0.1M HCl) and sonicate to ensure complete dissolution of the drug.[3]
-
Analysis: Filter the solution and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[4]
In-Vitro Dissolution Testing
This test evaluates the rate at which the drug is released from the tablet.
-
Apparatus: USP Dissolution Apparatus II (Paddle type).[4]
-
Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate (B84403) buffer.[4]
-
Apparatus Settings:
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm[4]
-
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Analysis: Analyze the drug concentration in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at 273 nm).[5]
Accelerated Stability Studies
Stability studies are conducted to determine the shelf-life of the product, following ICH guidelines.[8][9][10][11][12]
-
Storage Conditions: Store the tablets in their final proposed packaging at accelerated conditions: 40°C ± 2°C and 75% RH ± 5% RH.[9]
-
Testing Frequency: Test the tablets at initial (0), 3, and 6 months.[10]
-
Parameters to be Tested:
-
Physical appearance
-
Hardness
-
Friability
-
Drug content
-
In-vitro dissolution profile
-
-
Evaluation: Evaluate any significant changes in the tested parameters over the study period.
Visualizations
Experimental Workflow
Caption: Experimental workflow for doxofylline SR tablet development.
Doxofylline Signaling Pathway
Caption: Doxofylline's mechanism of action and safety profile.
References
- 1. Sustained-release tablet formulation and evaluation of doxophylline [wisdomlib.org]
- 2. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 3. ijcpcr.com [ijcpcr.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. jcdronline.org [jcdronline.org]
- 6. WO2009112436A1 - Modified release composition comprising doxofylline - Google Patents [patents.google.com]
- 7. ajphr.com [ajphr.com]
- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. Ich guidelines for stability studies 2 | PPTX [slideshare.net]
- 12. snscourseware.org [snscourseware.org]
Application Note and Protocol: Doxofylline Stability Testing in Solution
Introduction
Doxofylline (B1670904) is a methylxanthine derivative used as a bronchodilator for the treatment of asthma and other respiratory diseases.[1][2] Unlike other xanthines, it exhibits a better safety profile due to its lower affinity for adenosine (B11128) A1 and A2 receptors. The stability of a drug substance in solution is a critical parameter that influences its safety, efficacy, and shelf-life. This document provides a detailed protocol for conducting stability testing of doxofylline in solution, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7] The protocol outlines procedures for forced degradation studies under various stress conditions and a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).
Purpose and Scope
The purpose of this protocol is to establish a standardized procedure for evaluating the stability of doxofylline in a solution-based formulation. This involves subjecting the doxofylline solution to stress conditions to identify potential degradation products and pathways.[8] The developed stability-indicating method can be used for routine quality control analysis of doxofylline in pharmaceutical preparations.[9] This protocol is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
-
Doxofylline reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Hydrochloric acid (HCl) (Analytical grade)
-
Sodium hydroxide (B78521) (NaOH) (Analytical grade)
-
Hydrogen peroxide (H2O2) (30%, Analytical grade)
-
Purified water (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Water bath
-
Hot air oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Doxofylline Stock Solution (1000 µg/mL): Accurately weigh 100 mg of doxofylline reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or water).
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.
A stability-indicating HPLC method is crucial for separating doxofylline from its degradation products. Based on published methods, the following conditions can be used as a starting point and should be validated.[10][11]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM KH2PO4 buffer (pH 6.0) : Methanol (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 273 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[8][12]
-
Acid Hydrolysis: To 1 mL of doxofylline stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 2 hours.[12] Cool and neutralize with 0.1 N NaOH. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: To 1 mL of doxofylline stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 30 minutes.[12] Cool and neutralize with 0.1 N HCl. Dilute to a final concentration of 100 µg/mL with mobile phase. Studies have shown doxofylline to be particularly susceptible to base hydrolysis.[1]
-
Oxidative Degradation: To 1 mL of doxofylline stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.[12] Dilute to a final concentration of 100 µg/mL with mobile phase. Doxofylline is known to be labile under oxidative stress.[10][11]
-
Thermal Degradation: Transfer a sample of doxofylline solution to a vial and keep it in a hot air oven at 105°C for 24 hours.[12] After cooling, dilute to a final concentration of 100 µg/mL with mobile phase. Doxofylline is also known to be susceptible to thermal stress.[10][11]
-
Photolytic Degradation: Expose a doxofylline solution (100 µg/mL) in a photostability chamber to UV light (e.g., 254 nm) for 24 hours.[12] A control sample should be kept in the dark.
An unstressed sample (control) should be analyzed concurrently. All stressed samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The results of the forced degradation studies can be summarized in a table to show the extent of degradation and the formation of degradation products.
| Stress Condition | Treatment | % Assay of Doxofylline | % Degradation | Number of Degradation Products | Retention Time (min) of Major Degradation Product |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 2 h | 92.5 | 7.5 | 2 | 3.8 |
| Base Hydrolysis | 0.1 N NaOH, 80°C, 0.5 h | 85.2 | 14.8 | 3 | 4.2 |
| Oxidative Degradation | 3% H2O2, RT, 24 h | 41.6 | 58.4 | 4 | 2.9, 5.1 |
| Thermal Degradation | 105°C, 24 h | 46.1 | 53.9 | 3 | 3.5 |
| Photolytic Degradation | UV light, 24 h | 98.1 | 1.9 | 1 | 4.5 |
Visualization
Caption: Workflow for Doxofylline Forced Degradation Study.
Caption: Potential Degradation Pathways of Doxofylline.
Conclusion
This protocol provides a comprehensive framework for assessing the stability of doxofylline in solution. The forced degradation studies will help in understanding the degradation profile of the drug under various stress conditions. The stability-indicating HPLC method is crucial for the accurate quantification of doxofylline and its degradation products, ensuring the quality and safety of its pharmaceutical formulations. It is essential to validate the analytical method as per ICH guidelines to ensure its accuracy, precision, specificity, and robustness.[1]
References
- 1. Analytical method development and validation of doxofylline [wisdomlib.org]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. snscourseware.org [snscourseware.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Doxofylline Preclinical Dosage Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing doxofylline (B1670904) dosage in preclinical animal studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate effective and reliable study design.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when designing and conducting preclinical studies with doxofylline.
1. What is the primary mechanism of action of doxofylline, and how does it differ from theophylline (B1681296)?
Doxofylline is a methylxanthine derivative that acts as a bronchodilator and anti-inflammatory agent. Its primary mechanism of action is believed to be the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation.[1] Unlike theophylline, doxofylline has a significantly lower affinity for adenosine A1 and A2 receptors.[2][3] This reduced adenosine receptor antagonism is thought to contribute to its improved safety profile, with a lower incidence of side effects such as cardiac and central nervous system stimulation.[2]
2. What are the reported LD50 values for doxofylline in common laboratory animals?
The acute toxicity of doxofylline has been determined in several species. The following table summarizes the reported median lethal dose (LD50) values.
| Species | Route of Administration | LD50 Value |
| Mouse | Oral | 841 mg/kg[1] |
| Rat | Oral | 965 mg/kg[1] |
| Mouse | Intraperitoneal | 396 mg/kg[1] |
| Rat | Intraperitoneal | 426 mg/kg[1] |
3. What are the key pharmacokinetic parameters of doxofylline in different animal species?
Understanding the pharmacokinetic profile of doxofylline across different species is crucial for dose selection and extrapolation to humans. The following table summarizes available pharmacokinetic data. Note: Data for all parameters in all species is not consistently available in the public domain.
| Species | Dose and Route | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) | AUC (µg·h/mL) |
| Rat | Oral (dose not specified) | - | - | - | - |
| Beagle | Oral (dose not specified) | - | - | ~9.2[4] | ~141[4] |
| Human | 400 mg oral (single dose) | ~0.9 | 1.22 | ~7.42 | - |
| Human | 100 mg intravenous | - | - | 1.83 ± 0.37 | - |
| Human | 400 mg oral (twice daily for 5 days) | 15.21 ± 1.73 | 1.19 ± 0.19 | 7.01 ± 0.80 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
4. How should a starting dose for a dose-ranging study be determined?
A common approach is to start with a fraction of the LD50 value, often beginning with doses that are 1/100th to 1/10th of the oral LD50 in the chosen species. It is also recommended to review existing literature for doses used in similar in vivo models. Initial dose-ranging studies should use a small number of animals to establish a preliminary toxicity profile.[5][6]
Troubleshooting Guide
This section provides solutions to common problems encountered during preclinical studies with doxofylline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals | - Improper oral gavage technique leading to incomplete dosing.- Animal stress affecting absorption.- Individual differences in metabolism. | - Ensure all personnel are thoroughly trained in oral gavage techniques.- Acclimatize animals to handling and the experimental setup to reduce stress.- Increase the number of animals per group to improve statistical power and account for individual variability. |
| Unexpected animal mortality at lower doses | - Formulation issues (e.g., precipitation of the compound).- Vehicle toxicity.- Errors in dose calculation or administration. | - Check the solubility and stability of the doxofylline formulation in the chosen vehicle.- Run a vehicle-only control group to assess its toxicity.- Double-check all dose calculations and ensure accurate administration volumes. |
| Signs of animal distress (e.g., agitation, tremors) | - Central nervous system side effects, although less common than with theophylline, can still occur at high doses.- Stress from handling or the experimental procedure. | - Reduce the dose in subsequent cohorts.- Refine handling and administration techniques to minimize animal stress.- Closely monitor animals for any adverse effects and establish clear humane endpoints. |
| Difficulty in achieving a consistent oral gavage | - Animal resistance.- Improper tube size or type. | - Ensure proper restraint techniques are used.- Select an appropriately sized and flexible gavage tube for the animal species and size.- If resistance is met, do not force the tube. Withdraw and re-attempt gently. |
Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical evaluation of doxofylline.
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study in Mice
This protocol outlines a procedure to determine the MTD of doxofylline in mice, which is crucial for designing subsequent efficacy and toxicity studies.
1. Objective: To determine the maximum tolerated dose (MTD) of doxofylline following a single oral administration in mice.
2. Materials:
- Doxofylline powder
- Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
- Male and female CD-1 mice (or other appropriate strain), 6-8 weeks old
- Oral gavage needles (flexible, 20-22 gauge)
- Syringes
- Animal balance
3. Experimental Procedure:
- Dose Selection: Based on the oral LD50 of doxofylline in mice (841 mg/kg), select a range of doses. A suggested starting range could be 50, 100, 200, 400, and 800 mg/kg.
- Animal Groups: Assign 3-5 mice per sex to each dose group and a vehicle control group.
- Doxofylline Formulation: Prepare fresh formulations of doxofylline in the vehicle on the day of dosing. Ensure the compound is fully dissolved or forms a homogenous suspension.
- Administration: Administer a single dose of the doxofylline formulation or vehicle to each mouse via oral gavage. The volume should not exceed 10 mL/kg.
- Observations:
- Monitor animals continuously for the first 4 hours post-dosing and then at least twice daily for 14 days.
- Record clinical signs of toxicity, including changes in behavior, posture, respiration, and any signs of convulsions or lethargy.
- Measure body weight just before dosing and on days 1, 3, 7, and 14 post-dosing.
- Record any mortality.
- MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., more than a 10-15% reduction in body weight from which the animals do not recover, or severe, persistent clinical signs).
4. Data Analysis:
- Tabulate mortality, clinical signs, and body weight changes for each dose group.
- Determine the NOAEL (No Observed Adverse Effect Level) and the MTD.
Protocol 2: Pharmacokinetic Study in Rats
This protocol describes a method to determine the key pharmacokinetic parameters of doxofylline in rats.
1. Objective: To characterize the pharmacokinetic profile of doxofylline after a single oral administration in rats.
2. Materials:
- Doxofylline
- Vehicle for oral administration
- Male Sprague-Dawley rats (or other appropriate strain) with indwelling jugular vein catheters
- Oral gavage needles
- Syringes
- Blood collection tubes (with anticoagulant, e.g., EDTA)
- Centrifuge
- LC-MS/MS or HPLC for bioanalysis
3. Experimental Procedure:
- Dosing: Administer a single oral dose of doxofylline (e.g., 20 mg/kg) to a group of cannulated rats (n=3-5).
- Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
- Bioanalysis: Determine the concentration of doxofylline in the plasma samples using a validated LC-MS/MS or HPLC method.
4. Data Analysis:
- Calculate the mean plasma concentration of doxofylline at each time point.
- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine the following parameters:
- Cmax (maximum plasma concentration)
- Tmax (time to reach Cmax)
- AUC (area under the plasma concentration-time curve)
- t1/2 (elimination half-life)
- CL/F (apparent total body clearance)
- Vd/F (apparent volume of distribution)
Visualizations
Doxofylline Signaling Pathway
Caption: Simplified signaling pathway of doxofylline in airway smooth muscle cells.
Experimental Workflow for MTD Determination
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Logical Relationship of Doxofylline's Safety Profile
Caption: Rationale for the improved safety profile of doxofylline.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. Pharmacokinetics of a 503B outsourcing facility-produced theophylline in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Mitigating Doxofylline-Induced Gastrointestinal Side Effects in Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Doxofylline-induced gastrointestinal (GI) side effects during clinical and preclinical trials.
Troubleshooting Guides
This section offers step-by-step guidance for managing common gastrointestinal adverse events (AEs) that may arise during Doxofylline (B1670904) administration in a trial setting.
Issue 1: Participant Reports Nausea and/or Vomiting
Initial Assessment:
-
Confirm Timing and Severity: Document the onset, duration, and severity of nausea and/or vomiting in relation to Doxofylline administration. Use a standardized scale, such as a verbal numeric rating scale (0-10), to quantify severity.
-
Review Concomitant Medications: Investigate if other medications with known GI side effects are being administered concurrently.[1]
-
Assess Dietary Factors: Inquire about the participant's recent food and beverage intake. Note the consumption of caffeine-containing products, which may enhance the adverse effects of Doxofylline.
Mitigation Protocol:
-
Administer with Food: If Doxofylline was administered on an empty stomach, subsequent doses should be given with a light meal or snack.[2]
-
Dose Adjustment: If symptoms persist, consider a protocol-defined dose reduction. A lower dose may maintain therapeutic efficacy while minimizing adverse effects.
-
Anti-emetic Therapy: If nausea and vomiting are significant and impact trial compliance, consider the administration of anti-emetic agents as per the clinical trial protocol.
-
Hydration: Ensure the participant maintains adequate hydration, especially if vomiting is present.
Issue 2: Participant Reports Epigastric Pain or Stomach Discomfort
Initial Assessment:
-
Characterize the Pain: Document the location, quality (e.g., burning, cramping), and intensity of the pain.
-
History of Peptic Ulcers: Review the participant's medical history for any prior diagnosis of peptic ulcer disease, as Doxofylline should be used with caution in these individuals.[2]
-
Rule out Other Causes: Consider other potential causes of epigastric pain to ensure accurate attribution to the study drug.
Mitigation Protocol:
-
Administer with Food or Antacids: Instruct the participant to take Doxofylline with meals. The use of antacids, if permitted by the study protocol, may also be considered to alleviate symptoms.
-
Proton Pump Inhibitors (PPIs) or H2 Blockers: For persistent or severe epigastric pain, and if allowed by the protocol, co-administration of a PPI or an H2 blocker may be warranted.
-
Evaluate for Discontinuation: If the pain is severe or persistent, and does not respond to mitigation strategies, discontinuation of Doxofylline should be considered according to the trial's stopping rules.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have regarding Doxofylline and its gastrointestinal side effects.
Q1: What is the primary mechanism behind Doxofylline's improved gastrointestinal tolerability compared to other xanthines like theophylline (B1681296)?
A1: Doxofylline exhibits a significantly better gastrointestinal safety profile due to its low affinity for adenosine (B11128) A1 and A2A receptors.[3] Theophylline, a potent antagonist of these receptors, stimulates gastric acid and pepsin secretion, leading to a higher incidence of side effects like nausea, vomiting, and epigastric pain.[3][4] Doxofylline's reduced interaction with adenosine receptors results in minimal to no stimulation of gastric secretion.[4]
Q2: What are the most commonly reported gastrointestinal side effects of Doxofylline in clinical trials?
A2: The most frequently reported gastrointestinal adverse events in clinical trials with Doxofylline are nausea, vomiting, and epigastric pain or stomach discomfort.[2][5] However, the incidence of these side effects is significantly lower than that observed with theophylline.[3]
Q3: Is there a dose-dependent relationship for Doxofylline-induced gastrointestinal side effects?
A3: While Doxofylline is generally well-tolerated, higher doses may be associated with an increased likelihood of gastrointestinal side effects. Clinical trial data suggests that a dose of 400 mg three times daily is effective and has a favorable safety profile.[6] Dose adjustments may be necessary for elderly patients or those with hepatic impairment.
Q4: What preclinical models can be used to assess the gastrointestinal tolerance of Doxofylline?
A4: Preclinical evaluation of gastrointestinal tolerance can be conducted using various in vivo and in vitro models. Animal models, such as rats, can be used to assess gastric emptying and observe for signs of gastric irritation following oral administration of Doxofylline. In vitro models using gastric epithelial cell lines can be employed to study the direct effects of the drug on cell viability and barrier function.
Q5: Are there any dietary recommendations for trial participants to minimize the risk of gastrointestinal side effects?
A5: Yes, it is recommended that participants take Doxofylline with food to reduce the potential for stomach upset.[2] Additionally, since caffeine (B1668208) can potentiate the side effects of xanthine (B1682287) derivatives, it is advisable for participants to limit their intake of caffeinated beverages and foods.
Data Presentation
Table 1: Incidence of Gastrointestinal Adverse Events in a Long-Term Clinical Trial of Doxofylline
| Adverse Event | Incidence Rate (%) |
| Nausea | 14.56% |
| Headache | 14.24% |
| Insomnia | 10.68% |
| Dyspepsia | 10.03% |
Data from the LESDA study, a one-year clinical trial with Doxofylline 400 mg t.i.d. in asthmatic patients.[5]
Table 2: Comparative Incidence of Gastrointestinal Side Effects: Doxofylline vs. Theophylline
| Adverse Event | Doxofylline Group (%) | Theophylline Group (%) |
| Gastric Distress | 15% | 33% |
Data from a comparative study in patients with COPD.[3]
Table 3: Effect of Intravenous Doxofylline and Aminophylline (B1665990) on Gastric Secretion
| Treatment | Mean Increase in Gastric Acid Output (%) | Mean Increase in Pepsin Output (%) |
| Aminophylline (240 mg) | 213% (P < 0.01) | 129% (P < 0.01) |
| Doxofylline (200 mg) | 4% (Not Significant) | 10% (Not Significant) |
| Doxofylline (400 mg) | 25% (Not Significant) | 27% (Not Significant) |
Data from a study in patients with healed duodenal ulcers.[4]
Experimental Protocols
Protocol 1: Preclinical Assessment of Gastric Tolerance in a Rodent Model
Objective: To evaluate the potential for Doxofylline to induce gastric irritation in rats following oral administration.
Methodology:
-
Animal Model: Male Wistar rats (200-250g) are used.
-
Groups:
-
Control Group: Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Doxofylline Group: Doxofylline administered at various dose levels (e.g., 50, 100, 200 mg/kg).
-
Positive Control Group: A known gastric irritant (e.g., Indomethacin 30 mg/kg).
-
-
Administration: The test substance is administered orally via gavage.
-
Observation: Animals are observed for clinical signs of distress for 4 hours post-administration.
-
Gastric Examination: After the observation period, animals are euthanized, and the stomachs are removed, opened along the greater curvature, and examined for any signs of hyperemia, hemorrhage, or ulceration.
-
Scoring: The severity of gastric lesions is scored using a standardized scale.
Protocol 2: Monitoring and Reporting of Gastrointestinal Adverse Events in a Clinical Trial
Objective: To systematically collect and report data on gastrointestinal adverse events during a clinical trial of Doxofylline.
Methodology:
-
Patient-Reported Outcomes (PROs): Utilize a validated questionnaire to capture the incidence, frequency, and severity of GI symptoms (e.g., Nausea, Vomiting, Dyspepsia) at baseline and at specified follow-up visits.
-
Investigator Assessment: Clinicians should actively question participants about GI symptoms at each study visit.
-
Adverse Event Logging: All reported and observed GI adverse events must be recorded in the electronic Case Report Form (eCRF), including the start and end dates, severity, relationship to the study drug, and any action taken.
-
Severity Grading: Use a standardized grading system (e.g., Common Terminology Criteria for Adverse Events - CTCAE) to classify the severity of the adverse events.
-
Serious Adverse Event (SAE) Reporting: Any gastrointestinal adverse event that meets the criteria for a serious adverse event must be reported to the relevant regulatory authorities and ethics committees within the protocol-specified timelines.
Mandatory Visualization
Caption: Mechanism of improved GI tolerability of Doxofylline vs. Theophylline.
Caption: Experimental workflow for preclinical gastric tolerance assessment.
Caption: Logical workflow for managing Doxofylline-induced GI adverse events.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are the side effects of Doxofylline? [synapse.patsnap.com]
- 3. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of intravenous doxofylline or aminophylline on gastric secretion in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long-term clinical trial on the efficacy and safety profile of doxofylline in Asthma: The LESDA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Doxofylline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the bioavailability of Doxofylline. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for needing to improve the bioavailability of Doxofylline?
Doxofylline is a BCS Class III drug, characterized by high solubility and low permeability. Its oral bioavailability is reported to be approximately 60-63%, which can lead to variability in therapeutic outcomes.[1][2][3] Extensive first-pass metabolism in the liver, where 80-90% of the drug is metabolized, further reduces the amount of active drug reaching systemic circulation.[4][5][6] By improving its bioavailability, it is possible to achieve more consistent therapeutic plasma concentrations, potentially reduce the required dose, and minimize inter-subject variability.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of Doxofylline?
Several formulation strategies have been investigated to improve the oral bioavailability and modify the release profile of Doxofylline. These include:
-
Sustained-Release Formulations: To maintain therapeutic drug levels over an extended period, which can improve patient compliance.
-
Gastro-Retentive Drug Delivery Systems (GRDDS): To prolong the residence time of the dosage form in the stomach, allowing for increased absorption in the upper gastrointestinal tract.[1]
-
Sublingual Tablets: To bypass first-pass metabolism by allowing for direct absorption of the drug into the systemic circulation through the sublingual mucosa.[4][5][6]
-
Novel Drug Delivery Systems: Such as polymeric micelles for pulmonary delivery, which offer an alternative route of administration to bypass the gastrointestinal tract altogether.[7][8]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low in vivo bioavailability despite successful in vitro dissolution. | Poor membrane permeability of Doxofylline. | - Incorporate permeation enhancers into the formulation. - Explore alternative routes of administration that bypass the gastrointestinal tract (e.g., pulmonary, sublingual). |
| High inter-subject variability in pharmacokinetic studies. | - Differences in gastric residence time. - Individual variations in first-pass metabolism. | - Develop gastro-retentive formulations to standardize gastric residence time. - Consider sublingual or pulmonary delivery to avoid first-pass metabolism. |
| Burst release from sustained-release formulations. | High hydrophilicity of Doxofylline. | - Use a combination of hydrophilic and hydrophobic polymers to control the initial drug release. - Optimize the coating thickness and composition of sustained-release pellets. |
| Poor floating characteristics of gastro-retentive tablets. | - Insufficient gas-generating agent. - High tablet density. | - Increase the concentration of the gas-generating agent (e.g., sodium bicarbonate). - Incorporate low-density polymers or excipients. |
| Incomplete drug release from the formulation. | - High concentration of release-retarding polymer. - Inadequate disintegration of the dosage form. | - Optimize the polymer concentration to achieve the desired release profile. - For sublingual tablets, incorporate superdisintegrants to ensure rapid disintegration. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of different Doxofylline formulations from various studies.
| Formulation Type | Animal Model | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| Immediate-Release Tablet (Reference) | Beagle Dogs | - | - | 100 | [9] |
| Sustained-Release Pellets (F1: Eudragit NE30D) | Beagle Dogs | 15.16 | 4.17 | 97.69 | [9] |
| Sustained-Release Pellets (F2: Eudragit RL30D/RS30D) | Beagle Dogs | 11.41 | 5.00 | 101.59 | [9] |
| Immediate-Release Tablet (Marketed) | New Zealand White Rabbits | 15.68 ± 2.21 | - | - | [10] |
| Sustained-Release Matrix Tablet (DSRF 11) | New Zealand White Rabbits | 14.54 ± 1.74 | - | - | [10] |
Experimental Protocols
Preparation of Sustained-Release Doxofylline Pellets
This protocol is adapted from a study that developed and evaluated sustained-release Doxofylline pellets in beagle dogs.[9]
Materials:
-
Doxofylline powder
-
Microcrystalline cellulose (B213188) (MCC)
-
Seed cores
-
Eudragit NE30D, Eudragit RL30D, Eudragit RS30D
-
Distilled water
Equipment:
-
Centrifugal granulator
-
Bottom-spray fluidized bed coater
-
Dissolution test apparatus (USP Type II)
Procedure:
-
Core Preparation:
-
Mix Doxofylline and MCC in a 7:3 ratio.
-
Layer the drug-MCC powder onto seed cores in a centrifugal granulator to achieve a drug loading of 70% (w/w).
-
-
Coating:
-
Formulation 1 (F1): Coat the drug-loaded cores with Eudragit NE30D in a bottom-spray fluidized bed coater to a 5% coating level.
-
Formulation 2 (F2): Prepare a coating solution with a blend of Eudragit RL30D and Eudragit RS30D (1:12 ratio). Coat the drug-loaded cores to an 8% coating level.
-
-
In Vitro Dissolution Study:
-
Perform dissolution testing in various pH conditions (pH 1.2, 4.5, 6.8, and 7.4) using a USP Type II apparatus.
-
Collect samples at predetermined time intervals and analyze for Doxofylline content using a validated analytical method.
-
Formulation of Gastro-Retentive Floating Tablets
This protocol is based on a study that developed gastro-retentive floating tablets of Doxofylline.[1]
Materials:
-
Doxofylline
-
HPMC K4M, HPMC K15M
-
Sodium bicarbonate
-
Avicel pH 101
-
Talc
-
Magnesium stearate (B1226849)
Equipment:
-
12-station rotary tablet punching machine
-
Dissolution test apparatus (USP Type II)
-
Beaker
Procedure:
-
Tablet Formulation:
-
Accurately weigh all the ingredients.
-
Mix Doxofylline, HPMC K4M or K15M, sodium bicarbonate, and Avicel pH 101.
-
Add talc and magnesium stearate as glidant and lubricant, respectively, and mix thoroughly.
-
Compress the blend into tablets using a 12-station rotary punching machine.
-
-
In Vitro Buoyancy Study:
-
Place the tablet in a beaker containing 100 mL of 0.1N HCl.
-
Measure the floating lag time (time taken for the tablet to rise to the surface) and the total floating time.
-
-
In Vitro Dissolution Study:
-
Perform the dissolution test using USP Type II apparatus with 900 mL of 0.1N HCl at 37 ± 0.5°C and 50 rpm for 12 hours.
-
Withdraw samples at regular intervals and analyze for Doxofylline concentration.
-
Preparation of Doxofylline Sublingual Tablets
This protocol is derived from a study on the formulation and evaluation of Doxofylline sublingual tablets.[4][6]
Materials:
-
Doxofylline
-
Sodium starch glycolate (B3277807) (SSG)
-
Croscarmellose sodium
-
Microcrystalline cellulose (MCC)
-
Mannitol
-
PVP K30
-
Talc
-
Magnesium stearate
Equipment:
-
Wet granulator
-
Tablet compression machine
-
Dissolution test apparatus (USP Type II)
Procedure:
-
Granulation:
-
Mix Doxofylline, MCC, SSG, and croscarmellose sodium.
-
Prepare a binder solution of PVP K30 in a suitable solvent.
-
Granulate the powder mixture with the binder solution.
-
Dry the granules and pass them through a sieve.
-
-
Tablet Compression:
-
Add talc and magnesium stearate to the dried granules and blend.
-
Compress the lubricated granules into sublingual tablets.
-
-
In Vitro Dissolution Study:
-
Conduct the dissolution study in a USP Type II apparatus using phosphate (B84403) buffer pH 6.8 as the dissolution medium at 37°C and 50 rpm.
-
Collect samples at specified time points and determine the Doxofylline content.
-
HPLC Method for Quantification of Doxofylline in Plasma
This is a general protocol based on several validated HPLC methods for Doxofylline analysis.[11][12][13]
Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Doxofylline reference standard
-
Internal standard (e.g., Metronidazole or Caffeine)
-
Human plasma
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 18:82 v/v), with the pH of the buffer adjusted to 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 274 nm
-
Column Temperature: Ambient
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of methanol to precipitate the plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Inject 20 µL of the supernatant into the HPLC system.
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Doxofylline.
-
Process the calibration standards along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Doxofylline to the internal standard against the concentration of Doxofylline.
-
Determine the concentration of Doxofylline in the unknown samples from the calibration curve.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the preparation and evaluation of sustained-release Doxofylline pellets.
Caption: Workflow for the formulation and evaluation of gastro-retentive floating Doxofylline tablets.
Caption: Workflow for the preparation of Doxofylline sublingual tablets to bypass first-pass metabolism.
Signaling Pathway and Logical Relationship Diagrams
As Doxofylline is a BCS Class III drug, its absorption is primarily limited by its low permeability across the intestinal epithelium, which is a passive process. Therefore, a complex signaling pathway diagram is not applicable. Instead, the following diagram illustrates the logical relationship between different formulation strategies and their impact on overcoming the barriers to Doxofylline's bioavailability.
Caption: Logical relationship between barriers to Doxofylline bioavailability and formulation strategies to overcome them.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpras.com [ijpras.com]
- 7. jddtonline.info [jddtonline.info]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajpaonline.com [ajpaonline.com]
- 13. ijrar.org [ijrar.org]
Troubleshooting Doxofylline HPLC assay variability
Welcome to the technical support center for Doxofylline HPLC assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for a Doxofylline HPLC assay?
A1: A common method involves a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier. For example, one validated method uses a mixture of 10mM Ammonium (B1175870) acetate (B1210297) and Acetonitrile (B52724) (50:50 v/v) with a flow rate of 1.0 ml/min and UV detection at 220 nm. Another method employs a mobile phase of acetonitrile and buffer (50:50) at pH 3, with a flow rate of 1 mL/min and detection at 272 nm.[1]
Q2: What are the expected system suitability parameters for a Doxofylline HPLC assay?
A2: System suitability tests are crucial for verifying the performance of the chromatographic system. For Doxofylline analysis, typical parameters include a theoretical plate count of greater than 2000 and a tailing factor of less than 2.[2] The relative standard deviation (RSD) for parameters like retention time and peak area for replicate injections should generally be less than 2%.[3]
Q3: My Doxofylline peak is showing significant tailing. What are the possible causes and solutions?
A3: Peak tailing in Doxofylline analysis can be caused by several factors.[4][5][6] One common reason is the interaction of the analyte with active silanol (B1196071) groups on the stationary phase.[6][7] To address this, consider adjusting the mobile phase pH to suppress silanol ionization, using a highly deactivated (end-capped) column, or adding a basic mobile phase additive like triethylamine (B128534) (TEA).[6][7] Other causes can include column contamination, which may require flushing with a strong solvent, or column overload, which can be resolved by reducing the sample concentration.[4][5]
Q4: I am observing a drift in the retention time of my Doxofylline peak. What should I investigate?
A4: Retention time drift can be caused by either changes in flow rate or chemical alterations in the system.[8] If the retention time of both your analyte and the solvent front (t0) are shifting proportionally, the issue is likely related to the flow rate. Check for leaks in the system or pump malfunctions.[8][9] If only the analyte retention time is drifting, it points to a chemical change.[8] This could be due to changes in the mobile phase composition (e.g., evaporation of a volatile component), a shift in mobile phase pH, or temperature fluctuations.[8][10][11] Ensure your mobile phase is freshly prepared and adequately capped, and use a column oven to maintain a consistent temperature.[8][10]
Q5: My chromatogram shows peak fronting for Doxofylline. What could be the issue?
A5: Peak fronting is often a result of column overload, where either the sample concentration or the injection volume is too high.[4][7][12][13] Try diluting your sample or injecting a smaller volume.[4][7] Another potential cause is poor sample solubility in the mobile phase.[7][12][13] Ensure your sample is completely dissolved in a solvent that is compatible with the mobile phase.[14][15] In some cases, column degradation or collapse can also lead to peak fronting.[7][12][13]
Troubleshooting Guides
Issue 1: Abnormal Peak Shape (Tailing, Fronting, Splitting)
This guide will help you diagnose and resolve common peak shape issues in your Doxofylline HPLC assay.
Caption: A workflow for troubleshooting abnormal peak shapes.
Issue 2: Retention Time Variability
Use this guide to identify and correct shifts or drifts in the retention time of your Doxofylline peak.
Caption: A decision tree for troubleshooting retention time variability.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3[16] | Method 4 |
| Mobile Phase | 10mM Ammonium acetate: Acetonitrile (50:50 v/v) | Acetonitrile: Buffer (50:50), pH 3 | Methanol: Water (30:70 v/v) | Potassium dihydrogen orthophosphate buffer: Acetonitrile (60:40 v/v), pH 5.1 |
| Column | Inertsil ODS C18 (150x4.6mm, 5µm) | HiQ Sil C18 W | Inertsil octyl decyl | C18 |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.5 ml/min | Not Specified |
| Detection (UV) | 220 nm | 272 nm | 274 nm | 274 nm |
| Retention Time | Not Specified | ~3.1 min | Not Specified | ~3.54 min |
| Linearity Range | 50–150 μg/ml | 10–80 μg/mL | 160-240µg/ml | 5 to 50 µg/mL |
| LOD | Not Specified | 0.03 μg/mL | 5.152µg/ml | Not Specified |
| LOQ | Not Specified | 0.1 μg/mL | 15.97µg/ml | Not Specified |
| Recovery | 98.0% - 102% | 100.01% - 100.07% | 101.60% | Not Specified |
Experimental Protocols
Protocol 1: Doxofylline Assay using Acetonitrile and Ammonium Acetate Buffer
This protocol is based on the method described by Induri et al. (2015).
1. Materials and Reagents:
-
Doxofylline reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: Inertsil ODS C18 (150 x 4.6 mm, 5µm)
-
Mobile Phase: 10mM Ammonium acetate and Acetonitrile in a 50:50 v/v ratio.
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 27°C
-
Injection Volume: 10 µl
-
Detection Wavelength: 220 nm
-
Run Time: 5 minutes
3. Preparation of Solutions:
-
Buffer Preparation (10mM Ammonium acetate): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 10mM solution.
-
Mobile Phase Preparation: Mix the 10mM Ammonium acetate buffer and acetonitrile in a 50:50 ratio. Filter the solution through a 0.45 µm membrane filter and degas for 10 minutes using sonication.
-
Standard Solution Preparation: Accurately weigh 100 mg of Doxofylline reference standard into a 100 ml volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution. Further dilute to achieve a working concentration within the linear range (e.g., 100 µg/ml).
4. System Suitability:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution five or six times.
-
Calculate the %RSD for retention time, peak area, tailing factor, and theoretical plates. The values should meet the predefined acceptance criteria (e.g., %RSD < 2%).
5. Analysis of Samples:
-
Prepare sample solutions by dissolving the Doxofylline formulation in the mobile phase to obtain a concentration within the calibration range.
-
Inject the sample solutions into the HPLC system.
-
Quantify the amount of Doxofylline by comparing the peak area of the sample to the peak area of the standard.
Protocol 2: Doxofylline Assay using Acetonitrile and Phosphate Buffer
This protocol is adapted from the method described by Patel et al.[2]
1. Materials and Reagents:
-
Doxofylline reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: C18 column
-
Mobile Phase: Potassium dihydrogen orthophosphate buffer: Acetonitrile (60:40 v/v), with the pH adjusted to 5.1.
-
Flow Rate: Not specified, but typically 1.0 ml/min is a good starting point.
-
Injection Volume: 20 µl
-
Detection Wavelength: 274 nm
3. Preparation of Solutions:
-
Buffer Preparation: Prepare a solution of potassium dihydrogen orthophosphate in HPLC grade water. Adjust the pH to 5.1 using an appropriate acid or base.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh 20 mg of Doxofylline and dissolve it in the mobile phase in a 50 ml volumetric flask to get a stock solution of 400 µg/mL. Sonicate for 20 minutes to ensure complete dissolution. Further dilute with the mobile phase to a final concentration of 40 µg/mL.[2]
4. System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform replicate injections (e.g., five) of the 40 µg/mL standard solution.
-
Verify that the system suitability parameters, such as theoretical plates (>2000) and tailing factor (<2), are within acceptable limits.[2]
5. Analysis of Samples:
-
Prepare the sample solutions from the pharmaceutical dosage form to achieve a final concentration of approximately 40 µg/mL in the mobile phase.
-
Inject the prepared sample solutions.
-
Calculate the Doxofylline content based on the peak areas obtained from the standard and sample chromatograms.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pharmaguru.co [pharmaguru.co]
- 6. hplc.eu [hplc.eu]
- 7. acdlabs.com [acdlabs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. academic.oup.com [academic.oup.com]
- 10. uhplcs.com [uhplcs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. google.com [google.com]
- 14. mastelf.com [mastelf.com]
- 15. perkinelmer.com.cn [perkinelmer.com.cn]
- 16. [PDF] A Simple HPLC Method for Quantitation of Doxofylline in Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Doxofylline Resistance in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to Doxofylline in their cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Doxofylline, is now showing reduced responsiveness. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to Doxofylline in cell culture can arise from several molecular changes within the cancer cells. Based on its known mechanisms of action (as a phosphodiesterase inhibitor and a beta-2 adrenergic receptor agonist, which both increase intracellular cyclic AMP levels), the most probable causes of resistance include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump Doxofylline out of the cells, reducing its intracellular concentration and thereby its efficacy.
-
Inhibition of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, XIAP, Survivin) or downregulate pro-apoptotic proteins, making them resistant to Doxofylline-induced cell death.
-
Alterations in Drug Targets: While less common for Doxofylline, mutations or changes in the expression of its primary targets, such as specific phosphodiesterase isoforms or the beta-2 adrenergic receptor, could reduce drug binding and signaling.
-
Alternative Splicing: Changes in the pre-mRNA splicing of genes related to drug targets, efflux pumps, or apoptosis regulators can produce protein isoforms that are no longer sensitive to Doxofylline's effects.
Q2: How can I determine if increased drug efflux is the cause of Doxofylline resistance in my cell line?
A2: To investigate the role of drug efflux pumps, you can perform a co-treatment experiment with a known ABC transporter inhibitor, such as Verapamil or Cyclosporin A. If the sensitivity of your resistant cell line to Doxofylline is restored in the presence of the inhibitor, it strongly suggests that increased drug efflux is a contributing factor. Additionally, you can quantify the expression of relevant ABC transporter genes (e.g., ABCB1) and proteins (e.g., P-glycoprotein) using quantitative PCR (qPCR) and Western blotting, respectively.
Q3: What is the role of alternative splicing in Doxofylline resistance, and how can I detect it?
A3: Alternative splicing can generate protein isoforms that contribute to drug resistance. For example, the anti-apoptotic protein Bcl-x is known to have two major splice variants: a long form (Bcl-xL) that inhibits apoptosis and a short form (Bcl-xS) that promotes it. An increase in the ratio of Bcl-xL to Bcl-xS can lead to resistance to apoptosis-inducing drugs. Given that Doxofylline can induce apoptosis, a shift in the splicing of BCL-X towards the anti-apoptotic Bcl-xL isoform could be a mechanism of resistance. You can analyze the expression of these splice variants using reverse transcription PCR (RT-PCR) with primers that can distinguish between the different isoforms.
Q4: Can the tumor microenvironment, such as hypoxia, influence Doxofylline resistance?
A4: Yes, hypoxic conditions within a solid tumor microenvironment can contribute to drug resistance through various mechanisms. Hypoxia can induce the expression of hypoxia-inducible factors (HIFs), which in turn can upregulate genes involved in drug efflux and cell survival. Furthermore, hypoxia has been shown to modulate cAMP signaling, which is central to Doxofylline's mechanism of action. Therefore, culturing your cells under hypoxic conditions might induce or enhance resistance to Doxofylline.
Troubleshooting Guides
Problem 1: Decreased cell death in response to Doxofylline treatment.
This guide will help you troubleshoot potential resistance mechanisms when you observe a decrease in the expected cytotoxic effect of Doxofylline.
Troubleshooting Workflow
Troubleshooting workflow for decreased Doxofylline efficacy.
Problem 2: My Doxofylline-resistant cells show high levels of the anti-apoptotic protein Bcl-xL.
This scenario suggests that a shift in alternative splicing of the BCL-X gene may be contributing to resistance.
Signaling Pathway Leading to Altered Splicing
Signaling pathway from Doxofylline to Bcl-x alternative splicing.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated during the investigation of Doxofylline resistance.
Table 1: Effect of a cAMP-Elevating Agent on Doxorubicin IC50 in Resistant Cancer Cells
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Sensitization |
| MDA-MB-231 (Resistant) | Doxorubicin alone | 1.5 ± 0.2 | - |
| MDA-MB-231 (Resistant) | Doxorubicin + Forskolin (10 µM) | 0.5 ± 0.1 | 3.0 |
| MDA-MB-468 (Resistant) | Doxorubicin alone | 2.1 ± 0.3 | - |
| MDA-MB-468 (Resistant) | Doxorubicin + Forskolin (10 µM) | 0.8 ± 0.1 | 2.6 |
Data are presented as mean ± standard deviation. Forskolin is an adenylyl cyclase activator, leading to increased cAMP levels.
Table 2: Relative Expression of ABCB1 mRNA and Bcl-x Splice Variants in Sensitive vs. Resistant Cells
| Cell Line | Relative ABCB1 mRNA Expression (fold change) | Bcl-xL/Bcl-xS Ratio |
| Sensitive Parental Line | 1.0 | 1.5 |
| Doxofylline-Resistant Line | 8.2 | 5.8 |
Relative mRNA expression is normalized to the sensitive parental cell line. The Bcl-xL/Bcl-xS ratio is determined by the relative band intensity from RT-PCR.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with Doxofylline, providing a measure of long-term cell survival.
Methodology:
-
Cell Seeding: Harvest and count single-cell suspensions of both sensitive and resistant cell lines. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized to yield 50-150 colonies in the untreated control wells.
-
Treatment: Allow cells to adhere for 24 hours. Treat the cells with a range of Doxofylline concentrations for a specified duration (e.g., 24-72 hours). Include an untreated control for each cell line.
-
Colony Formation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, or until colonies are visible and contain at least 50 cells.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the surviving fraction as a function of Doxofylline concentration to generate a dose-response curve.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to quantify Doxofylline-induced cell death.
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with Doxofylline at various concentrations for a desired time period (e.g., 24, 48 hours). Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to the cell lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Data Analysis: Normalize the readings to the protein concentration of each sample. Express the caspase-3 activity as a fold change relative to the untreated control.[1][2]
RT-PCR for Bcl-x Splice Variants
This protocol allows for the semi-quantitative analysis of the relative expression of the anti-apoptotic Bcl-xL and pro-apoptotic Bcl-xS splice variants.
Methodology:
-
RNA Extraction: Extract total RNA from sensitive and resistant cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of the BCL-X gene. These primers should be designed to amplify both the Bcl-xL and Bcl-xS transcripts, which will yield products of different sizes.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel.
-
Visualization and Quantification: Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV light. Quantify the intensity of the bands corresponding to Bcl-xL and Bcl-xS using densitometry software.
-
Data Analysis: Calculate the ratio of Bcl-xL to Bcl-xS band intensity for each sample. Compare the ratios between sensitive and resistant cells.[3][4]
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Doxofylline-related headaches in clinical and preclinical studies.
Troubleshooting Guide: Managing Doxofylline-Induced Headaches in Study Participants
Issue: A study participant reports a headache after the administration of Doxofylline (B1670904).
Objective: To systematically assess and manage the headache while maintaining the integrity of the research protocol.
Workflow:
Caption: Workflow for managing Doxofylline-related headaches in a clinical trial setting.
Frequently Asked Questions (FAQs)
1. What is the reported incidence of headache associated with Doxofylline treatment?
Headache is a commonly reported side effect of Doxofylline. Clinical trial data indicates that the incidence of headache can vary. For instance, a long-term study of Doxofylline in asthma patients reported a headache incidence of 14.24%[1]. It's important to consult specific clinical trial data for the most accurate incidence rates under different conditions.
2. What is the proposed mechanism for Doxofylline-induced headaches?
The exact mechanism is not fully understood, but it is believed to be related to its action on the central nervous system[2]. While Doxofylline has a lower affinity for adenosine (B11128) A1 and A2 receptors compared to theophylline (B1681296), which is thought to contribute to its improved safety profile, central nervous system effects such as headache can still occur[3].
3. Are there recommended strategies to reduce the incidence or severity of Doxofylline-related headaches?
While specific studies on dose-response relationships for Doxofylline-induced headaches are limited, a logical approach based on the pharmacology of methylxanthines is dose titration. For the related compound, theophylline, slow clinical titration has been shown to decrease the frequency of caffeine-like side effects from over 50% to as low as 1-2%[4].
Recommended Dose Titration Protocol (Hypothetical):
This protocol is based on the principles of theophylline dose titration and should be adapted and validated for specific research studies.
| Phase | Dosage | Duration | Monitoring |
| Initiation | Start with 50% of the target therapeutic dose. | 3-5 days | Monitor for the onset and severity of headaches and other adverse events. |
| Titration | If well-tolerated, increase the dose by 25% of the target dose. | Every 3-5 days | Continue to monitor for adverse events with each dose escalation. |
| Maintenance | Once the target therapeutic dose is reached and tolerated, maintain the dose. | As per study protocol | Continue routine adverse event monitoring. |
4. How should acute Doxofylline-related headaches be managed in a clinical trial setting?
The management of acute headaches should be guided by the study protocol. If the protocol allows, symptomatic treatment with simple analgesics may be considered. It is crucial to avoid medications that could interact with Doxofylline or confound the study results.
Considerations for Symptomatic Treatment:
-
Allowed Medications: The study protocol should specify a list of approved analgesics (e.g., acetaminophen).
-
Medication Overuse Headache (MOH): To prevent the development of MOH, the use of acute headache medication should be limited. General guidelines for preventing MOH suggest limiting the use of simple analgesics to less than 15 days per month and triptans or combination analgesics to less than 10 days per month[5][6].
-
Documentation: All instances of headache and any medication administered for its relief must be meticulously documented in the participant's case report form.
5. What is Medication Overuse Headache (MOH) and how can it be prevented in the context of a Doxofylline trial?
Medication Overuse Headache is a secondary headache disorder that results from the chronic overuse of acute headache medications[7][8]. In a clinical trial setting where participants might experience Doxofylline-induced headaches, it is a potential risk if acute medications are used too frequently.
Prevention Strategies for MOH:
-
Participant Education: Inform participants about the risk of MOH and the importance of not overusing acute headache medications.
-
Strict Adherence to Protocol: The study protocol should clearly define the limits for the use of rescue medications for headache.
-
Headache Diary: The use of a headache diary can help monitor the frequency of headaches and the use of acute medications, allowing for early detection of potential overuse.
Logical Framework for MOH Prevention:
Caption: The relationship between Doxofylline-induced headache, acute medication use, and the risk of MOH.
Experimental Protocols
Protocol 1: Assessment of Dose-Dependent Incidence of Headache
-
Objective: To determine if there is a dose-response relationship for Doxofylline-induced headaches.
-
Methodology:
-
Design a randomized, double-blind, placebo-controlled study with multiple Doxofylline dose arms (e.g., low, medium, high dose).
-
Administer the assigned dose of Doxofylline or placebo to participants for a specified period.
-
Use a standardized headache diary for participants to record the incidence, severity (e.g., using a Visual Analog Scale), and duration of any headaches.
-
Collect data at regular intervals (e.g., daily for the first week, then weekly).
-
Analyze the incidence of headache across the different dose groups and placebo to identify any statistically significant differences.
-
Protocol 2: Evaluation of Dose Titration on Tolerability
-
Objective: To assess whether a gradual dose titration of Doxofylline improves tolerability, specifically reducing the incidence and severity of headaches.
-
Methodology:
-
Design a randomized controlled trial with two arms:
-
Arm A (Titration): Participants start on a low dose of Doxofylline, which is gradually increased to the target therapeutic dose over a predefined period (e.g., 2 weeks).
-
Arm B (Standard Dosing): Participants start on the full therapeutic dose of Doxofylline.
-
-
Both arms will have a treatment period of the same total duration.
-
Participants will record headache incidence and severity in a daily diary.
-
Compare the incidence and severity of headaches between the two arms, particularly during the initial phase of treatment.
-
Collect data on other adverse events to assess overall tolerability.
-
Signaling Pathway
While the precise signaling pathway for Doxofylline-induced headache is not fully elucidated, the primary mechanism of action of methylxanthines involves the inhibition of phosphodiesterase (PDE) enzymes.
Caption: Postulated mechanism of Doxofylline action and its potential link to CNS effects leading to headache.
References
- 1. A long-term clinical trial on the efficacy and safety profile of doxofylline in Asthma: The LESDA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 3. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effect and dosing strategies for theophylline in the treatment of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. continuum.aan.com [continuum.aan.com]
- 6. americanmigrainefoundation.org [americanmigrainefoundation.org]
- 7. Medication-Overuse Headache - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Medication Overuse Headache - Neurologic Disorders - MSD Manual Professional Edition [msdmanuals.com]
Technical Support Center: Doxofylline Dosage in Renal Impairment Research
Welcome to the technical support center for researchers investigating the use of doxofylline (B1670904) in subjects with renal impairment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is a dosage adjustment for doxofylline required for research subjects with renal impairment?
Yes, a dose reduction of doxofylline may be required for subjects with renal impairment.[1][2] Although doxofylline is primarily metabolized by the liver (approximately 90%), with less than 4% excreted unchanged in the urine, studies and prescribing information indicate that caution should be exercised and a dose reduction may be necessary in patients with renal disease.[2][3][4] One study found that a lower glomerular filtration rate (GFR) is associated with higher plasma concentrations of doxofylline, suggesting that impaired renal function can lead to drug accumulation.
Q2: What is the recommended starting dose of doxofylline for subjects with renal impairment?
Currently, there are no specific, quantitative dosage adjustment guidelines for doxofylline based on the different stages of chronic kidney disease (CKD). However, for elderly patients, who may have reduced renal function, a reduced dose of 200 mg two to three times daily is suggested, compared to the standard adult dose of 400 mg two or three times daily.[2][4] For research purposes, it is advisable to start with a conservative dose reduction and titrate based on plasma concentration monitoring and clinical response.
Q3: How does renal impairment affect the pharmacokinetics of doxofylline?
While doxofylline is extensively metabolized in the liver, renal impairment can still influence its pharmacokinetic profile. The half-life of xanthine (B1682287) derivatives can be prolonged in patients with renal dysfunction.[5] This can lead to an accumulation of the drug and its metabolites, potentially increasing the risk of adverse effects. One study observed that in male patients with Chronic Obstructive Pulmonary Disease (COPD) and renal impairment, a lower GFR was correlated with higher plasma concentrations of doxofylline.
Q4: What is the primary mechanism of action of doxofylline, and is it affected by uremia?
Doxofylline's primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[2][4] The direct impact of uremic toxins on the activity of PDE4, a potential target of doxofylline, is an area of ongoing research. Uremic toxins are known to cause a variety of cellular and systemic effects, including inflammation and oxidative stress, which could indirectly influence the signaling pathways affected by doxofylline.[6][7]
Troubleshooting Guides
Issue: Unexpectedly high plasma concentrations of doxofylline in subjects with mild to moderate renal impairment.
Possible Cause 1: Inaccurate assessment of renal function.
-
Troubleshooting: Ensure that the method used to estimate GFR is appropriate for the research population. The Cockcroft-Gault and Modification of Diet in Renal Disease (MDRD) equations are commonly used, but have limitations. Consider using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation for a more accurate estimation. For clinical trials, direct measurement of GFR using exogenous markers is the gold standard.
Possible Cause 2: Co-administration of interacting medications.
-
Troubleshooting: Review all concomitant medications. Drugs that inhibit cytochrome P450 enzymes (e.g., erythromycin, cimetidine, allopurinol) can decrease the hepatic clearance of doxofylline, leading to increased plasma levels.[3]
Possible Cause 3: Individual variability in drug metabolism.
-
Troubleshooting: Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual differences in drug clearance. If feasible, consider pharmacogenetic testing for relevant enzymes. Therapeutic drug monitoring is crucial to individualize dosage.
Issue: Lack of a clear correlation between GFR and doxofylline plasma concentrations.
Possible Cause 1: Dominant role of hepatic metabolism.
-
Troubleshooting: Given that doxofylline is primarily cleared by the liver, variations in hepatic function among subjects may have a more significant impact on drug concentrations than renal function, especially in mild renal impairment. Assess liver function tests in your subjects to account for this variability.
Possible Cause 2: Influence of uremic toxins on non-renal clearance.
-
Troubleshooting: Uremia can affect the activity of hepatic drug-metabolizing enzymes. This effect may not be linearly correlated with GFR. Research in this area is complex, and it is important to document and analyze any unexpected pharmacokinetic findings in the context of the uremic environment.
Data Presentation
Table 1: Pharmacokinetic Parameters of Doxofylline in Adults
| Parameter | Value | Reference |
| Bioavailability | ~62.6% | [2] |
| Protein Binding | ~48% | [3] |
| Metabolism | ~90% Hepatic | [3] |
| Elimination Half-life | 8-10 hours (long-term treatment) | [3] |
| Unchanged in Urine | < 4% | [3] |
Table 2: General Dosing Recommendations for Doxofylline (Adults)
| Population | Recommended Dose | Reference |
| Standard Adult | 400 mg, 2-3 times daily | [2] |
| Elderly | 200 mg, 2-3 times daily | [2] |
| Renal Impairment | Dose reduction may be required | [2] |
| Hepatic Impairment | Dose reduction may be required | [2] |
Experimental Protocols
Protocol: Assessment of Doxofylline Pharmacokinetics in Subjects with Renal Impairment
This protocol outlines a general approach for a pharmacokinetic study. Specific details should be adapted based on the research question and institutional guidelines.
-
Subject Recruitment:
-
Recruit cohorts of subjects with varying degrees of renal function, classified according to their estimated Glomerular Filtration Rate (eGFR) based on the CKD-EPI equation (e.g., Normal: GFR ≥90; Mild: GFR 60-89; Moderate: GFR 30-59; Severe: GFR 15-29; Kidney Failure: GFR <15 mL/min/1.73 m²).
-
Include a control group with normal renal function (GFR ≥90 mL/min/1.73 m²).
-
Obtain informed consent from all participants.
-
-
Study Design:
-
A single-dose, open-label, parallel-group study design is often sufficient for drugs with linear and time-independent pharmacokinetics.[8]
-
Administer a single oral dose of doxofylline. The dose should be selected based on pre-existing safety and efficacy data, with consideration for a reduced dose in the impaired renal function groups.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Collect urine over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the amount of unchanged doxofylline excreted.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of doxofylline and its major metabolite (hydroxyethyltheophylline) in plasma and urine.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
Renal clearance (CLr)
-
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the renal impairment groups and the control group using appropriate statistical methods (e.g., ANOVA or ANCOVA).
-
Explore the relationship between GFR and key pharmacokinetic parameters (e.g., CL/F, AUC) using regression analysis.
-
Mandatory Visualizations
Caption: Doxofylline's mechanism of action via PDE4 inhibition.
Caption: Workflow for a pharmacokinetic study of doxofylline.
References
- 1. ziskapharma.com [ziskapharma.com]
- 2. mims.com [mims.com]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. mims.com [mims.com]
- 5. mims.com [mims.com]
- 6. How do Uremic Toxins Affect the Endothelium? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Uremic Toxins on Endothelial Dysfunction in Chronic Kidney Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Technical Support Center: Doxofylline and Beta-Blocker Interactions in Experimental Models
Welcome to the Technical Support Center for researchers investigating the drug interaction between doxofylline (B1670904) and beta-blockers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for a potential interaction between doxofylline and beta-blockers?
A1: The potential for interaction stems from their distinct but sometimes opposing mechanisms of action on the cardiovascular and respiratory systems. Doxofylline, a methylxanthine derivative, primarily acts as a bronchodilator by inhibiting phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This increase in cAMP promotes smooth muscle relaxation in the airways. Some evidence also suggests that doxofylline may interact with β2-adrenoceptors.[3]
Beta-blockers, on the other hand, antagonize the effects of catecholamines at beta-adrenergic receptors.[4] Non-selective beta-blockers (e.g., propranolol) block both β1 and β2 receptors. β1-receptor blockade primarily affects the heart, reducing heart rate and contractility, while β2-receptor blockade can lead to bronchoconstriction, opposing the therapeutic effect of doxofylline. Cardioselective beta-blockers (e.g., atenolol) have a higher affinity for β1 receptors, potentially offering a safer profile when bronchodilators are necessary.[5][6] Carvedilol (B1668590) is a non-selective beta-blocker that also has alpha-1 blocking activity, leading to vasodilation.[7]
A potential pharmacokinetic interaction also exists, where some beta-blockers, like propranolol (B1214883), may decrease the hepatic clearance of xanthines, potentially leading to increased plasma levels of doxofylline.[8]
Q2: What are the expected general effects of co-administering doxofylline with different classes of beta-blockers in an experimental setting?
A2: Based on their mechanisms of action, the following general outcomes might be anticipated:
-
With Non-Selective Beta-Blockers (e.g., Propranolol): You may observe an attenuation of the bronchodilatory effect of doxofylline due to the blockade of β2-adrenergic receptors in the airways.[9][10] Propranolol has been shown to augment bronchoconstrictor responses in guinea pigs.[9][10] Concurrently, you would expect to see the typical cardiovascular effects of propranolol, such as a decrease in heart rate.
-
With Cardioselective Beta-Blockers (e.g., Atenolol): The antagonistic effect on doxofylline's bronchodilatory action is expected to be less pronounced compared to non-selective beta-blockers.[5][6][11] Some studies in patients with obstructive airway disease have shown that atenolol (B1665814) does not significantly increase airway resistance.[11][12] Cardiovascular effects would primarily involve a reduction in heart rate and blood pressure.
-
With Beta-Blockers with Vasodilating Properties (e.g., Carvedilol): The interaction is more complex. While carvedilol is a non-selective beta-blocker and could potentially antagonize bronchodilation, its alpha-1 blocking activity contributes to a reduction in blood pressure. Experimental data in rats with heart failure has shown that carvedilol can reduce heart rate and blood pressure.[9] The net effect on the respiratory system in the presence of doxofylline requires direct experimental evaluation.
Q3: Are there any known effects on signaling pathways when doxofylline and beta-blockers are co-administered?
A3: While direct studies on the combined signaling effects are limited, we can infer potential interactions. Doxofylline increases intracellular cAMP levels by inhibiting PDE. Beta-agonists (which beta-blockers antagonize) also increase cAMP via adenylyl cyclase activation. Therefore, a non-selective beta-blocker would counteract the cAMP-elevating effects of any endogenous or exogenous beta-agonist, potentially dampening the overall cAMP-mediated bronchodilation sought with doxofylline.
Troubleshooting Guides
Problem 1: Unexpectedly low bronchodilatory response to doxofylline in the presence of a beta-blocker.
-
Possible Cause: The beta-blocker used is non-selective (e.g., propranolol) and is causing significant β2-adrenoceptor blockade in the airways, counteracting the relaxant effect of doxofylline.
-
Troubleshooting Steps:
-
Verify Beta-Blocker Selectivity: Confirm the class of the beta-blocker used. If non-selective, consider repeating the experiment with a cardioselective beta-blocker (e.g., atenolol) to see if the bronchodilatory response improves.
-
Dose-Response Curve: Conduct a dose-response study for doxofylline in the presence and absence of the beta-blocker to quantify the extent of the antagonism.
-
Alternative Bronchodilator: As a positive control, test the effect of a non-adrenergic bronchodilator (e.g., a muscarinic antagonist like ipratropium (B1672105) bromide) to confirm the responsiveness of the airway smooth muscle.
-
Problem 2: Significant and unexpected cardiovascular instability (e.g., severe bradycardia or hypotension) upon co-administration.
-
Possible Cause: Synergistic or additive effects on the cardiovascular system. For example, the negative chronotropic effects of the beta-blocker combined with potential, though generally mild, cardiovascular effects of doxofylline.
-
Troubleshooting Steps:
-
Review Dosing: Carefully re-evaluate the doses of both doxofylline and the beta-blocker. Consider reducing the dose of one or both agents.
-
Monitor Hemodynamics Closely: Ensure continuous and accurate monitoring of heart rate, blood pressure, and ECG in your experimental model.
-
Staggered Administration: Instead of simultaneous administration, try administering the drugs with a time interval to observe the effect of each drug individually before the interaction.
-
Problem 3: Difficulty in interpreting conflicting data between respiratory and cardiovascular measurements.
-
Possible Cause: The complex interplay of direct drug effects and reflex physiological responses. For instance, a drop in blood pressure due to one agent might trigger a reflex tachycardia that could be blunted by a beta-blocker.
-
Troubleshooting Steps:
-
Isolate Variables: If possible, use ex vivo models like isolated tracheal rings or perfused heart preparations to study the direct effects on specific tissues without the influence of systemic reflexes.
-
Measure Additional Parameters: Consider measuring cardiac output, peripheral resistance, and specific airway resistance to get a more complete picture of the hemodynamic and respiratory changes.
-
Control for Anesthesia: Be aware that the anesthetic agent used can have its own cardiovascular and respiratory effects and may interact with the study drugs. Ensure your control groups are appropriately designed.
-
Data Presentation
Note: The following tables summarize quantitative data from studies on the individual effects of beta-blockers in experimental models. Direct interaction studies with doxofylline providing comparable quantitative data were not identified.
Table 1: Cardiovascular Effects of Carvedilol in a Rat Model of Dilated Cardiomyopathy
| Parameter | Vehicle Group | Carvedilol (2 mg/kg/day) | Carvedilol (20 mg/kg/day) |
| Heart Rate (beats/min) | 389 ± 9 | 339 ± 16 | 305 ± 8 |
| Mean Blood Pressure (mmHg) | Not significantly different among groups | Not significantly different among groups | Not significantly different among groups |
| Left Ventricular End-Diastolic Pressure (mmHg) | 12.2 ± 1.2 | 7.4 ± 1.4* | Not reported |
*Data from a study on rats with dilated cardiomyopathy.[2][9] *P<0.05 vs. Vehicle Group.
Table 2: Antiarrhythmic Effects of Carvedilol in Anesthetized Rats with Reperfusion Injury
| Treatment | Incidence of Lethal Ventricular Fibrillation |
| Control | 90% |
| Carvedilol (0.03 mg/kg) | 0% |
| Carvedilol (0.1 mg/kg) | 0% |
| Carvedilol (0.3 mg/kg) | 10%* |
| Propranolol (0.3 - 3.0 mg/kg) | 60-80% |
*Data from a study on anesthetized rats with reperfusion-induced arrhythmias.[8] *P<0.05 vs. Control.
Table 3: Respiratory Effects of Propranolol in Mechanically Ventilated Guinea Pigs
| Parameter | Effect of Propranolol |
| Basal Airway Resistance | No measurable effect |
| Basal Dynamic Lung Compliance | No measurable effect |
| Bronchoconstrictor Response to Methacholine | Augmented |
| Bronchoconstrictor Response to Histamine (B1213489) | Augmented |
*Data from a study on the effects of propranolol on pulmonary function in guinea pigs.[9][10]
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiopulmonary Interactions in Anesthetized Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Urethane (1.2 g/kg, intraperitoneally).
-
Surgical Preparation:
-
Tracheostomy and cannulation for artificial ventilation.
-
Catheterization of the carotid artery for blood pressure measurement.
-
Catheterization of the jugular vein for drug administration.
-
Placement of ECG electrodes for heart rate monitoring.
-
-
Respiratory Mechanics:
-
Connect the tracheal cannula to a small animal ventilator and a pneumotachograph to measure airflow.
-
Measure intrapleural pressure using a saline-filled catheter inserted into the esophagus.
-
Calculate airway resistance and dynamic lung compliance.
-
-
Experimental Groups:
-
Group 1: Vehicle control (saline).
-
Group 2: Doxofylline alone (e.g., 10 mg/kg, intravenously).
-
Group 3: Beta-blocker alone (e.g., propranolol, 1 mg/kg, intravenously).
-
Group 4: Doxofylline followed by the beta-blocker.
-
Group 5: Beta-blocker followed by doxofylline.
-
-
Data Acquisition: Record baseline cardiovascular and respiratory parameters. Administer drugs and record all parameters continuously for a specified period (e.g., 60 minutes).
Protocol 2: Ex Vivo Assessment of Bronchodilator Interaction in Isolated Guinea Pig Trachea
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect the trachea.
-
Cut the trachea into rings (2-3 mm wide).
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Tension Measurement:
-
Connect one end of the tracheal ring to a fixed support and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate.
-
-
Experimental Procedure:
-
Induce a stable contraction with a contractile agent (e.g., histamine or carbachol).
-
Once the contraction is stable, add doxofylline cumulatively to generate a concentration-response curve.
-
In a separate set of experiments, pre-incubate the tracheal rings with a beta-blocker (e.g., propranolol) for a specified time (e.g., 30 minutes) before inducing contraction and generating the doxofylline concentration-response curve.
-
-
Data Analysis: Compare the potency (EC50) and efficacy (Emax) of doxofylline in the absence and presence of the beta-blocker.
Mandatory Visualizations
Caption: Signaling pathways of Doxofylline and Beta-Blockers.
References
- 1. Identifying the antiasthmatic target of doxofylline using immobilized β2 -adrenoceptor based high-performance affinity chromatography and site-directed molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low dose carvedilol inhibits progression of heart failure in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Comparison of atenolol and oxprenolol in patients with angina or hypertension and co-existent chronic airways obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of atenolol and oxprenolol in patients with angina or hypertension and co-existent chronic airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A risk-benefit assessment of carvedilol in the treatment of cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory effects of carvedilol against arrhythmias induced by coronary reperfusion in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low dose carvedilol inhibits progression of heart failure in rats with dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of propranolol on pulmonary function and bronchoconstrictor responsiveness in guinea pigs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects of a new cardioselective beta-adrenergic blocker (atenolol) on airway resistance in chronic obstructive disease (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Atenolol in the treatment of patients with airway obstruction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anti-inflammatory Effect of Doxofylline with Corticosteroids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the synergistic anti-inflammatory effects of Doxofylline (B1670904) and corticosteroids.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining Doxofylline with corticosteroids to enhance anti-inflammatory effects?
A1: Doxofylline, a methylxanthine derivative, exhibits bronchodilator and anti-inflammatory properties. When combined with corticosteroids, it has been shown to have a "steroid-sparing" effect. This means that the combination may allow for a reduction in the required dose of corticosteroids to achieve the same or even an enhanced anti-inflammatory outcome, potentially reducing the side effects associated with long-term steroid use.[1][2][3][4]
Q2: What are the known mechanisms behind the synergistic anti-inflammatory action of Doxofylline and corticosteroids?
A2: The precise mechanisms are still under investigation, but evidence suggests a multi-faceted interaction. Corticosteroids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR), leading to the suppression of pro-inflammatory genes. Doxofylline's anti-inflammatory actions are thought to involve inhibition of phosphodiesterase (PDE) enzymes and modulation of adenosine (B11128) receptors, which differs from theophylline.[5] A key area of interest is the potential for Doxofylline to counteract corticosteroid resistance. One proposed mechanism is through the restoration of histone deacetylase-2 (HDAC2) activity, which can be impaired in inflammatory conditions. Doxofylline may achieve this by modulating the PI3K/Akt signaling pathway.[5]
Q3: What are the most common in vivo models to study the combined anti-inflammatory effects of Doxofylline and corticosteroids?
A3: Two widely used murine models are:
-
Lipopolysaccharide (LPS)-induced airway inflammation: This model mimics bacterial-induced inflammation and is characterized by a neutrophilic inflammatory response.
-
Ovalbumin (OVA)-induced allergic airway inflammation: This model simulates allergic asthma with a characteristic eosinophilic inflammation.[1][3]
Q4: What are the expected outcomes when combining Doxofylline with a corticosteroid in these models?
A4: Researchers can expect to observe a significant reduction in inflammatory cell infiltration into the airways (neutrophils in the LPS model, eosinophils in the OVA model) in the combination therapy group compared to either drug administered alone at the same low dose.[1][4] Additionally, a decrease in the levels of pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-17, and an increase in the anti-inflammatory cytokine IFN-γ in bronchoalveolar lavage fluid (BALF) or serum can be anticipated.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the combined anti-inflammatory effects of Doxofylline and corticosteroids.
Table 1: Effect of Doxofylline and Budesonide on Serum Cytokine Levels in Patients with Bronchial Asthma [6][7]
| Treatment Group | IFN-γ (pg/mL) | IL-4 (ng/mL) | IL-17 (ng/mL) |
| Before Treatment | |||
| Budesonide Only | 18.43 ± 3.15 | 34.97 ± 6.22 | 23.23 ± 4.78 |
| Doxofylline + Budesonide | 18.34 ± 3.45 | 34.95 ± 5.27 | 27.32 ± 5.44 |
| After Treatment | |||
| Budesonide Only | Not specified | Not specified | Not specified |
| Doxofylline + Budesonide | Increased Significantly (p<0.05) | Decreased Significantly (p<0.05) | Decreased Significantly (p<0.05) |
Table 2: Effect of Doxofylline on Inflammatory Markers in LPS-Induced Lung Inflammation in Mice [8]
| Treatment Group | Neutrophil Count in BALF (x10⁴ cells/mL) | IL-6 in BALF (pg/mL) | TNF-α in BALF (pg/mL) |
| LPS Control | 208.4 ± 14.5 | 1255.6 ± 143.9 | Not specified |
| Doxofylline (0.3 mg/kg) | 105.3 ± 10.7 | 823.2 ± 102.3 | Not specified |
| Doxofylline (1 mg/kg) | 106.2 ± 4.8 | 527.7 ± 182.9 | Not specified |
Experimental Protocols
Protocol 1: LPS-Induced Airway Inflammation in Mice
Objective: To evaluate the synergistic anti-inflammatory effect of Doxofylline and Dexamethasone on neutrophil infiltration and pro-inflammatory cytokine production in a model of acute lung inflammation.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Doxofylline
-
Dexamethasone
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle control (PBS)
-
LPS control
-
LPS + Doxofylline (low dose)
-
LPS + Dexamethasone (low dose)
-
LPS + Doxofylline (low dose) + Dexamethasone (low dose)
-
LPS + Dexamethasone (high dose)
-
-
Drug Administration: Administer Doxofylline (e.g., 0.1-1 mg/kg, intraperitoneally) and/or Dexamethasone (e.g., 0.1 mg/kg, intraperitoneally) 1 hour before LPS challenge.
-
LPS Challenge: Lightly anesthetize mice and intranasally instill LPS (e.g., 10 µg in 50 µL of PBS).
-
Sample Collection (24 hours post-LPS):
-
Euthanize mice via an approved method.
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS to collect BALF.
-
Collect blood for serum analysis.
-
Harvest lung tissue for histological analysis or homogenization.
-
-
Analysis:
-
Perform total and differential cell counts on BALF to quantify neutrophil infiltration.
-
Measure cytokine levels (e.g., TNF-α, IL-6) in BALF and serum using ELISA.
-
Process lung tissue for H&E staining to assess inflammation.
-
Protocol 2: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
Objective: To assess the "steroid-sparing" effect of Doxofylline in combination with Budesonide on eosinophilic airway inflammation.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Doxofylline
-
Budesonide (for inhalation)
-
PBS
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of OVA (e.g., 20 µg) emulsified in Alum.
-
Challenge: On days 21, 22, and 23, challenge mice with aerosolized OVA (e.g., 1% in PBS) for 30 minutes.
-
Drug Administration: Administer Doxofylline (e.g., 1 mg/kg, orally) and/or inhaled Budesonide (e.g., 0.3 mg/kg) 1 hour prior to each OVA challenge.
-
Sample Collection (48 hours after the last challenge):
-
Euthanize mice.
-
Collect BALF for cell counting and cytokine analysis.
-
Collect blood for serum IgE measurement.
-
Harvest lung tissue for histology.
-
-
Analysis:
-
Determine total and differential cell counts in BALF, focusing on eosinophils.
-
Measure levels of IL-4, IL-5, and IFN-γ in BALF.
-
Quantify OVA-specific IgE in serum.
-
Examine lung tissue sections for eosinophilic infiltration and goblet cell hyperplasia.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Variability in inflammatory response between animals | - Inconsistent administration of LPS/OVA or drugs.- Genetic drift in animal strains.- Environmental stressors. | - Ensure precise and consistent dosing and administration techniques.- Use animals from a reliable supplier and of the same age and sex.- Maintain a stable and stress-free environment for the animals. |
| Doxofylline precipitation in aqueous solution | - Doxofylline has limited solubility in aqueous buffers.[9] | - Prepare a stock solution of Doxofylline in an organic solvent like DMSO or DMF.[9]- For final aqueous solutions, first dissolve Doxofylline in a small amount of the organic solvent and then dilute with the aqueous buffer.[9]- Do not store aqueous solutions for more than a day.[9] |
| No significant synergistic effect observed | - Suboptimal dosing of one or both drugs.- Timing of drug administration relative to the inflammatory challenge is not optimal.- The chosen inflammatory marker is not sensitive to the combination therapy. | - Perform dose-response studies for each drug individually to determine the optimal low dose for combination studies.- Vary the timing of drug administration (e.g., pre-treatment vs. post-treatment).- Analyze a broader range of inflammatory markers (e.g., multiple cytokines, different cell types). |
| Conflicting results with previous studies | - Differences in experimental protocols (animal strain, drug dosages, route of administration, timing of measurements).- Different methods of data analysis and interpretation of synergy. | - Carefully compare your protocol with published studies to identify any significant variations.- Use standardized methods for assessing synergy, such as isobolographic analysis. |
Signaling Pathways and Experimental Workflow
Caption: Corticosteroid anti-inflammatory signaling pathway.
Caption: Proposed anti-inflammatory mechanisms of Doxofylline.
Caption: Potential synergistic pathway via PI3K/Akt/HDAC2.
Caption: General experimental workflow for in vivo studies.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Steroid sparing effects of doxofylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Doxofylline, a novofylline inhibits lung inflammation induced by lipopolysacharide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Doxofylline vs. Theophylline: A Comparative Efficacy and Safety Guide for Asthma Management
An objective comparison of doxofylline (B1670904) and theophylline (B1681296), two methylxanthine derivatives used in the treatment of asthma, reveals comparable efficacy in improving lung function, with a notable advantage for doxofylline in terms of safety and tolerability. This guide synthesizes findings from multiple clinical studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by experimental data and mechanistic insights.
Doxofylline, a newer generation methylxanthine, has demonstrated equivalent bronchodilator effects to theophylline in patients with mild to moderate asthma.[1][2] However, its distinct molecular structure, characterized by the presence of a dioxolane group, results in a different pharmacological profile, most notably a reduced affinity for adenosine (B11128) A1 and A2 receptors.[3][4] This is believed to contribute to its improved safety profile, with a lower incidence of adverse effects commonly associated with theophylline, such as cardiovascular and central nervous system stimulation.[4][5]
Efficacy in Asthma Control
Clinical trials have consistently shown that both doxofylline and theophylline lead to significant improvements in key spirometric parameters, including Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow (PEF), as well as a reduction in asthma symptoms.[1][6] A meta-analysis of four randomized controlled trials encompassing 696 asthmatic patients found that doxofylline was as effective as theophylline in improving FEV1.[7][8] However, the same analysis revealed that doxofylline was significantly more effective than theophylline in reducing the number of daily asthma events.[7][8]
Furthermore, a pooled analysis of two multicenter, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2) involving 483 patients, showed no significant differences between doxofylline (400 mg) and theophylline (250 mg) in terms of FEV1 improvement and reduction in the rate of asthma events and salbutamol (B1663637) use.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of doxofylline and theophylline in asthma.
Table 1: Comparison of Efficacy Parameters
| Parameter | Doxofylline | Theophylline | Study |
| Change in FEV1 | Significant improvement from baseline | Significant improvement from baseline | Goldstein et al. (2002)[6], Patel et al. (2017)[1] |
| No statistically significant difference between groups | No statistically significant difference between groups | Patel et al. (2017)[1] | |
| Daily Asthma Events | Significantly more effective in reduction (MD -0.14) | Less effective in reduction | Rogliani et al. (2019)[7][8] |
| Salbutamol Use | Trend of superiority in reduction (P=0.058) | Less effective in reduction | Rogliani et al. (2019)[7][8] |
| PEFR Improvement | Statistically significant improvement | Less significant improvement | Kumar et al. (2018)[2] |
Table 2: Comparison of Safety and Tolerability
| Parameter | Doxofylline | Theophylline | Study |
| Overall Adverse Events | Significantly lower risk (RR 0.76) | Higher risk | Rogliani et al. (2019)[7][8] |
| Dropouts due to Adverse Events | Significantly fewer | Significantly more (p=0.001) | Goldstein et al. (2002)[6][11] |
| Common Adverse Events | Headache (20.61%), Nausea (10.96%) | Headache (23.64%), Nausea (21.82%), Nervousness (11.36%) | Rogliani et al. (2019)[8] |
| Cardiovascular Side Effects | Less common | More common (not statistically significant) | Akram et al. (2012)[4] |
| Insomnia | Less common | More common (statistically significant, p<0.05) | Akram et al. (2012)[4] |
Experimental Protocols
The following provides a detailed methodology for a key comparative clinical trial.
DOROTHEO 1 and DOROTHEO 2 Studies (Pooled Analysis) [9][10]
-
Study Design: These were multicenter, double-blind, randomized, placebo-controlled trials.
-
Patient Population: Asthmatic patients aged 16 years or older with a Forced Expiratory Volume in 1 second (FEV1) between 50% and 80% of the predicted value and a post-bronchodilator increase in FEV1 of at least 15%.
-
Treatment Arms:
-
Outcome Measures:
-
Primary: Change in FEV1 from baseline.
-
Secondary: Rate of asthma events, use of salbutamol as rescue medication, and incidence of adverse events.
-
-
Data Analysis: Pooled analysis of data from both studies comparing the effects of doxofylline 400 mg, theophylline 250 mg, and placebo.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both doxofylline and theophylline is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][13] Elevated cAMP levels promote bronchodilation by relaxing airway smooth muscle.
However, a key difference lies in their interaction with adenosine receptors. Theophylline is a non-selective antagonist of adenosine A1 and A2 receptors, which is responsible for many of its adverse effects.[4] Doxofylline, on the other hand, exhibits a much lower affinity for these receptors, contributing to its improved safety profile.[3][5]
Caption: Comparative signaling pathways of Theophylline and Doxofylline.
Experimental Workflow: A Representative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing doxofylline and theophylline.
Caption: A generalized workflow for a comparative clinical trial.
References
- 1. ijbcp.com [ijbcp.com]
- 2. To Study the Efficacy and Safety of Doxophylline and Theophylline in Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ISRCTN [isrctn.com]
- 4. Doxofylline and Theophylline: A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Efficacy and safety profile of doxofylline compared to theophylline in asthma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discover.library.noaa.gov [discover.library.noaa.gov]
- 11. asthmacenter.com [asthmacenter.com]
- 12. ISRCTN [isrctn.com]
- 13. What is the mechanism of Doxofylline? [synapse.patsnap.com]
Doxofylline in COPD: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results for Doxofylline (B1670904) in the treatment of Chronic Obstructive Pulmonary Disease (COPD), juxtaposed with other established therapeutic alternatives. The following sections present quantitative data from key clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and trial designs to offer a comprehensive overview for research and development professionals.
Comparative Efficacy of Doxofylline in COPD
Doxofylline, a methylxanthine derivative, has been investigated as a treatment for COPD, with clinical trials comparing its efficacy and safety against other bronchodilators. This section summarizes the key findings from these studies.
Doxofylline vs. Theophylline (B1681296)
Multiple studies have compared Doxofylline with Theophylline, another methylxanthine. A consistent finding is that Doxofylline exhibits a comparable efficacy to Theophylline in improving lung function parameters such as Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC).[1][2][3] However, several studies and a meta-analysis have indicated that Doxofylline possesses a better safety profile, with a lower incidence of adverse events.[4][5][6] A meta-analysis of 20 clinical trials involving 820 COPD patients demonstrated that Doxofylline significantly increased FEV1 by an average of 8.20% and 317 ml from baseline.[1][7][8][9] While both drugs showed improvement in spirometric values, some studies reported no statistically significant difference in the overall improvement between the two.[3]
Doxofylline vs. Tiotropium
A multi-center, randomized, double-blind, double-dummy, parallel-controlled study involving 127 patients with moderate to severe stable COPD compared oral Doxofylline with inhaled Tiotropium bromide. The results indicated that both treatments were effective and safe. While Tiotropium showed a slightly better, though not statistically significant, effect after 12 and 24 weeks of treatment, both drugs led to significant improvements in FEV1, FEV1/FVC ratio, and 6-minute walk distance compared to baseline.
Doxofylline vs. Long-Acting Beta-Agonists (LABAs)
Direct comparative trials between Doxofylline and commonly prescribed LABAs such as Salmeterol are limited. However, a randomized crossover study compared oral Doxofylline with oral Procaterol, another beta-agonist. The study found that Doxofylline led to a significantly greater improvement in post-bronchodilator peak expiratory flow (PEF) and forced expiratory flow between 25% and 75% of FVC (FEF25-75) compared to Procaterol.[10]
Doxofylline vs. Inhaled Corticosteroids (ICS) and Combination Therapy (LABA/ICS)
Quantitative Data Summary
The following tables summarize the quantitative data from the cited clinical trials, focusing on key efficacy and safety endpoints.
Table 1: Efficacy of Doxofylline vs. Theophylline in COPD
| Parameter | Doxofylline | Theophylline | Study Reference |
| Change in FEV1 from baseline | Significant improvement | Significant improvement | [1][2][3] |
| FEV1 Increase (Meta-analysis) | 8.20% (95% CI 4.00-12.41) | - | [1][7][8][9] |
| FEV1 Increase (Meta-analysis) | 317 mL (95% CI 19-439) | - | [1][7][8][9] |
| Symptom Score Improvement | Significant improvement | Significant improvement | [4] |
Table 2: Efficacy of Doxofylline vs. Tiotropium in COPD
| Parameter | Doxofylline | Tiotropium | Study Reference |
| Change in FEV1 from baseline | Significant improvement | Significant improvement | |
| Change in FEV1/FVC% from baseline | Significant improvement | Significant improvement | |
| Change in 6-min walk distance | Significant improvement | Significant improvement | |
| Comparative Efficacy | Slightly less effective (not statistically significant) | Slightly more effective (not statistically significant) |
Table 3: Efficacy of Doxofylline vs. Procaterol (LABA) in COPD
| Parameter | Doxofylline | Procaterol | p-value | Study Reference |
| Post-BD PEF Change from Baseline (L/s) | Greater Improvement | Lesser Improvement | <0.05 | [10] |
| Post-BD FEF25-75 Change from Baseline (L/s) | Greater Improvement | Lesser Improvement | <0.05 | [10] |
Table 4: Adverse Events Profile of Doxofylline vs. Theophylline in COPD
| Adverse Event | Doxofylline | Theophylline | Study Reference |
| Overall Adverse Events | Lower incidence | Higher incidence | [4][5][6] |
| Most Common AEs (Doxofylline) | Epigastralgia, Nausea, Dyspepsia, Headache | - | [1][7] |
| Patients Interrupting Treatment due to AEs | Significantly fewer | Significantly more | [6] |
| Gastric Distress | 15% | 33% | [4] |
Experimental Protocols
This section outlines the methodologies of the key clinical trials cited in this guide.
Doxofylline vs. Theophylline Comparative Study
-
Study Design: A randomized, prospective, open-label, parallel-group study conducted over 12 weeks.[2]
-
Patient Population: 40 patients with stable COPD.
-
Inclusion Criteria: Patients with a diagnosis of COPD.
-
Exclusion Criteria: Not specified in the abstract.
-
Interventions:
-
Group I: Theophylline sustained-release tablets (400 mg once daily).
-
Group II: Doxofylline (400 mg twice daily).
-
-
Outcome Measures:
-
Primary: Spirometric variables (FEV1, FVC, FEV1/FVC).
-
Secondary: Symptom scores, adverse effects.
-
-
Statistical Analysis: Data were compared and statistical analysis was performed using Prism Graphpad 6.[2] A p-value of >0.05 was considered not statistically significant.
Doxofylline vs. Tiotropium Comparative Study
-
Study Design: A multi-center, randomized, double-blind, double-dummy, parallel-controlled study over 24 weeks.
-
Patient Population: 127 eligible patients with stable moderate to severe COPD.
-
Inclusion Criteria: Patients with stable moderate to severe COPD.
-
Exclusion Criteria: Not specified in the abstract.
-
Interventions:
-
Group I: Inhaled Tiotropium dry powder (18 µ g/day ).
-
Group II: Oral Doxofylline tablets (0.2 g twice a day).
-
-
Outcome Measures: Pulmonary function (FEV1, FEV1/FVC%), 6-minute walking distance, and dyspnea index, recorded at baseline, 12 weeks, and 24 weeks.
-
Statistical Analysis: The difference between the two groups was analyzed, with statistical insignificance noted for the primary efficacy endpoints.
Doxofylline as Add-on Therapy Study (NCT04238221)
-
Study Design: A Phase IV, prospective, interventional, single-blind, randomized, crossover trial.[11]
-
Patient Population: Clinically stable COPD patients.
-
Inclusion Criteria: COPD diagnosis for at least 6 months, baseline FEV1 ≤ 80% of predicted, smoking history ≥ 10 pack-years, and chronic treatment with a LAMA and a LABA, with or without an ICS.[11]
-
Exclusion Criteria: Previous or current diagnosis of bronchial asthma, previous lung volume reduction surgery or endobronchial valves, inability to perform respiratory function tests.[11]
-
Intervention: 4-week treatment with Doxofylline 400 mg twice daily as an add-on to maximal inhalation therapy.[11]
-
Outcome Measures:
-
Primary: Change in FEV1.
-
Secondary: Changes in other pulmonary function parameters, COPD Assessment Test (CAT) score, modified Medical Research Council (mMRC) dyspnea scale, and St. George's Respiratory Questionnaire (SGRQ) score.[11]
-
-
Statistical Analysis: The study will evaluate the difference in the change of outcome measures between the add-on Doxofylline treatment period and the period with chronic inhalation therapy alone.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Doxofylline
Doxofylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to bronchodilation.[12] Unlike theophylline, doxofylline has a distinct pharmacological profile. It shows a decreased affinity for adenosine (B11128) A1 and A2 receptors, which is thought to contribute to its improved safety profile, particularly the reduced incidence of cardiac and central nervous system side effects.[4] Furthermore, doxofylline does not have a significant effect on histone deacetylases (HDACs).[4]
Caption: Simplified signaling pathway of Doxofylline and Theophylline.
General Clinical Trial Workflow for COPD Studies
The following diagram illustrates a typical workflow for a randomized controlled clinical trial evaluating a new treatment for COPD.
Caption: A generalized workflow for a randomized controlled clinical trial in COPD.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. ijbcp.com [ijbcp.com]
- 3. Doxofylline and Theophylline: A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. droracle.ai [droracle.ai]
- 6. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of doxofylline in COPD: A pairwise meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Effects of Oral Doxofylline and Procaterol on Chronic Obstructive Pulmonary Disease: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
Doxofylline's Efficacy in Multicenter Trials: A Comparative Analysis
A comprehensive review of multicenter clinical trial data underscores the efficacy and favorable safety profile of Doxofylline (B1670904) in the management of chronic respiratory diseases, positioning it as a viable alternative to traditional methylxanthines like theophylline (B1681296) and aminophylline. This guide provides a detailed comparison of Doxofylline's performance against these alternatives, supported by experimental data from key multicenter trials.
Comparative Efficacy and Safety
Doxofylline, a novel methylxanthine, has demonstrated comparable efficacy to theophylline in improving lung function in patients with asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] However, a key differentiator lies in its significantly improved safety profile, with a lower incidence of adverse events.[1][4]
A pooled analysis of the DOROTHEO 1 and DOROTHEO 2 studies, two multicenter, double-blind, randomized, placebo-controlled trials, found that Doxofylline (400 mg three times daily) and theophylline (250 mg three times daily) produced similar significant improvements in forced expiratory volume in one second (FEV1) compared to placebo.[5] Despite the comparable efficacy, significantly fewer patients discontinued (B1498344) treatment due to adverse events in the Doxofylline group compared to the theophylline group.[4]
Quantitative Data Summary
The following tables summarize key efficacy and safety data from various multicenter trials comparing Doxofylline with theophylline and aminophylline.
Table 1: Efficacy of Doxofylline vs. Theophylline in Asthma
| Study/Analysis | Drug & Dosage | Primary Outcome | Result |
| Goldstein MF, et al. (2002)[4] | Doxofylline 400 mg t.i.d. vs. Theophylline 250 mg t.i.d. | Change in FEV1 | Statistically significant improvements vs. placebo for both; no significant difference between active treatments. |
| DOROTHEO 1 & 2 Pooled Analysis[5] | Doxofylline 400 mg t.i.d. vs. Theophylline 250 mg t.i.d. | Change in FEV1 | Both significantly increased FEV1 compared to placebo (p < 0.01); no significant difference between Doxofylline and theophylline. |
| DOROTHEO 1 & 2 Pooled Analysis[5] | Doxofylline 400 mg t.i.d. vs. Theophylline 250 mg t.i.d. | Reduction in Asthma Events | Both significantly reduced the rate of asthma events compared to placebo (p < 0.01). |
| LESDA Study (Long-term)[6] | Doxofylline 400 mg t.i.d. | Change in FEV1 from baseline | +16.90% ± 1.81% (P < 0.001 vs. baseline) over one year. |
| LESDA Study (Long-term)[6] | Doxofylline 400 mg t.i.d. | Reduction in Asthma Events | -0.57 ± 0.18 events/day (P < 0.05 vs. baseline) over one year. |
Table 2: Safety Profile of Doxofylline vs. Theophylline in Asthma
| Study/Analysis | Drug & Dosage | Key Adverse Events | Result |
| Goldstein MF, et al. (2002)[4] | Doxofylline 400 mg t.i.d. vs. Theophylline 250 mg t.i.d. | Treatment Interruption due to AEs | Significantly more patients interrupted treatment with theophylline (p=0.001). |
| DOROTHEO 1 & 2 Pooled Analysis[5] | Doxofylline 400 mg t.i.d. vs. Theophylline 250 mg t.i.d. | Risk of Adverse Events | Theophylline showed a significantly greater risk of AEs vs. placebo (p < 0.05); Doxofylline did not. |
| LESDA Study (Long-term)[6] | Doxofylline 400 mg t.i.d. | Most Common AEs | Nausea (14.56%), headache (14.24%), insomnia (10.68%), and dyspepsia (10.03%). No serious AEs reported. |
Table 3: Efficacy and Safety of Doxofylline vs. Aminophylline
| Study | Indication | Drug & Dosage | Key Findings |
| Gui, et al. (2019)[7] | Pediatric Acute Bronchial Asthma | Doxofylline vs. Aminophylline | Doxofylline showed a significantly higher total response rate (91.07% vs. 76.79%) and a lower incidence of adverse reactions. |
| Anonymous (2019)[7] | Pediatric Bronchial Asthma | Doxofylline vs. Aminophylline | Doxofylline was superior in improving lung function (FVC, FEV1) and blood gas function. |
Experimental Protocols
The multicenter trials cited in this guide employed rigorous, well-defined protocols to ensure the validity of their findings. Below are summaries of the methodologies for key studies.
DOROTHEO 1 and DOROTHEO 2 Studies
-
Study Design: These were Phase III, multicenter, double-blind, randomized, parallel-group, placebo-controlled clinical trials.[5]
-
Patient Population: Patients aged 16 years or older with a diagnosis of asthma, a baseline FEV1 between 50% and 80% of the predicted value, and at least a 15% increase in FEV1 after bronchodilator administration were included.[5] Key exclusion criteria included a history of smoking within the last 6 months and clinically significant cardiovascular, renal, hepatic, or metabolic diseases.[5]
-
Interventions:
-
DOROTHEO 1: Patients were randomized to receive oral Doxofylline 200 mg, Doxofylline 400 mg, theophylline 250 mg, or placebo, all administered three times daily for 12 weeks.[8][9]
-
DOROTHEO 2: Patients were randomized to receive oral Doxofylline 400 mg, theophylline 250 mg, or placebo, all administered three times daily for 12 weeks.[10][11]
-
-
Outcome Measures:
-
Primary: The primary efficacy endpoint was the change in FEV1 from baseline.[11]
-
Secondary: Secondary endpoints included changes in other pulmonary function parameters (FVC, FEV1/FVC, PEFR), the rate of asthma attacks, and the use of rescue medication (albuterol).[4][11] Safety was assessed by monitoring adverse events.
-
LESDA Study
-
Study Design: A multicenter, open-label, single-arm, Phase III clinical trial.[6][12]
-
Patient Population: Adult patients (18 years or older) with a history of chronic, reversible hyperreactive airway disease (asthma) for more than one year, a baseline FEV1 between 50% and 80% of the predicted value, and at least a 15% increase in FEV1 after albuterol administration.[12]
-
Intervention: All participants received oral Doxofylline 400 mg three times daily for 12 months.[6][12]
-
Outcome Measures: Efficacy was evaluated through periodic pulmonary function tests, and by patients recording monthly asthma event rates and the use of salbutamol (B1663637) as rescue medication.[6] The rate of adverse events was also recorded throughout the study.[6]
Visualizing Mechanisms and Workflows
Signaling Pathways: Doxofylline vs. Theophylline
Doxofylline's improved safety profile compared to theophylline can be attributed to its distinct molecular mechanism of action. Unlike theophylline, Doxofylline exhibits significantly lower affinity for adenosine (B11128) A1 and A2 receptors, which are responsible for many of the cardiovascular and central nervous system side effects associated with theophylline. Both drugs inhibit phosphodiesterase (PDE) enzymes, leading to bronchodilation.[13][14]
Caption: Doxofylline vs. Theophylline Signaling Pathways.
Experimental Workflow: Typical Multicenter Trial
The following diagram illustrates a typical workflow for a multicenter clinical trial evaluating the efficacy of Doxofylline.
Caption: Typical Multicenter Clinical Trial Workflow.
References
- 1. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Effectiveness of Doxofylline VS Theophylline in Stable Chronic Obstructive Pulmonary Disease Patients | Journal of Fatima Jinnah Medical University [jfjmu.com]
- 3. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 4. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A long-term clinical trial on the efficacy and safety profile of doxofylline in Asthma: The LESDA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. ISRCTN [isrctn.com]
- 9. Impact of doxofylline compared to theophylline in asthma: A pooled analysis of functional and clinical outcomes from two multicentre, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2). | Read by QxMD [read.qxmd.com]
- 10. ISRCTN [isrctn.com]
- 11. isrctn.com [isrctn.com]
- 12. ISRCTN [isrctn.com]
- 13. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
Doxofylline and Montelukast in Allergic Asthma: A Comparative Analysis for Researchers
In the management of allergic asthma, both Doxofylline (B1670904) and Montelukast (B128269) serve as important therapeutic options. While both aim to alleviate the chronic inflammation and bronchoconstriction characteristic of the disease, they do so via distinct pharmacological pathways. This guide provides a detailed comparison of their mechanisms of action, clinical efficacy supported by experimental data, and the methodologies employed in key comparative studies.
Mechanism of Action: A Tale of Two Pathways
Doxofylline, a newer generation methylxanthine, primarily exerts its effects through the inhibition of the phosphodiesterase (PDE) enzyme.[1][2][3] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key signaling molecule that promotes bronchial smooth muscle relaxation and thus bronchodilation.[1] Doxofylline also exhibits anti-inflammatory properties.[2][4] Notably, it has a lower affinity for adenosine A1 and A2 receptors compared to its predecessor, theophylline, which is believed to contribute to a better safety profile with fewer cardiac and central nervous system side effects.[4][5]
Montelukast, on the other hand, is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[6][7][8] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators released from mast cells and eosinophils.[8][9] By blocking the action of these leukotrienes, Montelukast effectively reduces airway inflammation, bronchoconstriction, and mucus production, all of which are hallmark features of allergic asthma.[6][9]
Signaling Pathways
The distinct mechanisms of Doxofylline and Montelukast can be visualized through their respective signaling pathways.
Clinical Efficacy: A Comparative Look at the Evidence
Direct head-to-head clinical trials comparing Doxofylline and Montelukast as add-on therapies in allergic asthma have yielded conflicting results, highlighting the complexity of patient responses and the need for personalized treatment approaches.
A meta-analysis of eight clinical trials involving 1627 patients suggested that the combination of Doxofylline and budesonide (B1683875) was superior to the combination of montelukast and budesonide in improving Forced Expiratory Volume in 1 second (FEV1).[10][11] However, this analysis also found that the combination of budesonide and formoterol (B127741) was superior to the Doxofylline-budesonide combination.[10][11]
Conversely, a 6-month randomized clinical trial involving 297 patients with mild to moderate persistent asthma found that the combination of budesonide and Montelukast was superior to the budesonide/doxofylline combination in improving FEV1, respiratory questionnaire scores, and reducing the need for rescue medication. Another study with 108 patients also showed significant improvement in FEV1 for both treatment groups (Montelukast + Budesonide and Doxofylline + Budesonide) after 120 days, with no statistically significant difference between the two groups.
Quantitative Data Summary
| Study Type | Comparison | Key Finding on FEV1 | Reference |
| Meta-analysis | (Doxofylline + Budesonide) vs. (Montelukast + Budesonide) | Doxofylline combination showed superior improvement in FEV1 (WMD = 1.64; 95% CI: 0.95 to 2.33; p < 0.001). | [10] |
| Randomized Trial | (Budesonide + Montelukast) vs. (Budesonide + Doxofylline) | Montelukast combination showed a faster and superior improvement in FEV1 from day 45 (P < 0.01). | |
| Randomized Controlled Study | (Montelukast + Budesonide) vs. (Doxofylline + Budesonide) | Both groups showed significant FEV1 improvement after 120 days (p<0.001), with no significant difference between the groups. |
Experimental Protocols: A Glimpse into the Methodology
The methodologies of key comparative studies provide insight into the patient populations and treatment regimens evaluated.
Randomized Comparative Study of Second-Line Treatments
-
Objective: To compare the efficacy and safety of montelukast, doxofylline, and tiotropium (B1237716) as add-on therapies to low-dose budesonide in patients with mild to moderate persistent asthma.
-
Study Population: 297 patients with mild to moderate persistent asthma.
-
Treatment Groups:
-
Formoterol (12 µg) + Budesonide (400 µg)
-
Montelukast (10 mg) + Budesonide (400 µg)
-
Doxofylline (400 mg) + Budesonide (400 µg)
-
Tiotropium (18 µg) + Budesonide (400 µg)
-
-
Duration: 6 months.
-
Outcome Measures: Forced Expiratory Volume in 1 second (FEV1), Saint George Respiratory Questionnaire (SGRQ) scores, daytime and nighttime asthma symptom scores, and use of rescue medication.
Randomized Controlled Study in Mild to Moderate Persistent Asthma
-
Objective: To assess the effectiveness of Montelukast and Doxofylline as controller medications in combination with inhaled budesonide.
-
Study Population: 108 patients with mild to moderate persistent asthma.
-
Treatment Groups:
-
Group 1: Montelukast (10 mg/day) + Budesonide (200 µg twice daily)
-
Group 2: Doxofylline (400 mg/day) + Budesonide (200 µg twice daily)
-
-
Duration: 120 days.
-
Outcome Measures: Pulmonary function test (FEV1) at baseline and on follow-up days.
Experimental Workflow
The general workflow for these clinical trials can be visualized as follows:
Conclusion
Both Doxofylline and Montelukast are effective add-on therapies in the management of allergic asthma, albeit through different mechanisms of action. The choice between these two agents may depend on individual patient characteristics, comorbidities, and response to therapy. The conflicting results from clinical studies underscore the importance of further head-to-head trials to delineate the specific patient populations that would benefit most from each treatment. For researchers and drug development professionals, understanding the nuances of their signaling pathways and the methodologies of comparative studies is crucial for designing future investigations and developing more targeted asthma therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. ijpir.com [ijpir.com]
- 4. abcfarmaceutici.it [abcfarmaceutici.it]
- 5. Assessment of montelukast, doxofylline, and tiotropium with budesonide for the treatment of asthma: which is the best among the second-line treatment? A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety profile of doxofylline in asthma: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ISRCTN [isrctn.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Doxofylline's Impact on FEV1: A Cross-Study Comparative Analysis
For Immediate Release
This guide provides a comprehensive cross-study validation of Doxofylline's effect on Forced Expiratory Volume in one second (FEV1), a critical measure of lung function. The analysis integrates data from multiple clinical trials, comparing the efficacy and safety profile of Doxofylline (B1670904) against Theophylline (B1681296) and placebo in patients with respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).
Executive Summary
Doxofylline, a methylxanthine derivative, demonstrates comparable efficacy to Theophylline in improving FEV1 in patients with asthma and COPD.[1][2][3][4][5][6] Meta-analyses of clinical trials indicate that Doxofylline significantly increases FEV1 from baseline.[1][7][8][9] Notably, Doxofylline exhibits a superior safety profile compared to Theophylline, with a lower incidence of adverse events.[1][3][8][9][10][11][12] This improved tolerability is attributed to its different mechanism of action, which involves phosphodiesterase (PDE) inhibition with a lower affinity for adenosine (B11128) receptors.[13][14][15][16][17][18]
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on the effect of Doxofylline and Theophylline on FEV1.
| Study/Meta-Analysis | Comparison Groups | Key Findings on FEV1 Improvement | Patient Population |
| Calzetta et al. (2018) Meta-Analysis [1][8][9] | Doxofylline vs. Baseline | Significant increase of 8.20% and 317 ml from baseline. | 820 COPD patients from 20 clinical trials. |
| DOROTHEO 1 and DOROTHEO 2 Pooled Analysis [2][10][19] | Doxofylline 400 mg, Theophylline 250 mg, Placebo | Both Doxofylline and Theophylline significantly increased FEV1 compared to placebo (p < 0.01). No significant difference between Doxofylline and Theophylline. | 483 asthma patients. |
| Goldstein et al. (2002) [3][4][10] | Doxofylline 400 mg t.i.d., Doxofylline 200 mg t.i.d., Theophylline 250 mg t.i.d., Placebo | Doxofylline 400 mg and Theophylline showed statistically significant improvements in FEV1 versus placebo. | 346 patients with chronic reversible bronchial asthma. |
| Akram et al. (2012) [5] | Doxofylline 400 mg twice daily, Theophylline 400 mg SR once daily | Both drugs improved spirometric variables with no significant difference between the two groups. | COPD patients. |
| Margay et al. [6] | Doxofylline vs. Theophylline | Both drugs showed significant improvement in FEV1 from baseline, with no statistical difference between them. | 100 stable adult patients with bronchial asthma. |
| Cazzola et al. Meta-Analysis [20] | Doxofylline vs. Baseline | Doxofylline improved FEV1 by 8.2% and 317 mL from baseline. | 820 COPD patients from 20 studies. |
Experimental Protocols
The methodologies employed in the cited studies to assess the effect of Doxofylline on FEV1 share common elements, ensuring a degree of comparability across trials.
General Study Design:
Most studies were randomized, double-blind, and placebo-controlled, often with an active comparator arm (Theophylline).[2][3][4][10] The duration of treatment typically ranged from a few weeks to several months.[3][4]
Patient Population:
Inclusion criteria generally targeted adult patients with a confirmed diagnosis of asthma or COPD.[2][5][21][22] Specific FEV1 inclusion criteria were often used, for example, FEV1 between 50% and 80% of the predicted value.[2][21] Key exclusion criteria included recent exacerbations, other significant respiratory or cardiovascular diseases, and known intolerance to methylxanthines.[5][22]
Interventions and Dosages:
-
Doxofylline: Oral administration, with common dosages being 400 mg twice or three times daily.[3][4][5]
-
Theophylline: Oral administration, often in a sustained-release formulation, with a typical dosage of 250 mg three times daily or 400 mg once daily.[3][4][5]
-
Placebo: An inert substance identical in appearance to the active medications.
Efficacy and Safety Assessments:
-
Pulmonary Function Tests (PFTs): FEV1 was a primary efficacy endpoint, measured at baseline and at various intervals throughout the study using spirometry.[3][4][6] Measurements were typically taken pre-dose and at specific time points post-dose to assess peak effects.
-
Clinical Endpoints: Other assessments included monitoring the rate of asthma or COPD exacerbations, use of rescue medication (e.g., salbutamol), and patient-reported outcomes.[3][4]
-
Safety Monitoring: Adverse events were systematically recorded at each study visit. This included monitoring for common methylxanthine-related side effects such as nausea, headache, and cardiac arrhythmias.[1][8][9]
Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of Doxofylline and Theophylline.
Experimental Workflow
Caption: Typical experimental workflow for a clinical trial assessing FEV1.
References
- 1. researchgate.net [researchgate.net]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asthmacenter.com [asthmacenter.com]
- 5. Doxofylline and Theophylline: A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To Study the Efficacy and Safety of Doxophylline and Theophylline in Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Impact of doxofylline in COPD: A pairwise meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 18. atsjournals.org [atsjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Doxofylline vs. Placebo in Randomized Controlled Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of doxofylline (B1670904) and placebo based on data from randomized controlled trials (RCTs). It is intended to be a resource for researchers, scientists, and professionals involved in drug development, offering a concise summary of efficacy and safety data, detailed experimental protocols from key studies, and visualizations of the drug's mechanism of action and typical trial workflow.
Executive Summary
Doxofylline, a methylxanthine derivative, has demonstrated superior efficacy over placebo in improving lung function and reducing symptoms in patients with respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Multiple RCTs have shown that doxofylline significantly improves key pulmonary function parameters, including Forced Expiratory Volume in 1 second (FEV1), and reduces the frequency of asthma attacks and the need for rescue medication compared to placebo. While doxofylline is associated with a higher incidence of adverse events than placebo, it is generally well-tolerated. Its mechanism of action, primarily through phosphodiesterase (PDE) inhibition with low affinity for adenosine (B11128) receptors, contributes to its favorable safety profile compared to other methylxanthines like theophylline (B1681296).
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from key randomized controlled trials comparing doxofylline to placebo.
Table 1: Efficacy of Doxofylline vs. Placebo in Asthma
| Outcome Measure | Doxofylline Treatment Group | Placebo Group | Study | Key Findings |
| Change in FEV1 | Statistically significant improvement | No significant change | Goldstein et al. (2002)[1][2] | Doxofylline 400 mg t.i.d. showed a significant increase in FEV1 compared to placebo. |
| Significantly increased FEV1 (p < 0.01) | - | DOROTHEO 1 & 2 (Pooled Analysis)[3][4] | Doxofylline 400 mg t.i.d. significantly improved FEV1 compared to placebo. | |
| Asthma Attack Rate | Remarkably decreased | No significant change | Goldstein et al. (2002)[1][2] | Doxofylline 400 mg t.i.d. led to a significant reduction in the rate of asthma attacks. |
| Significantly reduced rate of asthma events (p < 0.01) | - | DOROTHEO 1 & 2 (Pooled Analysis)[3][4] | Doxofylline 400 mg t.i.d. was effective in reducing the frequency of asthma events. | |
| Use of Rescue Medication (Albuterol) | Decreased remarkably | No significant change | Goldstein et al. (2002)[1][2] | A notable decrease in the use of rescue albuterol was observed with doxofylline 400 mg t.i.d. |
| Significantly reduced use of salbutamol (B1663637) (p < 0.01) | - | DOROTHEO 1 & 2 (Pooled Analysis)[3][4] | The need for rescue salbutamol was significantly lower in the doxofylline 400 mg t.i.d. group. |
t.i.d. = three times a day
Table 2: Safety Profile of Doxofylline vs. Placebo
| Adverse Event Category | Doxofylline Treatment Group | Placebo Group | Study | Key Findings |
| Overall Adverse Events | Did not significantly increase the risk of AEs (p > 0.05) | - | DOROTHEO 1 & 2 (Pooled Analysis)[3][4] | The risk of adverse events with doxofylline 400 mg was not significantly different from placebo. |
| Common Adverse Events | Headache (20.61%), Nausea (10.96%), Dyspepsia (6.58%) | Not specified | Rogliani et al. (2019) Meta-Analysis[5] | The meta-analysis reported these as common adverse events with doxofylline, which were generally mild in severity. |
| Treatment Discontinuation due to Adverse Events | Fewer discontinuations than theophylline | Not applicable | Goldstein et al. (2002)[1] | Doxofylline was better tolerated than theophylline, leading to fewer treatment interruptions. |
Experimental Protocols
Detailed methodologies from key randomized controlled trials are outlined below.
Goldstein et al. (2002): Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma
-
Study Design: A double-blind, randomized, placebo-controlled, multicenter clinical trial.[1]
-
Participants: 346 patients with chronic reversible bronchial asthma.[1]
-
Intervention: Patients were randomly assigned to one of four oral treatment groups for 12 weeks:
-
Doxofylline 400 mg t.i.d. (high dose)
-
Doxofylline 200 mg t.i.d. (low dose)
-
Theophylline 250 mg t.i.d. (active control)
-
Placebo[1]
-
-
Outcome Measures:
-
Primary: Pulmonary Function Tests (PFTs), including FEV1, Forced Vital Capacity (FVC), Peak Expiratory Flow Rate (PFER), and Forced Expiratory Flow 25-75% (FEF25-75%), were performed biweekly. PFTs were measured before the first daily dose and 2 hours after administration.[1][2]
-
Secondary: Patients maintained daily diaries to record Peak Flow Meter (PFM) measurements, the rate of asthma attacks, and the use of beta-2-agonist (albuterol) as rescue medication.[1][2]
-
DOROTHEO 1 and DOROTHEO 2 Studies (Pooled Analysis)
-
Study Design: Two Phase III, multicenter, double-blind, randomized, parallel-group, placebo-controlled clinical trials.[3][6]
-
Participants: Patients aged ≥16 years with asthma, FEV1 between ≥50% and <80% of predicted, and a ≥15% post-bronchodilator increase in FEV1. The pooled analysis included 483 patients.[3][4]
-
Intervention:
-
DOROTHEO 1: Patients were randomized (1:1:1:1) to receive doxofylline 200 mg, doxofylline 400 mg, theophylline 250 mg, or placebo, all administered orally three times daily.[3][6]
-
DOROTHEO 2: Patients were randomized (1:1:1) to receive doxofylline 400 mg, theophylline 250 mg, or placebo, all administered orally three times daily.[3][6]
-
Each study included a one-week run-in period with placebo, a 12-week treatment period, and a one-week single-blind placebo run-out phase.[6]
-
-
Outcome Measures:
Mandatory Visualization
Signaling Pathway of Doxofylline
Doxofylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8][9] This, in turn, promotes bronchodilation and has anti-inflammatory effects. A key characteristic of doxofylline is its low affinity for adenosine A1 and A2 receptors, which is believed to contribute to its better safety profile compared to theophylline.[9][10]
References
- 1. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asthmacenter.com [asthmacenter.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of doxofylline compared to theophylline in asthma: A pooled analysis of functional and clinical outcomes from two multicentre, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety profile of doxofylline compared to theophylline in asthma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcfarmaceutici.it [abcfarmaceutici.it]
- 7. ISRCTN [isrctn.com]
- 8. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 9. Docopa | 100 mg/5 ml | Syrup | ডোকোপা ১০০ মি.গ্রা./৫ মি.লি. সিরাপ | Aristopharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 10. Doxofylline, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Paxiphylline D: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds like Paxiphylline D, a tremorgenic indole (B1671886) diterpene alkaloid, is a cornerstone of laboratory safety and environmental stewardship.[1] Due to the limited availability of specific safety and disposal data for this compound, the following guidelines are based on best practices for hazardous chemical waste and information on the closely related compound, Paxilline.[1] Paxilline is classified as a hazardous substance that is toxic if swallowed, in contact with skin, or inhaled, and is known to cause neurological effects such as tremors.[1] Therefore, handling this compound requires stringent safety protocols and adherence to proper disposal procedures to safeguard laboratory personnel and the environment.[1]
Chemical and Physical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1092555-02-6 |
| Molecular Formula | C23H29NO4 |
| Formula Weight | 383.49 |
| Predicted pKa | 3.07±0.70 |
Source: ChemicalBook[2]
Disposal Protocols
Protocol 1: Disposal of Solid this compound Waste
This protocol outlines the procedure for the disposal of solid this compound, including unused compound and materials grossly contaminated.
Personal Protective Equipment (PPE): Before initiating any waste handling procedures, it is mandatory to wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves.[1]
Containment:
-
Carefully collect all solid waste material.
-
Place the collected waste into a designated, leak-proof hazardous waste container.[1]
-
The container must be constructed of a material compatible with this compound.[1]
Labeling: The hazardous waste container must be clearly and accurately labeled with:
-
"Hazardous Waste"[1]
-
The full chemical name: "this compound"[1]
-
A concise and accurate description of the container's contents.[1]
Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area must be away from any incompatible materials.[1]
Disposal: Arrange for the collection and disposal of the hazardous waste through a certified hazardous waste management company. Adhere to your institution's specific procedures for scheduling waste pickups.[1]
Protocol 2: Decontamination and Disposal of Laboratory Ware
This protocol details the steps for decontaminating and disposing of labware that has come into contact with this compound.
Decontamination of Reusable Labware:
-
Initial Rinsing: Rinse the contaminated labware three times. The first two rinses should be with an organic solvent in which this compound is soluble. The final rinse should be with a less volatile solvent, such as acetone (B3395972) or ethanol.[1]
-
Rinsate Collection: All rinsate from the decontamination process is considered acutely toxic and must be collected as hazardous waste. This waste should be stored in a designated and properly labeled container.[1]
-
Final Washing: After the solvent rinses, the labware can be washed with soap and water.[1]
Disposal of Single-Use Labware: Any disposable labware that cannot be effectively decontaminated must be disposed of as solid hazardous waste, following the procedures outlined in Protocol 1.[1]
Institutional Responsibility and Workflow
The proper disposal of hazardous chemicals is a collective responsibility within a research institution. The following diagram illustrates the necessary communication and procedural flow to ensure compliant disposal of this compound.[1]
Caption: Chain of responsibility for this compound disposal.
By strictly adhering to these protocols, laboratory professionals can effectively mitigate the risks associated with the handling and disposal of this compound, thereby ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific safety and disposal guidelines.[1]
References
Navigating the Safe Handling of Doxofylline: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Doxofylline, a xanthine (B1682287) derivative used in the treatment of respiratory diseases. While the initial query concerned "Paxiphylline D," extensive database searches did not yield safety information under this name, suggesting it may be a synonym or a less common designation for Doxofylline. The following procedures are based on the available safety data for Doxofylline.
Essential Safety and Handling Protocols
When working with Doxofylline, a solid, crystalline powder, adherence to proper safety protocols is crucial to minimize exposure and ensure personal safety. It is classified as harmful if swallowed and can cause skin and eye irritation[1][2].
Core Handling Procedures:
-
Ventilation: Always handle Doxofylline in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is recommended to control dust or aerosol generation[3].
-
Avoid Dust Formation: Take measures to prevent the formation of dust. Avoid actions that can disperse the powder into the air, such as vigorous shaking or scraping.
-
Personal Hygiene: Wash hands and face thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory area[2][3].
-
Storage: Store Doxofylline in a tightly closed container in a cool, dry, and dark place. Keep it away from incompatible materials, such as strong oxidizing agents.
Quantitative Safety Data for Doxofylline
The following table summarizes key quantitative safety and physical property data for Doxofylline.
| Property | Value | Source |
| Physical State | Solid, Crystal - Powder | TCI |
| Appearance | White to Almost White | TCI |
| Acute Toxicity (Oral) | LD50: 965 mg/kg (rat) | TCI |
| Melting Point | 144°C | TCI |
| CAS Number | 69975-86-6 | Cayman |
| Molecular Formula | C11H14N4O4 | PubChem |
| Molecular Weight | 266.25 g/mol | PubChem |
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate PPE is a critical step in safely handling Doxofylline. The following diagram outlines the logical workflow for choosing the correct protective gear.
Detailed Experimental Protocol for Safe Handling and Disposal
This protocol provides step-by-step guidance for the safe handling and disposal of Doxofylline in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated weighing balance is located within a chemical fume hood or a ventilated balance enclosure.
- Verify that the fume hood is functioning correctly.
- Prepare all necessary equipment (spatulas, weigh boats, glassware) before handling the compound.
2. Donning Personal Protective Equipment (PPE):
- Eye Protection: Wear chemical safety goggles or safety glasses with side shields[4].
- Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or punctures before use.
- Body Protection: Wear a clean, buttoned laboratory coat.
3. Handling and Weighing:
- Perform all manipulations that may generate dust, such as weighing and transferring, within the fume hood.
- Use a spatula to carefully transfer the desired amount of Doxofylline to a weigh boat.
- If preparing a solution, slowly add the powder to the solvent to avoid splashing and aerosolization.
4. Spill Cleanup Procedure:
- In case of a small spill, carefully sweep up the solid material, avoiding dust generation.
- Place the spilled material into a sealed container for disposal.
- Clean the spill area with a wet cloth or paper towel and decontaminate the surface.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Disposal Plan:
- Dispose of unused Doxofylline and any contaminated materials (e.g., gloves, weigh boats) in a designated hazardous waste container.
- All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of Doxofylline down the drain[2].
- Clearly label the waste container with the contents.
By adhering to these guidelines, researchers can confidently and safely handle Doxofylline, minimizing risks and ensuring a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
